3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
Description
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Properties
IUPAC Name |
3-pyrazol-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDTWQNRQYXIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-94-3 | |
| Record name | Benzoic acid, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1H-Pyrazol-1-YL)benzoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-1-YL)benzoic acid (CAS 264264-33-7), a versatile heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a plausible synthetic route, analytical methodologies, and a discussion of its potential biological activities based on the broader class of pyrazole-containing compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to molecules.[1][2] The inclusion of a pyrazole moiety can enhance binding to biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. When coupled with a benzoic acid functionality, as in 3-(1H-Pyrazol-1-YL)benzoic acid, the resulting molecule possesses both a versatile synthetic handle (the carboxylic acid) and a biologically active pharmacophore (the pyrazole). This bifunctionality makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and agrochemical development.[3]
Physicochemical Properties
While specific experimental data for 3-(1H-Pyrazol-1-YL)benzoic acid is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of 3-(1H-Pyrazol-1-YL)benzoic acid and its Hydrochloride Salt
| Property | 3-(1H-Pyrazol-1-YL)benzoic acid (Free Base) | 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride |
| CAS Number | 264264-33-7[3] | Not explicitly assigned, distinct from free base |
| Molecular Formula | C₁₀H₈N₂O₂[3] | C₁₀H₉ClN₂O₂[4] |
| Molecular Weight | 188.19 g/mol [3] | 224.65 g/mol [4] |
| Appearance | Orange to brown solid[3] | Expected to be a crystalline solid |
| Melting Point | Data not available. For comparison, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid melts at 283-285 °C.[5] | Expected to be higher than the free base |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.[6] | Expected to have higher aqueous solubility than the free base. |
| Storage | Store at 0-8°C[3] | Store in a cool, dry place. |
Synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid
A plausible and efficient synthetic route to 3-(1H-Pyrazol-1-YL)benzoic acid can be adapted from established methods for the synthesis of similar pyrazole derivatives.[7] The following proposed synthesis involves a condensation reaction to form a hydrazone, followed by a Vilsmeier-Haack type cyclization to construct the pyrazole ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3-hydrazinobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of hydrochloric acid.
-
Add malondialdehyde tetraethyl acetal (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 3-(1H-Pyrazol-1-YL)benzoic acid
-
Dissolve the crude hydrazone intermediate in a suitable high-boiling solvent such as glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(1H-Pyrazol-1-YL)benzoic acid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(1H-Pyrazol-1-YL)benzoic acid.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the recommended method for assessing the purity of 3-(1H-Pyrazol-1-YL)benzoic acid.[8]
Table 2: Suggested RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons (typically in the range of 6.5-8.0 ppm) and the benzoic acid aromatic protons (in the range of 7.5-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole and benzene rings, as well as a characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound (188.19 for the free base) in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings.
Potential Applications and Biological Activity
The pyrazole nucleus is a well-established pharmacophore in a variety of therapeutic areas.[1][2] Derivatives of pyrazole-benzoic acid have shown particular promise as antimicrobial agents.
Antimicrobial Activity
Several studies have highlighted the potent antibacterial activity of pyrazole derivatives containing a benzoic acid moiety.[9][10] Some of these compounds have demonstrated efficacy against drug-resistant bacterial strains. The proposed mechanism of action for some of these derivatives is the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[9]
Caption: Proposed mechanism of antimicrobial action for pyrazole-benzoic acid derivatives.
Other Potential Therapeutic Areas
Given the broad biological activity of pyrazoles, 3-(1H-Pyrazol-1-YL)benzoic acid could serve as a scaffold for the development of novel therapeutics in other areas, including:
-
Anti-inflammatory and Analgesic Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties.[1]
-
Agrochemicals: This compound is also a building block for the synthesis of herbicides and fungicides.[3]
Safety and Handling
3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[11] It is recommended to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
3-(1H-Pyrazol-1-YL)benzoic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemical research. Its bifunctional nature, combining the biologically active pyrazole moiety with the synthetically adaptable carboxylic acid group, provides a powerful platform for the creation of novel compounds with a wide range of potential applications. While further experimental data on this specific molecule is needed, the information available for related compounds strongly supports its potential as a key intermediate for the development of new therapeutic agents and other functional materials. This guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their work.
References
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. J Med Chem. 2023;66(19):13622-13645. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules. 2020;25(21):5203. [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):179-187. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2013;5(12):645-651. [Link]
-
Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. 2025. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
3-(1H-pyrazol-3-yl)benzoic acid. PubChem. [Link]
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This compound. P212121 Store. [Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. 2019;6(8):103-107. [Link]
-
Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. EPA. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. J Med Chem. 2023;66(19):13622-13645. [Link]
-
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. 2004;2004(1):M368. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
3-(1h-pyrazol-1-ylmethyl)benzoic acid. PubChemLite. [Link]
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4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Common Chemistry. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]
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A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry for the determination of pharmaceuticals in urban wastewaters. Journal of Chromatography A. 2005;1092(2):111-125. [Link]
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Analytical Methods. The Royal Society of Chemistry. [Link]
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- 11. merckmillipore.com [merckmillipore.com]
Technical Whitepaper: Structural and Synthetic Divergence of N-Linked vs. C-Linked Pyrazolyl-Benzoic Acids
[1]
Executive Summary
This technical guide analyzes the physiochemical and synthetic distinctions between two regioisomers: 3-(1H-pyrazol-1-yl)benzoic acid (N-linked) and 3-(1H-pyrazol-3-yl)benzoic acid (C-linked). While sharing an identical molecular formula (
Structural Analysis & Physiochemical Properties
The core divergence lies in the attachment point of the pyrazole ring to the benzoate scaffold.
Connectivity and Tautomerism
-
3-(1H-pyrazol-1-yl)benzoic acid (Isomer A): The phenyl ring is bonded to the pyrazole Nitrogen (N1). This "locks" the pyrazole. There is no proton on N1; therefore, tautomerism is impossible on the heterocyclic ring. The lone pair on N2 is a dedicated hydrogen bond acceptor.
-
3-(1H-pyrazol-3-yl)benzoic acid (Isomer B): The phenyl ring is bonded to the pyrazole Carbon (C3).[1] This leaves the nitrogen atoms free to undergo annular tautomerism between the 1H- and 2H- forms (often denoted as 3-substituted vs. 5-substituted tautomers depending on nomenclature).
Electronic Profile & pKa
| Feature | 3-(1H-pyrazol-1-yl)benzoic acid | 3-(1H-pyrazol-3-yl)benzoic acid |
| Linkage | C-N Bond (N-Arylation) | C-C Bond (Cross-Coupling) |
| H-Bond Donor (Heterocycle) | None (N1 is substituted) | Yes (NH is present) |
| H-Bond Acceptor | N2 (sp2 hybridized) | N2 (sp2) or N1 (sp2) (Tautomer dependent) |
| Basicity (Heterocycle) | Lower (Phenyl withdraws e- from N1) | Higher (Retains NH acidity pKa ~14) |
| LogP (Approx) | ~2.1 (More lipophilic) | ~1.8 (More polar due to NH) |
Visualization of Tautomeric Divergence
The following diagram illustrates the static nature of the 1-yl isomer versus the dynamic equilibrium of the 3-yl isomer.
Caption: Structural comparison highlighting the lack of tautomerism in the N-linked isomer vs. the equilibrium in the C-linked isomer.
Synthetic Methodologies
The synthesis of these isomers requires distinct catalytic strategies: C-N bond formation for the 1-yl isomer and C-C bond formation for the 3-yl isomer.
Route A: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid (N-Linked)
Mechanism: Copper-Catalyzed Ullmann-Type Coupling or Chan-Lam Coupling. Challenge: The carboxylic acid moiety can poison copper catalysts. Solution: Use of a ligand (e.g., trans-1,2-diaminocyclohexane) or ester protection followed by hydrolysis.
Route B: Synthesis of 3-(1H-pyrazol-3-yl)benzoic acid (C-Linked)
Mechanism: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Challenge: Unprotected pyrazoles can poison Pd catalysts or undergo N-arylation instead of C-C coupling. Solution: Use of THP (tetrahydropyranyl) or SEM protected pyrazole-boronic esters.
Synthetic Decision Logic
Caption: Divergent synthetic pathways: Copper-mediated N-arylation vs. Palladium-catalyzed C-C cross-coupling.
Experimental Protocols
The following protocols are designed to be self-validating . The completion of the reaction is confirmed not just by time, but by specific TLC shifts and solubility changes described in the steps.
Protocol A: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid (Modified Ullmann)
Rationale: Direct coupling of the acid is difficult; we couple the ester and hydrolyze in situ or sequentially to ensure high yield.
Reagents:
-
Pyrazole (1.2 eq)[1]
-
CuI (10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) - Ligand critical for lower temp.
-
K3PO4 (2.0 eq)[4]
-
Solvent: Dioxane or DMF.
Step-by-Step Workflow:
-
Charge: In a sealed tube, add Ethyl 3-iodobenzoate, Pyrazole, CuI, and K3PO4.
-
Inertion: Evacuate and backfill with Argon (3x) to prevent Cu oxidation.
-
Ligand Addition: Add the diamine ligand and solvent via syringe.
-
Reaction: Heat to 110°C for 12-16 hours.
-
Validation: TLC (Hex/EtOAc 4:1) should show disappearance of the non-polar iodide and appearance of a fluorescent spot (product ester).
-
-
Hydrolysis (One-Pot): Cool to RT. Add LiOH (3.0 eq) and water/MeOH (1:1). Stir at 50°C for 2 hours.
-
Validation: TLC will show a baseline spot (salt form).
-
-
Workup: Acidify with 1M HCl to pH 3. The product precipitates as a white solid. Filter and wash with water.[3]
Protocol B: Synthesis of 3-(1H-pyrazol-3-yl)benzoic acid (Suzuki)
Rationale: Using a protected pyrazole boronic ester prevents catalyst poisoning.
Reagents:
-
3-Bromobenzoic acid (1.0 eq)[2]
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq)[2]
-
Pd(dppf)Cl2 (5 mol%)
-
K2CO3 (3.0 eq)
-
Solvent: Dioxane/Water (4:1).
Step-by-Step Workflow:
-
Charge: Combine aryl bromide, boronate ester, and base in a reaction flask.
-
Degas: Sparge with Nitrogen for 15 mins. Oxygen inhibits the Pd cycle.
-
Catalyst: Add Pd catalyst quickly under Nitrogen flow.
-
Coupling: Reflux (100°C) for 4-6 hours.
-
Validation: LCMS should show mass corresponding to the THP-protected intermediate (M+H ~353).
-
-
Deprotection (In-situ): Add 4M HCl in Dioxane (excess) to the reaction mixture and stir at RT for 2 hours. This cleaves the THP group.
-
Isolation: Neutralize to pH 4-5. Extract with EtOAc (x3). The product (C-linked) is more polar; ensure aqueous layer is fully extracted.
-
Purification: Recrystallize from Ethanol/Water.
Medicinal Chemistry Implications[1][5][6][7][8][9]
Scaffold Hopping & Binding Modes
-
Kinase Inhibitors: The 3-yl isomer is frequently used in kinase inhibitors (e.g., analogues of crizotinib or ruxolitinib scaffolds) because the pyrazole NH acts as a donor to the hinge region backbone carbonyls, while N2 accepts a hydrogen bond from the backbone NH.
-
Metabolic Stability: The 1-yl isomer is generally more metabolically stable regarding the ring connection (N-C bonds are robust), but the pyrazole ring is electron-deficient, making it less susceptible to oxidative metabolism compared to electron-rich heterocycles. However, the lack of an NH donor limits its utility to hydrophobic pockets or interactions requiring only a specific acceptor vector.
Data Summary Table
| Property | 1-yl Isomer (N-Linked) | 3-yl Isomer (C-Linked) |
| Primary Application | Anti-inflammatory, Agrochem (Fipronil class) | Kinase Inhibitors (ATP-competitive) |
| Geometry | Twisted (N-Ph bond rotation) | Planar (Conjugated system) |
| Synthetic Cost | Low (Cheap starting materials) | Moderate (Requires Boronic acids) |
| Solubility (pH 7) | Moderate | High (Amphoteric nature) |
References
-
ACS Omega. Synthesis and Antimicrobial Studies of Pyrazole-Benzoic Acid Derivatives. (2019).[5][6][7] Available at: [Link]
-
National Institutes of Health (PMC). Development of Phenylpyrazol-Benzoic Acid Derivatives as Antibacterial Agents. Available at: [Link]
-
MDPI Molecules. Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
RSC Advances. Synthesis and evaluation of bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling. Available at: [Link][4][6]
-
PubChem. 3-(1H-pyrazol-3-yl)benzoic acid Compound Summary. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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solubility of 3-(1H-Pyrazol-1-YL)benzoic acid in DMSO and water
An In-Depth Technical Guide to the Solubility Assessment of 3-(1H-Pyrazol-1-YL)benzoic acid in DMSO and Water for Drug Discovery Applications
Abstract
The successful progression of a chemical entity through the drug discovery pipeline is fundamentally dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely hamper biological screening, lead to erroneous structure-activity relationship (SAR) data, and ultimately cause failure in preclinical and clinical development due to poor bioavailability.[1][2][3] This technical guide provides a comprehensive framework for assessing the solubility of 3-(1H-Pyrazol-1-YL)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry.[4] We present detailed, field-proven protocols for determining both thermodynamic solubility in Dimethyl Sulfoxide (DMSO), the standard solvent for compound storage and high-throughput screening, and both kinetic and thermodynamic solubility in aqueous media, which is critical for predicting in vivo behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them to ensure data integrity and facilitate informed decision-making in drug discovery projects.
Introduction: The Central Role of Solubility
3-(1H-Pyrazol-1-YL)benzoic acid is a molecule of interest in pharmaceutical and agrochemical research, serving as a versatile building block for bioactive molecules such as anti-inflammatory and analgesic drugs.[4] Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, presents specific physicochemical characteristics that govern its behavior in experimental and biological systems.
For any compound to be a viable drug candidate, it must first be dissolved in a solvent to be tested in biological assays and subsequently must dissolve in physiological fluids to be absorbed and reach its target. Therefore, a thorough understanding of its solubility in two key solvents—DMSO and water—is non-negotiable.
-
DMSO Solubility: DMSO is the universal solvent for compound libraries due to its remarkable ability to dissolve a vast range of both polar and non-polar compounds.[5][6][7] Determining the maximum solubility in DMSO is crucial for preparing high-concentration stock solutions, which are the starting point for virtually all in vitro screening cascades.
This guide will distinguish between two critical types of solubility measurement:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after a rapid precipitation process, typically by diluting a DMSO stock solution into an aqueous buffer.[1][10][11] This high-throughput method is invaluable for early-stage discovery to quickly flag problematic compounds.[1][9]
-
Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[2][11] This "gold standard" measurement is more time- and resource-intensive but provides the most accurate and reliable data, essential for lead optimization and pre-formulation studies.[3][8]
Physicochemical Profile of 3-(1H-Pyrazol-1-YL)benzoic acid
Before embarking on experimental measurements, it is instructive to review the computed properties of the target molecule. This data, summarized from public databases, helps to form a preliminary hypothesis about its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[12] |
| Molecular Weight | 188.19 g/mol | Chem-Impex[4] |
| Appearance | Orange to brown solid | Chem-Impex[4] |
| XLogP3 (Predicted) | 1.4 | PubChem[13] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | PubChem |
| Hydrogen Bond Acceptors | 3 (from N, N, and O=C) | PubChem |
Note: XLogP3 is a computed measure of lipophilicity. A value of 1.4 suggests moderate lipophilicity.
Part I: Thermodynamic Solubility in DMSO
Causality: The objective here is to determine the absolute maximum concentration of 3-(1H-Pyrazol-1-YL)benzoic acid that can be dissolved in DMSO to prepare a stable, clear stock solution. This is a thermodynamic measurement, ensuring that the solution will remain stable over time under defined storage conditions (e.g., -20°C). Knowing this limit prevents the unintentional use of supersaturated or precipitated stock solutions, which is a major source of experimental irreproducibility.
Experimental Protocol: Equilibrium Shake-Flask Method for DMSO
This protocol is designed as a self-validating system to determine the equilibrium solubility of a solid compound in DMSO at room temperature.[5]
Materials:
-
3-(1H-Pyrazol-1-YL)benzoic acid (solid powder)
-
Anhydrous, high-purity DMSO
-
2 mL microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Benchtop centrifuge (capable of >10,000 rpm)
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of a Supersaturated Suspension:
-
Accurately weigh approximately 5-10 mg of 3-(1H-Pyrazol-1-YL)benzoic acid into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 200 µL) to the tube. This initial amount should be insufficient to fully dissolve the compound, creating a slurry. The goal is to ensure an excess of solid material.
-
Vortex the mixture vigorously for 5 minutes to break up any aggregates and promote initial dissolution.
-
-
Equilibration:
-
Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation is critical to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.[5]
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[5] This step ensures that the supernatant is a clear, saturated solution without any particulate matter.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a known volume (e.g., 50 µL) of the clear supernatant. Crucially, do not disturb the pellet.
-
Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., a 1:1000 dilution in acetonitrile/water). This brings the concentration into the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a standard calibration curve of 3-(1H-Pyrazol-1-YL)benzoic acid of known concentrations using the same HPLC method.
-
Analyze the diluted supernatant sample by HPLC-UV.
-
Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Solubility (mM) = (Solubility in mg/mL / Molecular Weight) × 1000
-
Part II: Aqueous Solubility
Causality: This is the most critical parameter for predicting biological relevance. A compound must remain in solution when the DMSO stock is diluted into the aqueous buffer of a biological assay. We will describe two distinct methods: a rapid kinetic assay for high-throughput screening and a more rigorous thermodynamic assay for lead optimization.
Kinetic Solubility by Turbidimetry
Rationale: This method rapidly assesses the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[14] It measures the increase in light scattering or absorbance as solid particles form. This is not a measure of true equilibrium but is an excellent proxy for identifying compounds likely to cause problems in in vitro assays.[9][10]
Procedure:
-
Prepare Compound Plate:
-
In a 96-well plate, prepare a serial dilution of 3-(1H-Pyrazol-1-YL)benzoic acid in 100% DMSO. A typical starting concentration is 10 mM, serially diluted 2-fold.
-
-
Dilution into Aqueous Buffer:
-
In a separate clear, flat-bottom 96-well analysis plate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding wells of the analysis plate containing buffer (e.g., 98 µL). This results in a final DMSO concentration of 2%.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility limit is defined as the highest compound concentration that does not show a significant increase in turbidity above the background (buffer + 2% DMSO).
-
Thermodynamic Solubility by Shake-Flask Method
Rationale: This is the definitive method for determining the true equilibrium solubility in a specific aqueous medium.[2][11] It involves adding an excess of the solid compound to the buffer, allowing it to reach equilibrium, and then measuring the concentration of the dissolved material.
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid 3-(1H-Pyrazol-1-YL)benzoic acid (e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Equilibration:
-
Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11]
-
-
Phase Separation:
-
After incubation, the sample must be filtered to remove undissolved solid. Use a low-binding filter (e.g., a 0.45 µm PVDF syringe filter or a filter plate). Alternatively, centrifugation can be used as described for the DMSO protocol.
-
-
Quantification:
Visualization of the Thermodynamic Solubility Workflow
The following diagram illustrates the logical flow of the gold-standard Shake-Flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Summary and Interpretation
All quantitative solubility data should be compiled into a clear, concise table for easy comparison.
| Solvent/Method | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) |
| DMSO (Thermodynamic) | 25 | N/A | Experimental Value | Experimental Value |
| Aqueous (Kinetic) | 25 | 7.4 | Experimental Value | Experimental Value |
| Aqueous (Thermodynamic) | 25 | 7.4 | Experimental Value | Experimental Value |
Interpreting the Results:
-
A high DMSO solubility (>50 mM) is generally desired for creating concentrated stock solutions.
-
For aqueous solubility, a common goal in drug discovery is >60 µg/mL.[9]
-
A large discrepancy between kinetic and thermodynamic aqueous solubility can indicate that the compound readily forms supersaturated solutions that are not stable over time.
-
The benzoic acid moiety suggests that the aqueous solubility of 3-(1H-Pyrazol-1-YL)benzoic acid will be pH-dependent, likely increasing at higher pH values as the carboxylic acid is deprotonated. Further studies across a pH range may be warranted.[2]
Conclusion
Determining the solubility of 3-(1H-Pyrazol-1-YL)benzoic acid in both DMSO and aqueous buffer is a foundational step in evaluating its potential as a drug candidate. By employing the rigorous, validated protocols outlined in this guide, researchers can generate reliable and reproducible data. This information is critical for ensuring the integrity of in vitro screening data, guiding medicinal chemistry efforts to optimize compound properties, and providing essential parameters for formulation development. A proactive and thorough assessment of solubility is a cornerstone of efficient and successful drug discovery.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
PubChem. 3-(1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Pawar, S. V., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]
-
Forsberg, F., et al. (2022). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PubChemLite. 3-(1h-pyrazol-1-ylmethyl)benzoic acid. [Link]
-
Prakash, A., & Jacob, J. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]
-
Al-Jubair, N., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]
-
Delgado, D. R., et al. (2013). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
P212121 Store. 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Al-Jubair, N., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
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- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Therapeutic Potential of 3-(1H-Pyrazol-1-yl)benzoic Acid Derivatives
Executive Summary
The 3-(1H-pyrazol-1-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for 1,2,4-oxadiazole-based therapeutics (e.g., Ataluren). This whitepaper analyzes the therapeutic utility of this moiety, focusing on its application in nonsense mutation suppression and enzyme inhibition (DHODH/FAB) .
Unlike the more common 4-substituted isomers, the 3-substituted geometry offers a unique "kinked" topology that favors specific binding pockets in ribosomal RNA and metabolic enzymes. This guide provides a comprehensive roadmap for synthesizing, optimizing, and validating derivatives of this scaffold, emphasizing its role in correcting genetic disorders caused by premature termination codons (PTCs).
Pharmacophore Analysis & Chemical Space
Structural Logic: The Bioisostere Strategy
The core value of the 3-(1H-pyrazol-1-yl)benzoic acid motif lies in its ability to mimic the electrostatic and steric profile of proven drugs while altering physicochemical properties (solubility, metabolic stability).
-
The Head (Benzoic Acid): Provides a critical salt bridge interaction (ionic bonding) with arginine or lysine residues in target proteins. It also dictates the pKa (~4.2), influencing passive diffusion.
-
The Linker (Pyrazole): Acts as a rigid spacer. Unlike the hydrolytically sensitive oxadiazole ring found in Ataluren, the N-linked pyrazole is metabolically stable against ring-opening amidases.
-
The Tail (C3/C4/C5 Substitution): The pyrazole ring allows for facile diversification at the 3, 4, or 5 positions to tune lipophilicity (cLogP) and target selectivity.
Comparative Physicochemical Profile
The following table contrasts the pyrazole scaffold with the standard oxadiazole scaffold used in nonsense suppression therapy.
| Parameter | 1,2,4-Oxadiazole Linker (Ataluren) | 1H-Pyrazol-1-yl Linker (Target) | Impact on Drug Design |
| Metabolic Stability | Moderate (Susceptible to reductive cleavage) | High (Aromatic N-C bond is robust) | Longer half-life ( |
| H-Bond Acceptors | 3 (N, O, N) | 1 (N2) | Pyrazole is less polar, potentially increasing BBB permeability. |
| Geometry | Planar, 5-membered | Planar, 5-membered | Similar pi-stacking capability; Pyrazole offers different vector for substituents. |
| Synthetic Access | Cyclization of amidoximes (multi-step) | Ullmann Coupling (Single step from aryl halides) | Lower cost of goods (COGs); easier library generation. |
Primary Therapeutic Vector: Nonsense Mutation Suppression
The most high-value application of this scaffold is as a "Readthrough Agent" for genetic diseases like Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF).
Mechanism of Action
These small molecules bind to the ribosomal decoding center. They lower the fidelity of codon recognition specifically at Premature Termination Codons (PTCs), allowing a near-cognate tRNA to insert an amino acid and continue translation. Crucially, they do not affect normal stop codons due to the stronger termination signals associated with the poly-A tail binding proteins.
Figure 1: Mechanism of drug-induced ribosomal readthrough of premature termination codons.
Synthetic Protocol: Copper-Catalyzed N-Arylation
The synthesis of 3-(1H-pyrazol-1-yl)benzoic acids relies on the formation of a C-N bond between an electron-deficient aryl halide and a nitrogen-rich heterocycle. The Ullmann-Ma Coupling is the preferred method over Buchwald-Hartwig due to lower cost and the avoidance of palladium contamination.
Reaction Scheme
Reagents:
-
Substrate: 3-Iodobenzoic acid (preferred over bromo- due to faster oxidative addition).
-
Nucleophile: Substituted 1H-Pyrazole.
-
Catalyst: CuI (Copper(I) Iodide).
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or L-Proline.
-
Base:
or . -
Solvent: DMSO or DMF.
Figure 2: Ligand-promoted Ullmann coupling pathway for scaffold synthesis.
Step-by-Step Methodology
Note: This protocol is optimized for 1.0 mmol scale.
-
Preparation: In a dried Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzoic acid (248 mg, 1.0 mmol), 1H-pyrazole (1.2 mmol), CuI (19 mg, 0.1 mmol), and
(276 mg, 2.0 mmol). -
Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to remove oxygen, which oxidizes the Cu(I) catalyst to inactive Cu(II).
-
Ligand Addition: Add L-Proline (23 mg, 0.2 mmol) and anhydrous DMSO (2.0 mL) via syringe under Argon flow.
-
Reaction: Seal the tube and heat to 90°C for 24 hours. Critical Checkpoint: The solution should remain a cloudy suspension. If it turns blue/green, oxygen has leaked in.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and acidify to pH 3-4 with 1M HCl. The product (carboxylic acid) will precipitate.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water. If oil forms, extract with Ethyl Acetate and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Biological Validation: Luciferase Readthrough Assay
To verify therapeutic potential, one must quantify the ability of the compound to restore protein synthesis from a transcript containing a PTC.
Assay Design
-
Cell Line: HEK293 stable cell line expressing a Luciferase reporter with a specific nonsense mutation (e.g.,
). -
Positive Control: G418 (Aminoglycoside) or Ataluren (if available).
-
Negative Control: DMSO vehicle.
Protocol
-
Seeding: Plate HEK293-
cells (5,000 cells/well) in white 96-well plates. Incubate for 24h. -
Treatment: Treat cells with the test compound (concentration range: 0.1
to 50 ) for 24 hours. -
Detection: Add Luciferase substrate (Bright-Glo™). Lyse cells.
-
Measurement: Measure luminescence using a plate reader.
-
Normalization: Normalize signal to total protein content (BCA assay) or cell viability (CellTiter-Glo) to ensure signal increase is not due to cell proliferation.
-
Calculation:
References
-
Ataluren (PTC124) Discovery & Mechanism: Welch, E. M., et al. (2007).[1] PTC124 targets genetic disorders caused by nonsense mutations.[1][2] Nature, 447(7140), 87-91. [Link]
-
Pyrazoles as Bioisosteres: Graham, T. H., et al. (2014).[3] Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 24(7), 1696-1699. [Link]
-
Antibacterial Activity of Pyrazole-Benzoic Acid Derivatives: Chavan, S. S., et al. (2022).[4] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.[4] Antibiotics, 11(7), 939.[4] [Link]
-
Ullmann Coupling Review: Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of pyrazoles. Organic & Biomolecular Chemistry, 12, 9312-9325. [Link]
Sources
- 1. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
role of pyrazole benzoic acid pharmacophore in medicinal chemistry
The Pyrazole-Benzoic Acid Scaffold: A Bifunctional Pharmacophore for Kinase and Metabolic Target Modulation[1]
Executive Summary
The pyrazole-benzoic acid pharmacophore represents a privileged structural motif in modern medicinal chemistry, distinguished by its bifunctional "anchor-and-linker" architecture.[1] This scaffold combines the rigid, electron-rich pyrazole ring—acting as a bioisostere for phenyl or heteroaryl spacers—with the ionizable benzoic acid moiety, which serves as a critical polar anchor.
This guide analyzes the role of this pharmacophore in two high-value therapeutic areas: metabolic regulation (GPR40/FFAR1 agonists) and kinase inhibition (VEGFR-2/Aurora kinase) .[1] It provides a technical deep-dive into the structure-activity relationships (SAR) that drive potency, detailed synthetic protocols for scaffold construction, and the mechanistic logic governing its interaction with biological targets.
Part 1: Structural Biology & Pharmacophore Logic[2]
The efficacy of the pyrazole-benzoic acid scaffold stems from its ability to bridge lipophilic and hydrophilic domains within a binding pocket.
The "Acid Head" (Ionic Anchor)
The benzoic acid moiety (
-
Mechanism: It mimics phosphate groups (in ATP-competitive kinase inhibitors) or endogenous fatty acid carboxylates (in GPR40 agonists).[1]
-
Interaction: Forms high-energy salt bridges with conserved Arginine (Arg) or Lysine (Lys) residues.[1] For example, in GPR40, this moiety anchors the ligand by interacting with Arg183/Arg258.
The "Pyrazole Linker" (Rigid Spacer)
The pyrazole ring (1,2-diazole) functions as a rigid connector that orients the acid head group.
-
Electronic Profile: It is an electron-rich aromatic system capable of
stacking (T-shaped or parallel) with aromatic residues like Phenylalanine (Phe).[1] -
H-Bonding: The N2 nitrogen acts as a hydrogen bond acceptor, while the N1 (if unsubstituted) or C-H bonds can serve as weak donors, adding specificity to the binding event.
Part 2: Case Studies in Therapeutic Application
Case Study A: Metabolic Disease (GPR40/FFAR1 Agonists)
Target: Free Fatty Acid Receptor 1 (GPR40), a GPCR validated for Type 2 Diabetes treatment.[2][3] Challenge: Early GPR40 agonists (e.g., TAK-875) failed due to hepatotoxicity linked to high lipophilicity (logP > 4). Solution: The pyrazole-benzoic acid scaffold reduces lipophilicity while maintaining the essential pharmacophore.[1]
-
Mechanism: The benzoic acid mimics the carboxylate of endogenous long-chain fatty acids. The pyrazole ring replaces the labile phenyl-propionic acid linkers of earlier generations, reducing the risk of
-oxidation and toxic metabolite formation. -
Key Insight: Compounds like BMS-986118 utilize a dihydropyrazole-acid core to achieve "dual agonism," stimulating both insulin and incretin (GLP-1) secretion.[1]
Case Study B: Antibacterial Agents (Fatty Acid Biosynthesis Inhibitors)
Target: Bacterial Fatty Acid Synthesis (FAS-II) enzymes, specifically FabI/FabK. Application: Treatment of methicillin-resistant Staphylococcus aureus (MRSA).[1] Mechanism: Derivatives such as 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid act as competitive inhibitors.[1] The benzoic acid moiety occupies the substrate-binding tunnel, mimicking the growing fatty acyl chain's acidic terminus, while the pyrazole facilitates hydrophobic collapse within the enzyme's active site.
Part 3: Synthetic Strategy & Experimental Protocol
The construction of the pyrazole-benzoic acid scaffold typically follows a convergent synthesis strategy. The most robust method involves the condensation of 4-hydrazinobenzoic acid with a 1,3-dicarbonyl compound .[1]
Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid
This protocol yields a versatile building block for further elaboration.[1]
Reagents:
-
4-Hydrazinobenzoic acid (CAS: 619-67-0)[1]
-
Acetylacetone (2,4-Pentanedione)[1]
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydrazinobenzoic acid (10.0 mmol, 1.52 g) in Ethanol (50 mL) .
-
Addition: Add Acetylacetone (11.0 mmol, 1.13 mL) dropwise to the stirring solution.
-
Catalysis: Add Glacial Acetic Acid (5 drops) to catalyze the dehydration.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Cold Water (150 mL) . A white to off-white precipitate will form immediately.[1]
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid under vacuum using a Buchner funnel.
-
Wash the filter cake with cold water (
) to remove unreacted diketone and acid catalyst. -
Recrystallize from hot Ethanol/Water (9:1) if high purity (>98%) is required.
-
-
Yield: Expected yield is 85–92%.
Data Interpretation:
-
1H NMR (DMSO-d6): Look for the singlet of the pyrazole C4-H proton around
ppm and the disappearance of the hydrazide NH protons. -
Mass Spec: ESI+
.
Part 4: Visualization of Workflows
Diagram 1: Synthetic Pathway (Hydrazine Route)
This diagram illustrates the convergent synthesis of the scaffold.
Caption: Convergent synthesis of the pyrazole-benzoic acid scaffold via the Knorr Pyrazole Synthesis method.
Diagram 2: Pharmacophore Binding Logic (GPR40 Model)
This diagram details the mechanistic interactions within the receptor binding pocket.
Caption: Pharmacophore mapping of the scaffold within the GPR40 binding site, highlighting critical ionic and pi-stacking interactions.
Part 5: Future Perspectives
The pyrazole-benzoic acid scaffold is evolving beyond simple inhibition.[1]
-
PROTAC Linkers: The benzoic acid handle provides an ideal attachment point for E3 ligase ligands (e.g., VHL or Cereblon) via amide coupling, enabling the degradation of target proteins rather than mere inhibition.
-
Fragment-Based Drug Discovery (FBDD): Due to its high ligand efficiency (LE) and defined vector geometry, 4-(pyrazol-1-yl)benzoic acid is a standard fragment in screening libraries for identifying novel binding pockets in "undruggable" targets.[1]
References
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. Journal of Medicinal Chemistry, 2023.[1] Link
-
Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists (BMS-986118). Journal of Medicinal Chemistry, 2018.[4] Link
-
Structural Basis for GPR40 Allosteric Agonism. Scientific Reports, 2018. Link
-
Design and Synthesis of Pyrazole-Based VEGFR2 Inhibitors. RSC Advances, 2023. Link
-
Synthesis and Characterization of Pyrazole Derivatives from Para-Bromo Benzoic Acid. International Journal of Research in Pharmacy, 2019. Link
Sources
- 1. US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]
- 2. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazole and benzoic acid, it serves as a versatile building block in the synthesis of novel therapeutic agents, potentially for anti-inflammatory and analgesic applications. The incorporation of a pyrazole ring, a common motif in pharmacologically active molecules, and its formulation as a hydrochloride salt, which can enhance solubility and stability, make this compound a valuable tool for researchers. However, its chemical reactivity and structural alerts necessitate a thorough understanding of its safety profile to ensure proper handling, storage, and emergency preparedness in a laboratory setting. This guide provides a comprehensive overview of the safety data and handling protocols for this compound, drawing from available data on its structural components and related molecules to offer a robust framework for its safe utilization.
Inferred Hazard Identification and Classification
Based on this composite analysis, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation, with the potential for more severe burns due to its acidic nature.
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with a high risk of severe eye damage due to its corrosive properties.
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.
GHS Hazard Pictograms:
Signal Word: Warning
Inferred GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Safe Handling and Storage Protocols
Given the inferred hazards, stringent adherence to safe handling and storage practices is paramount to minimize risk to laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is to minimize direct contact and aerosol generation.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing exposure. The following diagram outlines the recommended PPE for handling this compound.
Fig. 1: PPE Selection Workflow
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, original container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, bases, and metals[7]. The hydrochloride salt can react with metals to produce flammable hydrogen gas.
-
Moisture: Protect from moisture, as the compound is likely hygroscopic and may release hydrogen chloride gas upon contact with water.
Emergency Procedures and First Aid
A clear and practiced emergency response plan is crucial when working with hazardous chemicals.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.
First-Aid Measures
The following diagram illustrates the immediate first-aid steps to be taken in case of exposure.
Fig. 2: First-Aid Response Workflow
Physical and Chemical Properties
While experimental data for the hydrochloride salt is limited, the properties of the parent compound, 3-(1H-Pyrazol-3-YL)benzoic acid, can provide some insight.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in water and polar organic solvents |
Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Reactivity: As a hydrochloride salt, it will react with bases to liberate the free base. It may also be corrosive to metals.
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available. However, based on the GHS classification of the isomer, it is harmful if swallowed[1]. Pyrazole itself has shown evidence of teratogenicity in animal studies and can cause liver damage at high doses[3]. The environmental impact has not been fully investigated, but release into the environment should be avoided.
Conclusion
This compound is a compound with significant potential in drug discovery, but it must be handled with a comprehensive understanding of its inherent hazards. By synthesizing safety data from its structural analogs and constituent parts, this guide provides a robust framework for its safe use. Researchers, scientists, and drug development professionals are urged to implement the engineering controls, personal protective equipment protocols, and emergency procedures outlined herein to foster a safe and productive research environment. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of responsible scientific practice.
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
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Haz-Map. Pyrazole - Hazardous Agents. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 3-(1H-Pyrazol-3-yl)benzoic acid. [Link]
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Technical Guide: Structural, Synthetic, and Functional Divergence of 1H-Pyrazol-1-yl and 1H-Pyrazol-3-yl Benzoic Acid Isomers
[1][2]
Executive Summary
In medicinal chemistry, the orientation of a heterocycle attached to a phenyl scaffold fundamentally alters the molecule's physicochemical profile and biological activity. This guide analyzes the critical divergence between 1H-pyrazol-1-yl benzoic acid (N-linked) and 1H-pyrazol-3-yl benzoic acid (C-linked).[1][2] While both isomers share the same molecular formula, they exhibit distinct electronic properties, tautomeric behaviors, and metabolic liabilities.
This guide provides a decision-making framework for researchers selecting between these scaffolds, supported by validated synthetic protocols and structural analysis.
Part 1: Structural & Electronic Divergence[1][2]
The core difference lies in the attachment point of the pyrazole ring to the benzoic acid moiety: via the nitrogen (N1) or the carbon (C3). This seemingly minor change dictates the molecule's three-dimensional shape and hydrogen-bonding capability.[1][2]
Tautomerism and Hydrogen Bonding[3][4][5]
-
1H-pyrazol-1-yl (N-Linked):
-
Locked Conformation: The attachment of the phenyl ring to N1 "caps" the nitrogen. There is no annular tautomerism .
-
H-Bonding: Acts solely as a Hydrogen Bond Acceptor (HBA) at N2.[1][2] It lacks Hydrogen Bond Donor (HBD) capability on the pyrazole ring.[2]
-
Geometry: The steric clash between the pyrazole 5-H and the phenyl ortho-protons forces the two rings to twist, often adopting a dihedral angle of ~30–50°.[1] This "propeller" shape is critical for fitting into hydrophobic pockets (e.g., COX-2 active sites).[2]
-
-
1H-pyrazol-3-yl (C-Linked):
-
Dynamic Tautomerism: If the pyrazole nitrogen is unsubstituted, the molecule exists in equilibrium between the 3-yl and 5-yl forms.[1]
-
H-Bonding: Possesses both HBD (N-H) and HBA (N:) features.[1][2] This allows for dual-point binding interactions (e.g., with hinge regions in kinases).[2]
-
Geometry: Can adopt a more planar conformation compared to the 1-yl isomer, allowing for better
- stacking interactions, though this is solvent-dependent.[1]
-
Electronic Effects on the Benzoic Acid
The pyrazole ring exerts an electron-withdrawing effect (EWG) on the benzoic acid, influencing the pKa of the carboxylic acid.
| Feature | 1H-pyrazol-1-yl (N-linked) | 1H-pyrazol-3-yl (C-linked) |
| Electronic Effect | Strong Inductive EWG (-I) due to electronegative N attachment.[1][2] | Moderate Inductive/Resonance EWG. |
| Conjugation | Often disrupted due to steric twisting (orthogonality).[2] | Potential for extended conjugation if planar.[2] |
| Solubility (LogP) | Generally higher LogP (more lipophilic) due to lack of NH donor.[2] | Lower LogP (more polar) due to exposed NH.[2] |
| pKa (COOH) | Slightly lower (more acidic) due to N-linked induction.[1][2] | Standard benzoic acid range.[2] |
Part 2: Synthetic Pathways and Protocols[2][6][7][8]
The synthesis of these isomers requires fundamentally different strategies: C-N bond formation for the 1-yl isomer and C-C bond formation for the 3-yl isomer.[1]
Diagram 1: Synthetic Decision Tree
Caption: Strategic selection of synthetic routes based on isomer type and stage of development.
Protocol A: Synthesis of 1H-pyrazol-1-yl Benzoic Acid (Chan-Lam Coupling)
Best for: Late-stage functionalization of pyrazoles onto phenyl rings under mild conditions.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, charge Pyrazole (1.0 equiv), 4-boronobenzoic acid (1.2 equiv), and Cu(OAc)₂ (0.1–1.0 equiv).
-
Activation: Add activated 4Å molecular sieves to scavenge water (critical for yield).
-
Solvent/Base: Add DCM (0.1 M concentration) followed by Pyridine (2.0 equiv).
-
Oxidation: The reaction requires oxygen.[2][8][10] Attach a balloon filled with O₂ or stir open to air vigorously.[2]
-
Reaction: Stir at room temperature (25°C) for 12–24 hours. The mixture typically turns from blue to green/brown.
-
Workup: Filter through a Celite pad to remove copper salts.[2] Wash with NH₄OH (aq) to chelate residual copper (turns deep blue).[2] Acidify the aqueous layer to precipitate the benzoic acid product.
Protocol B: Synthesis of 1H-pyrazol-3-yl Benzoic Acid (Suzuki-Miyaura)
Best for: Modular library generation and high-yield synthesis.[1][2]
Reagents:
-
3-Bromo-1H-pyrazole (N-protected, e.g., THP or SEM, if necessary)[1]
-
Pd(dppf)Cl₂ (Catalyst)[2]
-
K₂CO₃ (Base)[2]
-
Dioxane/Water (4:1)[2]
Step-by-Step Methodology:
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes.[2]
-
Assembly: Charge the reaction vessel with 3-Bromo-1H-pyrazole (1.0 equiv), Boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Heating: Heat to 90°C under an inert atmosphere for 4–12 hours.
-
Deprotection (if applicable): If an N-protecting group (like THP) was used on the pyrazole, treat the crude mixture with 4M HCl in Dioxane/MeOH to reveal the free NH.[2]
-
Purification: Remove solvent, re-dissolve in EtOAc, and wash with 1M HCl. The product (carboxylic acid) may precipitate or require extraction into basic water followed by re-acidification.[2]
Part 3: Medicinal Chemistry Implications[2][15][16][17][18]
Bioisosterism and Binding Modes[16][18]
-
1-yl Isomer (Celecoxib-like):
-
3-yl Isomer (Kinase-like):
Diagram 2: Structural & Functional Logic
Caption: Mapping structural properties to medicinal chemistry applications.
References
-
Chan, D. M. T., et al. "Copper promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.[12]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000.
-
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)."[1][2] Journal of Medicinal Chemistry, 1997.
-
Meanwell, N. A. "Bioisosteres in Medicinal Chemistry."[11] Journal of Medicinal Chemistry, 2011.
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A Comprehensive Technical Guide to 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride: A Privileged Scaffold in Medicinal Chemistry
This guide provides an in-depth analysis of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, synthesis, and its established role as a versatile building block for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.
Core Compound Identification and Properties
3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt are recognized for their unique structural features, which make them valuable intermediates in organic synthesis. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known to interact with a variety of biological targets.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | 3-(1H-Pyrazol-1-YL)benzoic acid | This compound | Source |
| PubChem CID | 2795546 | Not available | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 188.19 g/mol | 224.65 g/mol | [2][3] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)N2C=CC=N2 | C1=CC(=CC(=C1)C(=O)O)N2C=CC=N2.Cl | Inferred |
| Appearance | Orange to brown solid | Not available | [2] |
| Storage Conditions | 0-8°C | Room temperature, sealed in dry conditions | [2][4] |
Synthesis and Derivatization: A Strategic Approach
The synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid is a critical step in the development of its derivatives. While a specific protocol for this exact molecule is not extensively published, a reliable synthetic route can be proposed based on established methodologies for analogous compounds, such as the Ullmann condensation or nucleophilic aromatic substitution reactions.
Proposed Synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid
A plausible and efficient method for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid involves a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This approach couples a 3-halobenzoic acid with pyrazole.
Experimental Protocol: Ullmann Condensation for 3-(1H-Pyrazol-1-YL)benzoic acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), 1H-pyrazole (1.2 equivalents), and potassium carbonate (2 equivalents) as the base.
-
Catalyst and Solvent: Add a catalytic amount of copper(I) iodide (CuI, ~10 mol%) and a high-boiling polar solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1 M HCl to a pH of 5-6 to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1H-Pyrazol-1-YL)benzoic acid.[5]
Formation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared by treating a solution of the free base, 3-(1H-Pyrazol-1-YL)benzoic acid, in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration and dried.
Caption: Proposed synthesis workflow for 3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt.
Mechanism of Action: Targeting Inflammatory Pathways
The therapeutic potential of pyrazole derivatives, including those derived from 3-(1H-Pyrazol-1-YL)benzoic acid, is often attributed to their anti-inflammatory properties. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.
COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Caption: Signaling pathway of COX inhibition by pyrazole derivatives.
Illustrative Biological Activity
Table 2: Representative COX Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Celecoxib (Reference) | - | - | 78.06 | [6] |
| Compound 5s | >200 | 2.51 | 72.95 | [6] |
| Compound 5u | >200 | 1.79 | 74.92 | [6] |
| Compound 3b | 875.8 | 39.43 | 22.21 | [8] |
| Compound 4b | 48.05 | 0.35 | 137.3 | [7] |
This data is for illustrative purposes to show the potential of the pyrazole scaffold and is not specific to 3-(1H-Pyrazol-1-YL)benzoic acid.
Applications in Drug Discovery and Beyond
The versatility of the 3-(1H-Pyrazol-1-YL)benzoic acid scaffold extends beyond anti-inflammatory applications. Its derivatives have been investigated for a range of therapeutic areas:
-
Antimicrobial Agents: Certain pyrazole-containing compounds have demonstrated potent activity against drug-resistant bacteria.[9]
-
Agrochemicals: This compound serves as a valuable intermediate in the synthesis of herbicides and fungicides, contributing to crop protection.[2]
-
Material Science: The stable and reactive nature of 3-(1H-Pyrazol-1-YL)benzoic acid allows for its incorporation into advanced polymers and coatings.[2]
Conclusion
This compound represents a cornerstone molecule for chemical and pharmaceutical research. Its robust synthesis and the established biological activity of the pyrazole core make it a highly attractive starting point for the design and development of novel, high-value compounds. The insights provided in this guide underscore its significance and potential for future innovations in medicine and material science.
References
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Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. (2026). PMC. Retrieved from [Link]
-
Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). Taylor & Francis. Retrieved from [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed. Retrieved from [Link]
-
Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. (2019, April 30). MDPI. Retrieved from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]
-
3-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 2795546. (n.d.). PubChem. Retrieved from [Link]
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3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542. (n.d.). PubChem. Retrieved from [Link]
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This compound | CAS. (n.d.). P212121 Store. Retrieved from [Link]
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3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019, August 21). ACS Omega. Retrieved from [Link]
-
3-(1h-pyrazol-1-ylmethyl)benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527. (n.d.). PubChem. Retrieved from [Link]
-
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. (n.d.). Common Chemistry. Retrieved from [Link]
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Methodological & Application
Robust Synthesis of 3-(1H-Pyrazol-1-YL)benzoic Acid via a Ligand-Accelerated Ullmann Condensation Protocol
Application Note: A-31-PY-BZ
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid, a key building block in pharmaceutical and agrochemical research.[1] The described method utilizes a copper-catalyzed Ullmann condensation, a powerful C-N cross-coupling reaction.[2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and provides critical insights into process optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this valuable intermediate.
Introduction: The Significance of N-Arylpyrazoles
N-arylpyrazoles are privileged structural motifs found in a vast array of biologically active compounds, demonstrating applications in pharmaceuticals, crop protection, and material sciences.[4][5] The target molecule, 3-(1H-Pyrazol-1-YL)benzoic acid, serves as a crucial intermediate for the synthesis of novel therapeutic agents, including anti-inflammatory drugs, analgesics, and potent antibacterials.[1][6][7] The reliable and efficient synthesis of this compound is therefore of paramount importance in drug discovery and development pipelines.
While traditional methods for N-arylation exist, the Ullmann condensation offers a cost-effective and scalable alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction.[2][8][9] Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2][10] However, modern advancements, particularly the introduction of ancillary ligands, have dramatically improved the efficiency and scope of this transformation, allowing for milder reaction conditions.[11][12] This protocol leverages a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the efficient coupling of pyrazole with 3-iodobenzoic acid.
Mechanistic Overview: The Ullmann Condensation
The Ullmann condensation for N-arylation is a copper-catalyzed cross-coupling reaction. While the precise mechanism can be complex and subject to reaction conditions, a generally accepted catalytic cycle is illustrated below.[13]
The process is believed to initiate with the coordination of the pyrazole and the aryl halide to the copper(I) catalyst. A base is required to deprotonate the pyrazole, forming a more nucleophilic pyrazolide anion. This is followed by an oxidative addition of the aryl halide to the copper(I) center, forming a Cu(III) intermediate.[13] Subsequent reductive elimination from this intermediate yields the desired N-arylpyrazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[13] The use of a ligand, such as a diamine, stabilizes the copper catalyst, prevents catalyst deactivation, and accelerates the key steps in the catalytic cycle.[14]
Figure 1: Proposed Catalytic Cycle for the Ullmann N-Arylation.
Experimental Protocol
This protocol details the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid on a 10 mmol scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Purity |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 10.0 | 2.48 g | Sigma-Aldrich | ≥98% |
| Pyrazole | C₃H₄N₂ | 68.08 | 12.0 | 0.817 g | Sigma-Aldrich | 98% |
| Copper(I) Iodide | CuI | 190.45 | 1.0 | 190 mg | Sigma-Aldrich | 99.99% |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 2.0 | 0.22 mL | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 g | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | Fisher Scientific | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | Fisher Scientific | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | Fisher Scientific | 1 M aq. |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed | Lab Prepared | - |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (2.48 g, 10.0 mmol), pyrazole (0.817 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the copper catalyst.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 20 mL) followed by N,N'-dimethylethylenediamine (0.22 mL, 2.0 mmol) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110-120 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid as the eluent. The disappearance of the 3-iodobenzoic acid spot indicates reaction completion.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 250 mL separatory funnel containing 100 mL of 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid. Purify the crude material by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate containing 1% acetic acid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is in the range of 225-230 °C.
Figure 2: Experimental Workflow for the Synthesis.
Discussion and Key Considerations
-
Choice of Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann couplings.[2] While this protocol specifies 3-iodobenzoic acid for optimal reactivity, 3-bromobenzoic acid could also be used, potentially requiring a higher catalyst loading or longer reaction times.
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst.[4] The diamine ligand, N,N'-dimethylethylenediamine, is crucial for achieving high yields under relatively mild conditions by stabilizing the copper catalyst and accelerating the reaction.[14][15] Other ligands, such as L-proline or phenanthroline derivatives, have also been successfully employed in similar N-arylations.[16]
-
Base and Solvent: Anhydrous conditions and a polar aprotic solvent like DMF are important for the reaction's success.[2] Potassium carbonate is an effective and economical base for deprotonating the pyrazole. Other bases like cesium carbonate (Cs₂CO₃) can sometimes offer improved yields, particularly with less reactive substrates.[5]
-
Troubleshooting:
-
Low Yield: Incomplete reaction could be due to impure reagents, insufficient inerting of the reaction atmosphere leading to catalyst deactivation, or insufficient heating. Ensure all reagents are dry and the system is properly purged with an inert gas.
-
Side Reactions: The primary side reaction is the homocoupling of the aryl halide. This can be minimized by using a slight excess of the pyrazole and ensuring efficient stirring.
-
Purification Difficulties: The acidic nature of the product requires the addition of a small amount of acetic acid to the chromatography eluent to prevent streaking on the silica gel column.
-
Conclusion
The Ullmann condensation protocol detailed in this application note provides a reliable and efficient method for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid. By employing a copper(I) iodide catalyst with an N,N'-dimethylethylenediamine ligand, this procedure offers good yields under manageable reaction conditions. This makes it a valuable tool for medicinal chemists and process development scientists requiring access to this important synthetic intermediate.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(16), 5578–5587. [Link]
-
Deprez-Poulain, R., Cousaert, N., Toto, P., Willand, N., & Deprez, B. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Kidwai, M., & Mothsra, P. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168-5178. [Link]
-
Mastalir, M., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(13), 5081. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Pattan, S. R., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 548-553. [Link]
-
Khan, I., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. International Journal of Molecular Sciences, 24(20), 15155. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of 3-(1H-Pyrazol-1-YL)benzoic Acid Hydrochloride Stock Solution in DMSO
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of a dimethyl sulfoxide (DMSO) stock solution of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride. The protocol emphasizes best practices to ensure solution stability, concentration accuracy, and experimental reproducibility. Adherence to these guidelines is critical, as the integrity of downstream applications in pharmaceutical, agrochemical, and materials science research depends on the quality of the initial stock solution.[1]
Introduction: The Criticality of Stock Solution Integrity
3-(1H-Pyrazol-1-YL)benzoic acid is a versatile heterocyclic compound serving as a key building block in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals.[1] The hydrochloride salt form is often utilized to improve solubility and handling characteristics. The preparation of a concentrated stock solution is a fundamental first step in a vast majority of experimental workflows.
The use of stock solutions is standard procedure in research for several compelling reasons: it minimizes the repetitive and less accurate weighing of small quantities of potent compounds, reduces the potential for experimental error, and ensures consistency across multiple experiments.[2] Concentrated solutions are also often more stable for long-term storage than their diluted working counterparts.[2]
This guide provides a detailed, field-proven protocol for preparing a this compound stock solution in DMSO, a common aprotic solvent capable of dissolving a wide range of organic molecules. The causality behind each step is explained to empower the researcher with the knowledge to adapt the protocol as needed while maintaining the highest standards of scientific integrity.
Compound and Solvent: Properties and Characteristics
A thorough understanding of the materials is paramount for successful solution preparation. The key properties of this compound and the solvent, DMSO, are summarized below.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₀H₉ClN₂O₂ | C₂H₆OS |
| Molecular Weight | 224.65 g/mol [3] | 78.13 g/mol |
| Appearance | Orange to brown solid[1] | Clear, colorless liquid |
| CAS Number | Not explicitly found for HCl salt; 264264-33-7 for parent compound[1] | 67-68-5[4][5] |
| Storage (Solid) | Store at 0-8°C[1] | Room temperature, in a dry, well-ventilated place[4][6] |
| Key Hazards | May be harmful if swallowed, cause skin/eye irritation.[7][8] | Combustible liquid; causes skin and eye irritation.[4] Readily absorbed through the skin and can carry dissolved substances with it.[4] |
Health and Safety: A Self-Validating System of Precaution
Safe laboratory practice is a non-negotiable prerequisite for scientific research. The following safety protocols are mandatory when handling this compound and DMSO.
-
Engineering Controls: All weighing and dissolution steps must be performed inside a certified chemical fume hood to prevent inhalation of fine powder and solvent vapors.[6][9] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Since DMSO can facilitate skin absorption of other chemicals, it is crucial to change gloves immediately if they become contaminated.[4]
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
-
Solvent Handling: DMSO is a combustible liquid.[6] Keep it away from heat, sparks, and open flames.[6] It is also hygroscopic; use anhydrous grade DMSO and keep the container tightly sealed to prevent water absorption, which can affect compound solubility and stability.[6]
-
Waste Disposal: Dispose of all waste, including contaminated consumables and unused solutions, in accordance with local, state, and federal regulations. Do not pour DMSO solutions down the drain.[4]
Experimental Protocol: From Calculation to Storage
This protocol details the preparation of 10 mL of a 10 mM stock solution . The principles can be adapted for different volumes and concentrations.
Required Materials and Equipment
-
Chemicals:
-
This compound (Purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
-
Equipment:
Step-by-Step Methodology
Step 1: Pre-Protocol Verification Ensure the analytical balance is calibrated and level.[10][12] Confirm that the volumetric flask is clean and completely dry. Bring the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture.
Step 2: Calculation of Required Mass The goal is to accurately know the final concentration.[10]
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation:
-
Mass = (0.010 mol/L) × (0.010 L) × (224.65 g/mol )
-
Mass = 0.0022465 g = 2.25 mg
-
Step 3: Weighing the Compound Place a clean weighing boat on the analytical balance and tare the mass. Carefully weigh out approximately 2.25 mg of this compound. It is more important to record the exact mass weighed than to hit the target mass precisely.[10]
-
Example: Record the actual mass, e.g., 2.28 mg . This actual mass will be used to calculate the true concentration of the stock solution.
Step 4: Dissolution Transfer the weighed compound into the 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous DMSO to the flask. The choice of adding solvent to a fraction of the final volume first prevents overshooting the calibration mark and allows for effective mixing.
Step 5: Aiding Solubilization Cap the flask and vortex vigorously for 1-2 minutes.[13] Visually inspect for undissolved particles. If particles remain:
-
Sonication: Place the flask in a room temperature water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.[13]
-
Gentle Warming: If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for 5-10 minutes.[13] Increased kinetic energy helps overcome the compound's lattice energy.[13] Do not overheat , as this can degrade the compound or solvent.
Step 6: Final Volume Adjustment and Mixing Once the compound is fully dissolved and the solution is clear and at room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask. Cap the flask and invert it 10-15 times to ensure a homogenous solution. This final mixing step is critical for concentration uniformity.
Step 7: Recalculation of Actual Concentration Using the actual mass weighed in Step 3, calculate the precise concentration of your stock solution.
-
Formula: Actual Concentration (M) = [Mass (g) / MW ( g/mol )] / Volume (L)
-
Example Calculation:
-
Actual Concentration = [0.00228 g / 224.65 g/mol ] / 0.010 L
-
Actual Concentration = 0.01015 M or 10.15 mM
-
Step 8: Aliquoting and Storage To prevent degradation from repeated freeze-thaw cycles and to minimize solvent loss from frequent opening,[11] aliquot the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined screw caps.[11]
-
Labeling: Clearly label each vial with:
-
Compound Name: 3-(1H-Pyrazol-1-YL)benzoic acid HCl
-
Actual Concentration: 10.15 mM
-
Solvent: DMSO
-
Preparation Date
-
Your Initials
-
-
Storage: Store the aliquots at -20°C for long-term stability. For short-term use, 2-8°C may be acceptable, but -20°C is recommended. Protect from light.
Visualization of Key Processes
Stock Solution Preparation Workflow
The following diagram outlines the logical flow of the protocol, emphasizing critical checkpoints for ensuring accuracy.
Caption: Workflow for preparing the stock solution.
The Pillar of Experimental Reproducibility
This diagram illustrates how meticulous stock solution preparation is fundamental to achieving trustworthy and reproducible experimental outcomes.
Caption: Relationship between preparation and results.
Quality Control and Validation
A prepared stock solution should be treated as a critical reagent. Its quality must be validated.
-
Immediate QC: After preparation, visually inspect the solution for any particulate matter or signs of precipitation. The solution should be perfectly clear. Let the solution sit at room temperature for 30-60 minutes to ensure the compound does not precipitate out of the now-saturated solution.
-
Post-Storage QC: Before each use, especially after removing from -20°C storage, allow the vial to thaw completely and warm to room temperature.[11] Vortex the vial gently to re-homogenize the solution, as concentration gradients can form during freezing. Visually inspect for precipitation.
-
Advanced QC (Optional): For applications requiring the highest level of accuracy, such as generating standard curves for quantitative assays, the concentration can be verified using analytical techniques like UV/Vis spectrophotometry (if a chromophore is present and an extinction coefficient is known) or HPLC.[14][15]
Conclusion
The protocol described herein provides a robust framework for the preparation of this compound stock solutions in DMSO. By integrating principles of accuracy, safety, and quality control, researchers can generate high-quality stock solutions that serve as a reliable foundation for downstream experiments. Meticulous execution of these steps is a critical investment in the validity and reproducibility of scientific data.
References
-
Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Dimethyl sulfoxide. [Link]
-
Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
-
Hach. (n.d.). An Introduction to Standards and Quality Control for the Laboratory. [Link]
-
PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. [Link]
-
P212121 Store. (n.d.). This compound. [Link]
-
QA/SAC - Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. [Link]
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- 7. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
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recrystallization solvent system for 3-(1H-Pyrazol-1-YL)benzoic acid purification
Topic: Recrystallization Solvent System for 3-(1H-Pyrazol-1-yl)benzoic Acid Purification Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2][3][4]
Abstract & Strategic Importance
3-(1H-Pyrazol-1-yl)benzoic acid (CAS: 264264-33-7) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors and anti-inflammatory agents.[1][2][3][4][5] Its synthesis typically involves a Copper-catalyzed Ullmann-type coupling between 3-iodobenzoic acid and pyrazole.[1][2][3][4]
This reaction introduces specific, persistent impurities:
-
Copper species: Paramagnetic impurities that interfere with NMR and biological assays.[1][3][4][6]
-
Regioisomers: Trace amounts of N2-isomers (though less common with unsubstituted pyrazole).[1][3][4][6]
-
Inorganic Salts: Potassium carbonate or phosphate residues.[1][3][4][6]
This protocol defines a binary solvent system (Ethanol/Water) optimized to leverage the specific solubility profile of the benzoic acid moiety while effectively excluding non-polar organic impurities and water-soluble inorganic salts.[2]
Physicochemical Profiling & Solvent Logic
To select the correct solvent, we must analyze the intermolecular forces at play.[2]
| Feature | Chemical Behavior | Purification Implication |
| Carboxylic Acid ( | Strong H-bond donor/acceptor.[1][2][3][4] Forms stable dimers in non-polar solvents.[1][3][4][6] | Requires polar protic solvents (Alcohols) to disrupt dimers for dissolution.[1][3][4] |
| Pyrazole Ring | Weakly basic ( | Increases solubility in organic media compared to plain benzoic acid.[1][3][4][6] |
| Zwitterionic Potential | Low.[1][3][4][6] The pyrazole is not basic enough to internally deprotonate the acid significantly.[2][6] | Behaves primarily as a polar organic acid.[1][3][4][6] |
| Impurity Profile | Copper catalysts (CuI/CuOAc) and inorganic bases.[1][3][4][6] | Requires a step (hot filtration or aqueous wash) to sequester metals.[1][3][4][6] |
The Chosen System: Ethanol (EtOH) / Water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[2][4][6][7][8]
-
Ethanol: Acts as the primary solvent. It dissolves the organic acid effectively at high temperatures (
C) by disrupting hydrogen-bonded dimers.[1][2][3][4] -
Water: Acts as the antisolvent and salt-scavenger.[1][2][3] It dramatically reduces the solubility of the organic acid upon cooling (forcing crystallization) while keeping inorganic salts (KI, KBr, Copper salts) in the mother liquor.[2]
Experimental Protocol
Phase A: Pre-Recrystallization Workup (Critical)
Do not skip this phase.[1][3][4][6] Direct recrystallization of the crude Ullmann coupling mixture often leads to "oiling out" or trapping of copper salts.[2][6]
-
Acid-Base Extraction: Dissolve crude solid in 1M NaOH. Filter off any insoluble solids (catalyst residues).[1][3][4][7][8]
-
Precipitation: Acidify filtrate slowly with 1M HCl to pH 3–4.
-
Isolation: Filter the resulting precipitate and dry.[3][6][7][9] This "Crude Acid" is the starting material for recrystallization.[6]
Phase B: Recrystallization Workflow
Materials
Step-by-Step Procedure
-
Saturation: Place 5.0 g of crude 3-(1H-pyrazol-1-yl)benzoic acid in a 100 mL Erlenmeyer flask. Add 25 mL of Ethanol (5 vol).
-
Reflux: Heat to reflux (
C).[1][3][4] If solids remain, add Ethanol in 2 mL increments until dissolved.[1][4] -
De-Colorization (Hot Filtration):
-
Add 0.25 g Activated Charcoal carefully (avoid boil-over).
-
Stir at reflux for 5–10 minutes.
-
Filter hot through a pre-warmed Celite pad into a clean flask.
-
-
Nucleation Point: Return filtrate to a boil. Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][4]
-
Re-solubilization: Add just enough Ethanol (approx. 0.5–1 mL) to clear the turbidity.[3][4][6]
-
Crystallization:
-
Collection: Filter via vacuum (Buchner funnel).
-
Wash: Wash the cake with 10 mL of cold EtOH:Water (1:1) mixture.
-
Drying: Dry in a vacuum oven at
C for 4 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points and physical separations required for high-purity isolation.
Caption: Step-by-step purification workflow emphasizing the removal of copper catalysts prior to the final crystallization event.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid droplets instead of crystals) | Temperature dropped too fast or solvent mixture is too polar.[1][2][3][4] | Re-heat to reflux.[1][3][4][7] Add slightly more Ethanol.[1][3][4] Cool very slowly (wrap flask in foil/towel). |
| Green/Blue Tint | Residual Copper catalyst.[1][3][4][6] | Repeat Step 3 (Charcoal treatment) or perform a wash with aqueous EDTA solution during Phase A. |
| Low Yield | Too much Ethanol used; compound remains in mother liquor.[1][3][4][6] | Concentrate mother liquor by 50% on Rotavap and cool again.[1][3][4] |
| Poor Solubility | Dimerization of acid is strong.[1][3][4][6] | Ensure solvent is at rolling boil.[1][3][4] If Ethanol fails, switch to Acetonitrile ( |
References
-
National Institute of Standards and Technology (NIST). Preparation of benzoic acid of high purity.[3][4][6] (Foundational solubility data for benzoic acid derivatives). Available at: [Link][1][2][3][4]
-
PubChem. 3-(1H-pyrazol-3-yl)benzoic acid Compound Summary. (Physicochemical property data). Available at: [Link][1][2][3][4][6]
-
ACS Omega. Synthesis and Antimicrobial Studies of Pyrazol-Benzoic Acid Derivatives. (Validation of ethanol-based workups for pyrazole acids). Available at: [Link]
Sources
- 1. store.p212121.com [store.p212121.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(1h-pyrazol-1-ylmethyl)benzoic acid (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. famu.edu [famu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
protocol for testing antibacterial activity of pyrazole benzoic acid derivatives
Abstract & Mechanistic Rationale
This application note details the standardized protocol for evaluating the antibacterial efficacy of pyrazole benzoic acid derivatives. These compounds represent a privileged scaffold in medicinal chemistry, often designed to target bacterial DNA gyrase (Topoisomerase II) or Topoisomerase IV, while the benzoic acid moiety modulates lipophilicity and solubility.
Mechanistic Insight:
-
The Pyrazole Core: Acts as a bioisostere for nucleobases, facilitating hydrogen bonding within the ATP-binding pocket of DNA gyrase subunit B (GyrB).
-
The Benzoic Acid Moiety: Often improves cell permeability (lipophilicity) and provides an acidic handle for salt formation, though it introduces pH sensitivity.
-
Target Specificity: Primary activity is often observed against Gram-positive organisms (S. aureus, E. faecalis) due to the challenge of penetrating the Gram-negative outer membrane, though optimized derivatives show broad-spectrum potential.
Pre-Analytical Considerations
Compound Solubilization (Critical Step)
Pyrazole benzoic acid derivatives often exhibit poor aqueous solubility and high crystallinity. Improper solubilization is the #1 cause of false negatives.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade.
-
Stock Concentration: Prepare a 10 mg/mL or 20 mg/mL master stock.
-
Solubility Check: If the compound possesses a free carboxylic acid (benzoic acid), it may require mild sonication.
-
The "1% Rule": The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) . Higher concentrations are toxic to bacteria and will skew data.
-
Example: To achieve a test concentration of 100 µg/mL, dilute the stock to 10 mg/mL, then dilute 1:100 into the assay well.
-
Bacterial Strain Selection
For a robust profile, the following panel is recommended (ATCC Reference Strains):
-
Gram-Positive: Staphylococcus aureus (ATCC 29213 - MSSA), Staphylococcus aureus (ATCC 43300 - MRSA), Enterococcus faecalis (ATCC 29212).
-
Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
Core Protocol: Broth Microdilution (MIC)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).[1][2][3][4]
Materials
-
Cation-Adjusted Muller-Hinton Broth (CAMHB).
-
96-well microtiter plates (U-bottom or flat-bottom).
-
Resazurin (Alamar Blue) solution (0.015%) – Optional for enhanced visualization.
Experimental Workflow
Figure 1: Standardized Broth Microdilution Workflow.
Step-by-Step Procedure
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to columns 2-12 of the 96-well plate.
-
Add 200 µL of the test compound (at 2x the highest desired concentration, e.g., 256 µg/mL) to column 1.
-
-
Serial Dilution:
-
Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 5 times.
-
Repeat transfer to column 10. Discard 100 µL from column 10.
-
Result: A 2-fold dilution series (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Controls:
-
Column 11 (Growth Control): Broth + Bacteria + DMSO (solvent control).
-
Column 12 (Sterility Control): Broth only.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in saline to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells in columns 1-11.
-
Final Inoculum: ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film. Incubate at 35°C +/- 2°C for 16-20 hours.
-
-
Reading (The Resazurin Modification):
-
Why: Pyrazole derivatives can sometimes precipitate, making turbidity hard to read.
-
Action: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1-2 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).
-
Core Protocol: MBC Determination
Objective: Determine if the derivative is Bacteriostatic or Bactericidal.
-
Identify the MIC wells from the previous experiment.
-
Sample 10 µL from the MIC well and the two wells above the MIC (supraminimal concentrations).
-
Spot these samples onto a fresh Muller-Hinton Agar (MHA) plate.
-
Incubate at 37°C for 24 hours.
-
Calculation: The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum (i.e., <5 colonies visible on the spot).
Figure 2: Decision Matrix for classifying antibacterial mode of action.
Advanced Characterization: Time-Kill Kinetics
Objective: Evaluate the pharmacodynamics of the derivative.
-
Setup: Prepare tubes with CAMHB containing the drug at 1x MIC and 4x MIC.
-
Inoculum: Add bacteria (~5 x 10^5 CFU/mL).
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Perform serial dilutions and plate onto agar to count colonies.
-
Analysis: Plot Log10(CFU/mL) vs. Time.
-
Bactericidal: ≥3 Log10 reduction (99.9% kill) within 24 hours.
-
Data Presentation & Reporting
Summary Table Template
| Compound ID | Structure (R-Group) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MBC/MIC Ratio | Phenotype |
| PZB-01 | 4-F-Phenyl | 2.0 | >64 | 2 | Bactericidal |
| PZB-02 | 4-OH-Phenyl | 8.0 | >64 | 8 | Bacteriostatic |
| Cipro | (Control) | 0.25 | 0.015 | 1 | Bactericidal |
Troubleshooting Guide (Self-Validation)
-
Precipitation in Wells: Pyrazole benzoic acids are pH-sensitive. If precipitation occurs upon adding bacteria (which are in broth), check the pH of the final mixture. If pH < 6.0, the benzoic acid is precipitating. Buffer the CAMHB with HEPES (100 mM) if necessary.
-
Skipped Wells: If growth occurs at 64 µg/mL but not at 32 or 128 µg/mL, this is a technical error (pipetting). Discard and repeat.
-
Trailing Endpoints: If using Resazurin, a "purple" well (between blue and pink) indicates partial inhibition. Record MIC as the first fully Blue well.
References
-
CLSI. (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Clinical and Laboratory Standards Institute.[3][4][8] [Link]
-
EUCAST. (2025). EUCAST reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing.[9][10][11] [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods, 42(4), 321-324. [Link]
-
Vijesh, A. M., et al. (2013). Synthesis, characterization and antimicrobial studies of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 62, 410-415. [Link]
-
Nagaraju, K., et al. (2022).[12] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 940. [Link]
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- 12. mdpi.com [mdpi.com]
The Versatile Ligand: A Guide to 3-(1H-Pyrazol-1-YL)benzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored properties. Among the myriad of organic linkers, 3-(1H-Pyrazol-1-YL)benzoic acid has emerged as a promising and versatile building block for the construction of a diverse array of coordination polymers and metal-organic frameworks (MOFs). Its unique structural features, combining a robust pyrazole ring with a coordinating carboxylic acid moiety, offer a rich playground for the design of functional materials with applications spanning from luminescence and gas separation to catalysis and drug delivery.
This comprehensive guide provides an in-depth exploration of 3-(1H-Pyrazol-1-YL)benzoic acid as a ligand, offering detailed application notes and experimental protocols to empower researchers in their quest for novel materials.
At a Glance: Physicochemical Properties
Before delving into the synthetic protocols and applications, a fundamental understanding of the ligand's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.19 g/mol | |
| Appearance | Off-white to light yellow powder | Inferred from typical pyrazole-based ligands |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO; sparingly soluble in water and non-polar solvents | Inferred from structural analogues |
The Art of Synthesis: Crafting the Ligand
A reliable and efficient synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid is the crucial first step in its application. While various methods can be envisioned, the Ullmann condensation reaction stands out as a robust and widely applicable approach for the N-arylation of pyrazole. This method involves the copper-catalyzed coupling of a halobenzoic acid with pyrazole in the presence of a base.
Protocol: Synthesis of 3-(1H-Pyrazol-1-YL)benzoic Acid via Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of similar N-aryl pyrazole compounds.
Materials:
-
3-Bromobenzoic acid
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-(1H-Pyrazol-1-YL)benzoic acid.
Caption: Workflow for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid.
Building with Precision: Coordination Chemistry and MOF Synthesis
The bifunctional nature of 3-(1H-Pyrazol-1-YL)benzoic acid, with its N-donor pyrazole and O-donor carboxylate, allows for a variety of coordination modes with metal ions. This versatility enables the construction of coordination polymers and MOFs with diverse topologies and properties. The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods.
General Protocol: Solvothermal Synthesis of a MOF using 3-(1H-Pyrazol-1-YL)benzoic Acid
This protocol provides a general framework for the synthesis of MOFs. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for the desired product.[1]
Materials:
-
3-(1H-Pyrazol-1-YL)benzoic acid
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Lanthanide nitrates)
-
Solvent (e.g., DMF, DEF, DMA)
-
Modulator (optional, e.g., benzoic acid, acetic acid)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution: In a vial, dissolve 3-(1H-Pyrazol-1-YL)benzoic acid and the chosen metal salt in the solvent. If a modulator is used, it should also be added at this stage.
-
Sonication: Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the solution to a Teflon-lined autoclave and seal it.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 80 °C and 150 °C) for a predetermined time (usually 12 to 72 hours).
-
Cooling and Isolation: After the reaction, allow the autoclave to cool down slowly to room temperature. The resulting crystalline product is then collected by filtration or centrifugation.
-
Washing and Activation: Wash the collected crystals with fresh solvent to remove any unreacted starting materials. The material is then typically activated by solvent exchange followed by heating under vacuum to remove the solvent molecules from the pores.
Caption: General workflow for the solvothermal synthesis of a MOF.
Unveiling the Potential: Applications in Materials Science and Drug Development
The coordination complexes and MOFs derived from 3-(1H-Pyrazol-1-YL)benzoic acid are poised to make significant contributions to various scientific and technological fields.
Luminescent Materials
The aromatic nature of the pyrazole and benzene rings in the ligand can impart intrinsic luminescent properties to the resulting coordination polymers.[2][3] When coordinated with lanthanide ions, such as Eu³⁺ and Tb³⁺, the ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits its characteristic sharp and intense luminescence.[2][3] This phenomenon, known as the antenna effect, is a cornerstone of designing highly luminescent materials.
Application Note:
-
Sensing and Detection: The luminescence of these MOFs can be sensitive to the presence of specific analytes, such as small molecules, metal ions, or biomolecules. Quenching or enhancement of the luminescence upon interaction with the target analyte can be used for developing highly sensitive and selective sensors.
-
Bio-imaging: The bright and stable luminescence of lanthanide-based MOFs makes them promising candidates for bio-imaging applications, allowing for the visualization of biological processes at the cellular level.
-
Solid-State Lighting: The tunable emission colors of these materials, achieved by incorporating different lanthanide ions or by creating mixed-metal systems, could be harnessed for the development of new solid-state lighting technologies.
Gas Adsorption and Separation
The porous nature of MOFs synthesized with 3-(1H-Pyrazol-1-YL)benzoic acid makes them attractive materials for gas storage and separation.[1][4][5][6] The size, shape, and chemical nature of the pores can be tuned by judiciously selecting the metal center and synthesis conditions.
Application Note:
-
Carbon Capture: The pyrazole nitrogen atoms and the aromatic rings can provide favorable interaction sites for CO₂, making these MOFs potential candidates for carbon capture and storage technologies.
-
Separation of Hydrocarbons: The well-defined pore apertures of these MOFs can enable the separation of different hydrocarbon molecules based on size and shape, a critical process in the petrochemical industry.
-
Hydrogen Storage: The high surface area and porous structure of these materials could be exploited for the storage of hydrogen, a clean energy carrier.
Heterogeneous Catalysis
The metal centers within the coordination polymers and MOFs can act as active sites for a variety of catalytic reactions.[7] The porous structure allows for the diffusion of reactants to the active sites and the removal of products, while the robust framework can provide stability and reusability to the catalyst.
Application Note:
-
Fine Chemical Synthesis: The metal nodes can catalyze a range of organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions.
-
Green Chemistry: The use of these solid, recyclable catalysts aligns with the principles of green chemistry by reducing waste and improving reaction efficiency.
-
Shape-Selective Catalysis: The confined environment of the MOF pores can lead to shape-selective catalysis, where only molecules of a certain size and shape can access the active sites and react.
Drug Delivery
The biocompatibility of certain metal ions and the porous nature of the resulting MOFs open up possibilities for their use in drug delivery systems. The high surface area allows for the loading of therapeutic agents, and the tunable pore size can be engineered to control the release of the drug.
Application Note:
-
Targeted Drug Delivery: The surface of the MOF particles can be functionalized with targeting moieties to direct the drug-loaded carrier to specific cells or tissues.
-
Controlled Release: The release of the encapsulated drug can be triggered by external stimuli such as pH, temperature, or light, allowing for controlled and sustained drug delivery.
-
Theranostics: The intrinsic luminescence of some of these MOFs can be combined with their drug-carrying capacity to create "theranostic" platforms that simultaneously allow for diagnosis (imaging) and therapy.
Characterization Techniques
A thorough characterization of the synthesized ligand and its coordination complexes is crucial to understand their structure and properties.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure and purity of the synthesized ligand. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups in the ligand and to observe changes upon coordination to the metal center. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional structure of the coordination complexes and MOFs. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to study its stability. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the materials and to determine the presence of solvent molecules. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties, including excitation and emission spectra, quantum yields, and lifetimes. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the surface area, pore volume, and pore size distribution of the porous materials. |
Conclusion
3-(1H-Pyrazol-1-YL)benzoic acid is a ligand of significant promise in the field of coordination chemistry. Its straightforward synthesis and versatile coordination behavior provide a foundation for the creation of a vast array of functional materials. The detailed protocols and application notes presented in this guide are intended to serve as a valuable resource for researchers, enabling them to explore the full potential of this exciting building block in the development of next-generation materials for a wide range of applications. The continued investigation into the coordination chemistry of this ligand is certain to unveil even more fascinating structures and functionalities in the years to come.
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Preparation, structure and luminescent characterization of a series of metal–organic frameworks based on flexible ligands with nitrogen heterocycles and carboxyl. ResearchGate. [Link]
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. [Link]
-
Synthesis, structure and characterizations of a new zinc(II) coordination polymer constructed from 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and isophthalic acid. Figshare. [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. ACS Publications. [Link]
-
Recent advances in metal–organic frameworks for gas adsorption/separation. RSC Publishing. [Link]
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Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. MDPI. [Link]
-
Selective gas adsorption and separation in metal–organic frameworks. RSC Publishing. [Link]
-
Selective Gas Adsorption and Separation in Metal-Organic Frameworks. ResearchGate. [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Dove Press. [Link]
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Microwave-Assisted Synthesis of 3-(1H-Pyrazol-1-yl)benzoic Acid: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-(1H-pyrazol-1-yl)benzoic acid, a key building block in the development of novel therapeutics and agrochemicals.[1] We present a detailed, step-by-step protocol for an efficient and rapid synthesis, leveraging the advantages of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important intermediate. The causality behind experimental choices, safety considerations, and characterization of the final product are discussed in detail.
Introduction: The Significance of 3-(1H-Pyrazol-1-yl)benzoic Acid and the Power of Microwave Synthesis
The pyrazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5] Specifically, 3-(1H-pyrazol-1-yl)benzoic acid serves as a crucial intermediate in the synthesis of more complex bioactive molecules. Its structural features allow for diverse chemical modifications, making it a valuable component in drug discovery and development pipelines.[6]
Traditional synthetic methods often involve prolonged reaction times and harsh conditions, leading to lower yields and the formation of impurities.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering numerous advantages over conventional heating.[3][8][9] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to minutes.[2][10][11] This rapid and selective heating can also lead to higher product yields, improved purity, and reduced energy consumption, aligning with the principles of green chemistry.[3][9]
This guide details a robust protocol for the microwave-assisted synthesis of 3-(1H-pyrazol-1-yl)benzoic acid via an Ullmann-type condensation reaction.
Reaction Scheme and Mechanism
The synthesis proceeds via a copper-catalyzed Ullmann condensation between 3-bromobenzoic acid and pyrazole.
Reaction:
3-Bromobenzoic Acid + Pyrazole --(CuI, L-proline, K₂CO₃, DMSO, Microwave)--> 3-(1H-Pyrazol-1-yl)benzoic Acid
Plausible Mechanism:
The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds.[12] While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I)-Pyrazole Complex: In the presence of a base (K₂CO₃), pyrazole is deprotonated. The resulting pyrazolate anion coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide (3-bromobenzoic acid) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The final step involves reductive elimination from the copper(III) intermediate, forming the desired C-N bond of 3-(1H-pyrazol-1-yl)benzoic acid and regenerating the copper(I) catalyst.
L-proline is utilized as a ligand to stabilize the copper catalyst and facilitate the reaction, often allowing for milder reaction conditions.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 3-(1H-pyrazol-1-yl)benzoic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Bromobenzoic acid | ≥98% | Commercially Available |
| Pyrazole | ≥98% | Commercially Available |
| Copper(I) iodide (CuI) | ≥98% | Commercially Available |
| L-proline | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Deionized water |
Equipment
-
Dedicated laboratory microwave reactor designed for chemical synthesis. Note: Domestic microwave ovens should never be used for chemical synthesis due to safety hazards.[13][14][15]
-
10 mL microwave reaction vessel with a magnetic stir bar.
-
Magnetic stirrer hotplate.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Filtration apparatus (Büchner funnel, filter paper).
-
Rotary evaporator.
-
Analytical balance.
-
pH meter or pH paper.
Safety Precautions
-
Always work in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Microwave reactors can generate high pressures and temperatures.[17] Ensure the reaction vessel is properly sealed and do not exceed the recommended volume or pressure limits of the instrument.[17]
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Be cautious when handling hot glassware and reaction mixtures.[16]
Synthetic Procedure
The following workflow diagram illustrates the key steps in the synthesis.
Experimental Workflow Diagram
Step-by-Step Protocol:
-
Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol, 201 mg), pyrazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19.0 mg), L-proline (0.2 mmol, 23.0 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 3 mL of anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel.
-
Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture at 140 °C for 30 minutes. The reaction should be stirred throughout the irradiation period.
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) before carefully opening it.
-
Work-up: Transfer the reaction mixture to a beaker containing 20 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials and non-polar byproducts. Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any remaining inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Results and Discussion
Expected Yield and Purity
The microwave-assisted protocol typically affords 3-(1H-pyrazol-1-yl)benzoic acid in good to excellent yields with high purity.
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 206-208 °C[18] |
| Purity (by ¹H NMR) | >95% |
Rationale for Experimental Choices
-
Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and reagents. Its high dielectric constant also makes it an efficient solvent for microwave heating.[10]
-
Catalyst and Ligand: The combination of copper(I) iodide and L-proline is a well-established catalytic system for Ullmann-type reactions. L-proline acts as a bidentate ligand, stabilizing the copper catalyst and increasing its reactivity, which allows the reaction to proceed under milder conditions than traditional Ullmann reactions that often require very high temperatures.[12][19]
-
Base: Potassium carbonate is a crucial component, serving to deprotonate the pyrazole, which is necessary for its nucleophilic attack on the aryl halide.
-
Microwave Parameters: The selected temperature (140 °C) and time (30 minutes) are optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Microwave heating provides rapid and uniform heating to the target temperature, which is difficult to achieve with conventional heating methods.[10]
Characterization
The identity and purity of the synthesized 3-(1H-pyrazol-1-yl)benzoic acid should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzoic acid and pyrazole rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₂O₂ = 188.18 g/mol ).
-
Melting Point: The measured melting point should be consistent with the literature value.[18]
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 3-(1H-pyrazol-1-yl)benzoic acid. The use of microwave irradiation offers a significant improvement over conventional synthetic methods by drastically reducing reaction times and improving yields.[4][20] This efficient and green chemistry approach is well-suited for the rapid production of this valuable building block for applications in drug discovery and agrochemical development.
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- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
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- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
- Ullmann condens
- 3-(1h-pyrazol-1-ylmethyl)benzoic acid. (n.d.). PubChem.
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- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).
- MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). (2012).
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- 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. (n.d.). P212121 Store.
- (PDF) Microwave-Assisted Synthesis and Antibacterial Activity of Some Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives. (2026).
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PubMed. and Anti-Enterococci Agents. (2022). PubMed.
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formulation of 3-(1H-Pyrazol-1-YL)benzoic acid for biofilm inhibition assays
Application Note: Optimization of 3-(1H-Pyrazol-1-YL)benzoic Acid Formulation for High-Throughput Biofilm Inhibition Screening
Executive Summary
3-(1H-Pyrazol-1-yl)benzoic acid represents a critical scaffold in medicinal chemistry, often utilized as a fragment for kinase inhibitors or anti-infectives targeting fatty acid biosynthesis.[1] However, its physicochemical profile—specifically the balance between the lipophilic pyrazole-phenyl core and the ionizable carboxylic acid—presents distinct challenges in biofilm assays.
Improper formulation leads to compound precipitation in aqueous media, resulting in "false negatives" (drug unavailable to bacteria) or "false positives" (precipitate aggregates mimicking biofilm mass or killing bacteria via physical occlusion). This guide provides a validated workflow to formulate this compound and accurately assess its biofilm inhibitory concentration (BIC) using the Crystal Violet method.
Physicochemical Profile & Formulation Strategy
Compound Analysis:
-
Core Structure: A benzoic acid ring substituted with a pyrazole group.[1][2][3][4]
-
Acid-Base Chemistry: The carboxylic acid moiety has a
of approximately 4.0–4.[1]2. At physiological pH (7.2–7.4), it exists primarily as a benzoate anion, improving solubility. However, the pyrazole ring adds significant lipophilicity. -
Solubility Risk: High risk of precipitation in cation-rich media (like Mueller-Hinton or TSB) due to ionic shielding or pH drops caused by bacterial metabolism (e.g., S. aureus acidifying the media).[1]
Protocol A: Stock Solution Preparation
Do not attempt to dissolve directly in water or media.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]
-
Target Stock Concentration: 100 mM.
-
Calculation: Molecular Weight
188.18 g/mol .[1] -
Weighing: Dissolve 18.8 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic interaction over long terms) and store at -20°C.
Protocol B: The "Cloud Point" Validation (Crucial Step)
Before adding cells, you must determine the maximum solubility in your specific assay media.
-
Prepare a 96-well clear plate with 190 µL of Tryptic Soy Broth (TSB) supplemented with 1% Glucose (standard biofilm induction media).
-
Titrate the 100 mM DMSO stock into the media to achieve final concentrations of 500, 250, 125, and 62.5 µM.
-
Incubate at 37°C for 1 hour (cell-free).
-
Read Absorbance at 600 nm.
-
Action: If precipitation occurs at effective concentrations, reduce the stock concentration or increase the DMSO vehicle (up to 1% max).
DMSO Tolerance & The "Solvent Paradox"
Biofilm assays are hypersensitive to solvents. While DMSO solubilizes the drug, it can also independently inhibit or stimulate biofilm formation depending on the concentration and bacterial strain.
-
Pseudomonas aeruginosa: DMSO > 1% can inhibit biofilm.[1][5][6][7]
-
Staphylococcus aureus: DMSO > 2% is toxic; however, low concentrations (<0.5%) can sometimes trigger stress responses that increase biofilm thickness.
Rule: Always maintain a final DMSO concentration of ≤ 0.5% (v/v) in all test wells. If higher solubility is needed, run a "Vehicle Control" curve to normalize data.
Experimental Workflow: Crystal Violet Biofilm Assay
This protocol is adapted from the gold-standard microtiter dish assay (O'Toole, 2011) but modified for hydrophobic small molecules.[1]
Materials
-
Strain: S. aureus (ATCC 25923) or P. aeruginosa (PAO1).[1]
-
Media: TSB + 1% Glucose (Gram-positive) or M63 Minimal Media (Gram-negative).
-
Solubilizer: 30% Acetic Acid or 95% Ethanol.[1]
Step-by-Step Protocol
Day 1: Inoculation & Treatment
-
Culture: Dilute overnight bacterial culture 1:100 into fresh biofilm media.
-
Plating: Add 100 µL of diluted culture to 96-well flat-bottom polystyrene plates (tissue culture treated).
-
Treatment: Add 1 µL of 100x compound stock (in DMSO) to test wells.
-
Controls (n=6 wells each):
-
Incubation: 24 hours at 37°C (Static conditions).
Day 2: Staining & Quantification
-
Waste Removal: Invert the plate over a waste tray and shake briskly to remove planktonic (free-floating) bacteria.[1] Do not pipette out, as this shears the biofilm.
-
Wash: Submerge the entire plate gently into a tub of distilled water. Shake out water. Repeat 2x.
-
Fixation: Air dry for 15 minutes.
-
Stain: Add 125 µL of 0.1% Crystal Violet to all wells. Incubate 15 mins at Room Temp.
-
Wash: Rinse 3x with water (submersion method) to remove excess dye.[1]
-
Solubilization: Add 125 µL of 30% Acetic Acid. Incubate 15 mins.
-
Quantification: Transfer 100 µL to a new plate and measure Absorbance at 550 nm .
Visualizing the Workflow
The following diagram illustrates the critical decision points in the assay, specifically the "Solubility Check" loop which is often ignored in standard protocols.
Figure 1: Critical path workflow for hydrophobic compound biofilm screening. Note the mandatory "Cloud Point Check" before bacterial inoculation.
Data Analysis & Interpretation
1. Calculate % Inhibition:
2. Data Validation (Troubleshooting Matrix):
| Observation | Possible Cause | Corrective Action |
| High Variance (Error bars > 20%) | Washing was too aggressive. | Use a gentle submersion wash; do not use a pipette to wash.[1] |
| High Background in Blank | Crystal Violet trapped in plastic scratches.[1] | Use high-quality polystyrene plates; ensure thorough final wash.[1] |
| Inhibition > 100% | Compound precipitated and washed away? | Check the "Cloud Point" (Protocol B). |
| Growth but No Biofilm | Strain lost biofilm plasmid/capability.[1] | Re-streak from frozen stock; verify with positive control. |
References
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[1][11] Journal of Visualized Experiments, (47), 2437. Link
-
Koenig, H. N., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria.[1][3] Antibiotics, 10(7), 855.[3] (Provides context on pyrazole/heterocyclic derivatives in biofilm assays). Link[1][3]
-
Mitzefelt, J. D., et al. (2016). Influence of Dimethyl Sulfoxide (DMSO) on the Biofilm Formation of Pseudomonas aeruginosa. Cross Connect. (Establishes DMSO toxicity limits). Link
-
Raj, K. C., et al. (2022). 3-phenyl-pyrazol-1-yl Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents.[1][3] Antibiotics, 11(7), 939.[3] (Specific reference for the biological activity of this chemical class). Link[1][3]
Sources
- 1. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-methoxy-2-(1h-pyrazol-1-yl)benzoic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]
- 6. publish.kne-publishing.com [publish.kne-publishing.com]
- 7. Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtiter dish biofilm formation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Framework for HPLC Method Development for N-aryl Pyrazole Carboxylic Acids
Abstract
This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-aryl pyrazole carboxylic acids. This class of compounds is of significant interest in pharmaceutical and agrochemical research.[1][2][3][4] The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing a systematic approach rooted in scientific principles and regulatory expectations. This document provides in-depth technical guidance, from initial analyte characterization to full method validation, in accordance with International Conference on Harmonisation (ICH) guidelines.[5][6][7]
Introduction: The Analytical Challenge of N-aryl Pyrazole Carboxylic Acids
N-aryl pyrazole carboxylic acids are a class of heterocyclic compounds characterized by a central pyrazole ring, an N-linked aryl group, and a carboxylic acid moiety.[3][4][8][9] These structural features confer a unique combination of aromaticity, acidity, and varying polarity, which presents specific challenges for chromatographic separation. A robust and reliable HPLC method is paramount for accurate quantification, impurity profiling, and stability testing of these molecules throughout the drug development lifecycle.[1]
The primary analytical objectives for this class of compounds include:
-
Accurate quantification of the active pharmaceutical ingredient (API).
-
Separation and quantification of process-related impurities and degradation products.
-
Demonstration of specificity in complex matrices.
-
Establishment of a stability-indicating method through forced degradation studies.[10][11]
This application note will guide the user through a logical, science-driven approach to developing a fit-for-purpose HPLC method that meets these objectives.
Analyte Characterization and Initial Considerations
A thorough understanding of the physicochemical properties of the target N-aryl pyrazole carboxylic acid(s) is the foundation of efficient method development.
| Property | Significance for HPLC Method Development |
| pKa | The acidity of the carboxylic acid group dictates the ionization state of the molecule at a given pH. Controlling the pH of the mobile phase relative to the pKa is critical for achieving consistent retention and good peak shape.[12] |
| LogP / Polarity | The overall polarity of the molecule, influenced by the aryl substituent and other functional groups, will determine its affinity for the stationary and mobile phases, guiding the initial choice of chromatographic mode (e.g., reversed-phase). |
| UV Absorbance | The UV spectrum of the analyte, specifically the wavelength of maximum absorbance (λmax), is essential for selecting the appropriate detection wavelength to ensure optimal sensitivity.[13] |
| Solubility | Analyte solubility in various organic solvents and aqueous mixtures will inform the selection of an appropriate sample diluent to prevent precipitation in the sample vial or on the column. |
Strategic Approach to HPLC Method Development
A systematic approach to method development is more efficient than a trial-and-error process. The following workflow provides a structured pathway to an optimized method.
Caption: A systematic workflow for HPLC method development.
Stationary Phase Selection: Beyond C18
While C18 columns are the workhorses of reversed-phase chromatography, the aromatic nature of N-aryl pyrazoles suggests that alternative stationary phases may offer unique selectivity.[14][15]
-
C18 (Octadecylsilane): A good starting point for initial screening due to its hydrophobic retention mechanism. It is effective for separating compounds based on differences in hydrophobicity.[14][16]
-
Phenyl Phases (e.g., Phenyl-Hexyl): These phases can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the aryl and pyrazole rings of the analyte.[17][18] This can be particularly useful for resolving closely related aromatic isomers or impurities.[17]
-
Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which can offer different selectivity for polar and acidic compounds and may provide better peak shape for acidic analytes without the need for strong mobile phase modifiers.
-
Superficially Porous Particles (SPP) or Core-Shell Columns: These columns offer higher efficiency and resolution at lower backpressures compared to fully porous particles of the same size, enabling faster analysis times.
Recommendation: Begin screening with a C18 column and a Phenyl column to evaluate different retention mechanisms.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is a powerful tool for manipulating retention and selectivity.[19][20]
3.2.1. Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[20]
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[20]
-
Methanol: Can provide different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.
Protocol 1: Organic Modifier Screening
-
Prepare Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[12]
-
Prepare Mobile Phase B (Option 1): Acetonitrile.
-
Prepare Mobile Phase B (Option 2): Methanol.
-
Initial Gradient: Run a generic gradient from 5% to 95% B over 20 minutes on both a C18 and a Phenyl column with each organic modifier.
-
Evaluation: Compare the chromatograms for peak shape, resolution of the main peak from impurities, and overall retention.
3.2.2. pH Control and Buffering
For ionizable compounds like carboxylic acids, controlling the mobile phase pH is critical for reproducible retention times and symmetrical peak shapes.[12] The general rule is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[12] For carboxylic acids, this typically means maintaining an acidic pH to keep the analyte in its neutral, more retained form.
-
Common Acidic Modifiers:
-
Formic Acid (0.1%): Volatile and suitable for LC-MS applications.
-
Trifluoroacetic Acid (TFA) (0.1%): A strong ion-pairing agent that can improve peak shape but may suppress MS signal and is difficult to remove from the column.
-
Phosphoric Acid (0.1%): A non-volatile buffer that provides excellent pH control and is suitable for UV detection.[12]
-
Protocol 2: pH Optimization
-
Determine Analyte pKa: If not known, estimate using prediction software or perform a titration.
-
Select a Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For N-aryl pyrazole carboxylic acids (typical pKa ~3-5), a phosphate buffer or formic acid is often a good choice.
-
Prepare Mobile Phases: Prepare aqueous mobile phases at different pH values (e.g., pH 2.5, 3.0, 3.5).
-
Isocratic Elution: Perform isocratic runs at a constant organic modifier concentration for each pH.
-
Evaluation: Observe the change in retention time and peak shape as a function of pH. Select the pH that provides the best peak shape and desired retention.
Forced Degradation Studies: Ensuring Method Specificity
A stability-indicating method is one that can resolve the API from its potential degradation products.[10][11] Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate these potential degradants.[10][21]
Protocol 3: Forced Degradation Study
-
Prepare Stock Solution: Dissolve the N-aryl pyrazole carboxylic acid in a suitable solvent.
-
Stress Conditions: Expose the stock solution to the following conditions in separate vials:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[21]
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak. A photodiode array (PDA) detector is highly recommended to check for peak purity.
Caption: Workflow for forced degradation studies.
Method Validation: Adherence to ICH Q2(R1) Guidelines
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[5][6][13] The validation parameters are defined by the ICH Q2(R1) guideline.[5][22]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Resolution > 2 between the analyte and closest eluting peak. Peak purity angle < peak purity threshold. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[22] |
| Accuracy | The closeness of the test results to the true value. | For assay: 98.0% - 102.0% recovery. For impurities: 90.0% - 110.0% recovery. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][13] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13] | System suitability parameters remain within acceptance criteria. |
Protocol 4: Linearity Study
-
Prepare a Stock Solution: Prepare a stock solution of the N-aryl pyrazole carboxylic acid reference standard at a known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Conclusion
The development of a robust and reliable HPLC method for N-aryl pyrazole carboxylic acids is a systematic process that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. By following the structured approach outlined in this application note, from initial scouting and optimization to full validation according to ICH guidelines, researchers can develop high-quality analytical methods suitable for regulatory submission and routine quality control. The key to success lies in the logical optimization of the stationary and mobile phases to achieve the desired selectivity and resolution, followed by rigorous validation to demonstrate the method's fitness for purpose.
References
-
International Conference on Harmonisation. (n.d.). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 9). A major analytical challenge in the HPLC analysis of combination drug products is co-elution. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
PubMed. (2013, October 15). Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Retrieved from [Link]
-
Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]
-
KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]
-
ResearchGate. (2016, November 14). Synthesis and Properties of Carboxylic Acid Pyrazolides. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijcpa.in [ijcpa.in]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. labtech.tn [labtech.tn]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. veeprho.com [veeprho.com]
- 21. scispace.com [scispace.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
removing copper catalyst residues from 3-(1H-Pyrazol-1-YL)benzoic acid synthesis
Executive Summary
The synthesis of 3-(1H-Pyrazol-1-yl)benzoic acid typically involves a copper-catalyzed Ullmann-type C-N coupling.[1] While efficient, this reaction often leaves residual copper trapped by the chelating nature of the product. The pyrazole nitrogen (donor) and the carboxylate (acceptor/donor) create a "pincer-like" environment that binds Cu ions avidly, often resisting standard aqueous washes.
This guide provides a tiered remediation strategy designed to meet ICH Q3D Class 3 elemental impurity limits (Oral PDE: 3000 µ g/day ; Parenteral PDE: 300 µ g/day ) [1].
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess the state of your crude material. Copper contamination often presents visually before analytical confirmation.[1]
| Indicator | Probable Copper Species | Recommended Protocol |
| Blue/Green Tint | Cu(II) salts (loosely bound) | Protocol A (Chelation Wash) |
| Brown/Black Precipitate | Cu(0) nanoparticles or Cu(I) oxides | Protocol B (Salt-Break Filtration) |
| Off-white Solid (>50 ppm Cu) | Trace Cu-Ligand complexes | Protocol C (Scavenger Polishing) |
Decision Tree: Remediation Strategy
Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on visual cues and contamination levels.
Module 2: Wet Chemistry Protocols
Protocol A: The Ammonia "Blue Shift" (Liquid-Liquid Extraction)
Best for: Removing bulk soluble copper from the organic phase prior to isolation.
Mechanism: Ammonia (
Step-by-Step:
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as Cu-complexes are often more soluble in chlorinated solvents.[1]
-
Wash the organic layer with 10% aqueous
(3x).[1]-
Observation: The aqueous layer should turn bright blue.
-
Endpoint: Continue washes until the aqueous layer is colorless.
-
-
Wash with saturated
(2x) to remove residual ammonia.[1] -
Dry over
and concentrate.
Critical Warning: 3-(1H-Pyrazol-1-yl)benzoic acid is acidic.[1] Washing with strong base (pH > 10) may deprotonate the carboxylic acid, pulling your product into the aqueous layer. If yield loss occurs, switch to Protocol B.
Protocol B: The "Salt-Break" Filtration (Recommended)
Best for: High-efficiency removal of both soluble and insoluble copper species.[1] This utilizes the specific solubility profile of the benzoic acid moiety.
Mechanism: By converting the product to its water-soluble sodium salt (benzoate), you release the organic ligands. Many copper species remain insoluble (as oxides/hydroxides) or can be adsorbed onto carbon while the product is in the aqueous phase.
Workflow Diagram:
Figure 2: The "Salt-Break" protocol leverages the pH-dependent solubility of the benzoic acid to physically separate it from metallic impurities.[1]
Step-by-Step:
-
Dissolution: Suspend the crude solid in 1M NaOH (3-5 equivalents). Stir until the solid fully dissolves. The solution may remain turbid due to insoluble copper oxides.
-
Adsorption (Optional but Recommended): Add Activated Carbon (10 wt%) or a silica-based scavenger (see Module 3) to the basic solution.[1] Stir for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite to remove the carbon and insoluble copper species.
-
Result: A clear, slightly yellow aqueous filtrate containing the product as a sodium salt.
-
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH reaches ~3-4.
-
Result: The product will precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with water (to remove NaCl), and dry.
Module 3: Solid-Phase Scavenging (Polishing)
When wet chemistry fails to reach <10 ppm, or if the product cannot be subjected to aqueous base, use functionalized silica scavengers.
Selection Guide: For Nitrogen-containing heterocycles (Pyrazoles), Thiol-functionalized silica is the gold standard due to the high affinity of Sulfur for Copper (Soft Acid/Soft Base interaction) [2].
| Scavenger Type | Functional Group | Affinity | Recommended Conditions |
| Si-Thiol | Propylthiol | High (Cu, Pd, Ag) | THF or MeOH, 50°C, 4 hours |
| Si-Diamine | Ethylenediamine | Medium (Cu, Zn) | EtOAc, RT, 2 hours |
| Si-TAAcOH | Triamine tetraacetic acid | High (Cu ions) | Water/MeOH mixtures |
Protocol:
-
Dissolve the product in THF or MeOH (10 mL/g).
-
Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 4-5 equivalents relative to the residual copper content (or 10-20 wt% if Cu content is unknown).[1]
-
Stir at 50°C for 4 hours . (Heat is crucial for kinetics).[1]
-
Filter through a 0.45 µm filter to remove the silica.[1]
Frequently Asked Questions (FAQ)
Q1: I used Protocol B (Salt-Break), but the precipitated product is still slightly green. Why? A: Copper ions can sometimes "ride" the precipitate if the acidification is too rapid.
-
Fix: Redissolve the solid in 1M NaOH. Add EDTA (disodium salt) (0.5 eq) to the basic solution.[3] Stir for 30 mins. The EDTA will chelate the remaining Cu more strongly than the pyrazole. Then, re-acidify slowly.
Q2: My product is not precipitating in Protocol B, even at pH 1. A: 3-(1H-Pyrazol-1-yl)benzoic acid can form a hydrochloride salt on the pyrazole nitrogen at very low pH, which might be water-soluble.[1]
-
Fix: Adjust the pH to the isoelectric point (typically pH 3-4 for benzoic acids) rather than strongly acidic (pH < 1).
Q3: Can I use chromatography instead? A: Yes, but copper often streaks on silica gel, contaminating the column and fractions.
-
Tip: If you must use a column, add 1% Triethylamine to your eluent (deactivates silica) or use a "guard plug" of Si-Thiol at the top of the column to trap the metal before it enters the separation bed.
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1] 2022.[1][4]
-
SiliCycle Inc. SiliaMetS® Metal Scavengers: Scavenging of Copper.[1] Application Note.
-
Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Ullmann-Type Arylation of N-Heterocycles."[1] Advanced Synthesis & Catalysis, 2010. [1]
-
Biotage. Strategies for Work-up and Purification of Copper-Mediated Reactions. White Paper.[1] [1]
Sources
Technical Support Center: Improving Ullmann Coupling Yields for Pyrazole Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting and optimizing the Ullmann coupling of pyrazole and benzoic acid derivatives. This guide is structured to address common challenges encountered in the laboratory, providing scientifically grounded explanations and actionable protocols to enhance your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for forming C-N bonds.[1][2] However, its success with substrates like pyrazoles and benzoic acids can be sensitive to a variety of factors.[3][4] This section addresses the most frequent obstacles and offers targeted solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is generally considered to be Cu(I).[5] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[5] - If your CuI is old, consider purchasing a new batch as this can significantly impact conversion.[6] - Ensure anaerobic conditions to prevent oxidation of Cu(I) to inactive Cu(II).[6] |
| Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating oxidative addition and reductive elimination.[3][7] | - Screen a variety of ligands. For N-arylation of pyrazoles, diamine ligands like N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) and 1,10-phenanthroline have proven effective.[7][8][9] - Amino acids, such as L-proline and N,N-dimethylglycine, can also serve as efficient and cost-effective ligands.[10][11] | |
| Suboptimal Base: The base is critical for deprotonating the pyrazole nitrogen and the carboxylic acid (if not already a salt), and it influences the overall reaction kinetics.[5] | - Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[6][12] - For base-sensitive substrates, weaker bases might be necessary to prevent decomposition. | |
| Poor Solubility: Reactants or intermediates may have limited solubility in the chosen solvent, leading to a stalled reaction. | - Screen different polar aprotic solvents like DMF, DMSO, or dioxane.[6][12] - The combination of copper salts and ligands can improve solubility.[7] | |
| Side Product Formation (e.g., Dehalogenation) | Protic Impurities: The presence of water can lead to hydrodehalogenation of the aryl benzoic acid.[5] | - Use anhydrous solvents and reagents.[5] - Thoroughly dry all glassware before use.[6] |
| High Reaction Temperature: Excessive heat can lead to decomposition of starting materials, products, or the catalyst-ligand complex. | - Modern ligand-accelerated Ullmann couplings often proceed at milder temperatures (e.g., 80-120 °C) than traditional methods.[2][9] - If decomposition is observed, incrementally decrease the reaction temperature. | |
| Regioselectivity Issues with Unsymmetrical Pyrazoles | Steric Hindrance: N-arylation typically occurs at the less sterically hindered nitrogen atom of an unsymmetrical pyrazole.[3] | - The choice of ligand can influence regioselectivity.[13] - Aryl iodides may exhibit better N-1 selectivity compared to aryl bromides.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the Ullmann coupling of a pyrazole with a benzoic acid derivative?
A1: Copper(I) salts, particularly CuI, are most commonly used and are generally considered the active catalytic species.[5] While other sources like CuO and Cu₂O can be effective, they may require in situ reduction to Cu(I).[1] For consistent results, starting with a high-purity Cu(I) source is recommended.
Q2: How do I select the right ligand for my specific substrates?
A2: Ligand selection is often empirical and crucial for success.[3] For the N-arylation of pyrazoles, bidentate N,N- or N,O-ligands are a good starting point.[3][7] Diamine ligands (e.g., 1,10-phenanthroline, N,N'-dimethyl-1,2-cyclohexanediamine) and amino acids (e.g., L-proline) have demonstrated broad applicability.[8][10] It is advisable to screen a small library of ligands to identify the optimal choice for your specific pyrazole and benzoic acid pairing.
Q3: What role does the base play, and which one is most effective?
A3: The base is essential for deprotonating the pyrazole N-H, making it a more potent nucleophile.[5] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][14] The choice can depend on the acidity of the pyrazole and the overall reaction conditions. K₃PO₄ is often a robust choice for N-arylation reactions.[6]
Q4: My reaction is sluggish. What adjustments can I make?
A4: If your reaction is slow or stalls, consider the following:
-
Increase Temperature: While modern Ullmann reactions are milder, carefully increasing the temperature (e.g., in 10-20 °C increments) can improve reaction rates.[12]
-
Change Solvent: Switching to a higher-boiling polar aprotic solvent like DMSO or NMP might enhance solubility and reaction speed.[2][12]
-
Degas Thoroughly: Oxygen can deactivate the catalyst. Ensure your reaction mixture and solvent are properly degassed by bubbling with an inert gas like argon or nitrogen.[6]
Q5: I'm observing the formation of a biaryl product from the self-coupling of my benzoic acid derivative. How can I minimize this?
A5: This side reaction, a classic Ullmann homocoupling, can compete with the desired C-N bond formation.[15][16] To minimize it:
-
Use an Excess of the Pyrazole: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the pyrazole can favor the cross-coupling pathway.
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling relative to the desired reaction.
-
Optimize Ligand: The right ligand can enhance the rate of the desired C-N coupling, outcompeting the C-C homocoupling.
Experimental Protocols and Workflows
General Protocol for Ullmann Coupling of a Pyrazole and an Aryl Halide Benzoic Acid
This protocol provides a robust starting point for optimization.
1. Reagents and Materials:
-
Aryl halide benzoic acid (1.0 mmol)
-
Pyrazole derivative (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMSO) (3-5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup:
-
In an oven-dried reaction vessel, combine the aryl halide benzoic acid, pyrazole, CuI, ligand, and K₃PO₄.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.[6]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
3. Monitoring and Work-up:
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Optimization Workflow
A systematic approach is key to improving your yield. The following diagram illustrates a logical workflow for optimizing your Ullmann coupling reaction.
Caption: A systematic workflow for optimizing Ullmann coupling reaction conditions.
Understanding the Mechanism: The Role of Key Components
A deeper understanding of the reaction mechanism can guide your troubleshooting efforts. The modern, ligand-assisted Ullmann coupling is generally believed to follow a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle for the ligand-assisted Ullmann C-N coupling.
-
Copper(I) Catalyst: The active species that undergoes oxidative addition with the aryl halide.[11]
-
Ligand: Stabilizes the copper center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination.[3][7]
-
Base: Deprotonates the pyrazole, generating the active nucleophile required for the coupling.[5]
-
Aryl Halide (Benzoic Acid): The electrophilic partner in the reaction. The reactivity generally follows the trend I > Br >> Cl.[17]
-
Pyrazole: The nucleophilic partner that forms the new C-N bond.
By systematically addressing each parameter within this framework, you can effectively diagnose issues and significantly improve the yield and reliability of your Ullmann coupling reactions.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Ye, R., & Li, J. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 44(2), 101-168. [Link]
-
Li, J., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168-5179. [Link]
-
Monnier, F., & Taillefer, M. (2009). CHAPTER 1: Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Dinucleating Catalysts (pp. 1-62). Royal Society of Chemistry. [Link]
-
Al-Tel, T. H. (2010). Optimization of the intramolecular Ullmann coupling reaction. Tetrahedron Letters, 51(48), 6314-6317. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Sarpong, R., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 28(19), 6891. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(10), 4061-4111. [Link]
-
Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]
-
Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
-
Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. [Link]
-
Chemistry World. (2012, October 31). Shining new light on the Ullmann reaction. [Link]
-
Lim, H. N. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Retrieved from [Link]
-
Cravotto, G., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 747. [Link]
-
ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a... [Download Scientific Diagram]. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Reddit. (2025, April 25). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. r/organicchemistry. [Link]
-
ResearchGate. (2025, August 7). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann coupling-An overview - operachem [operachem.com]
- 16. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 17. organic-synthesis.com [organic-synthesis.com]
solubility issues of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride in aqueous buffers
The following technical guide addresses the solubility behavior of 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride in aqueous buffers. It is designed for researchers encountering precipitation, cloudiness, or inconsistent assay results.
Topic: this compound
CAS: 401625-78-9 (Free acid ref); Salt forms vary.[1] Chemical Class: Benzoic acid derivative / Pyrazole.[2]
Part 1: The Chemistry of Precipitation (The "Why")
Before troubleshooting, you must understand why this compound precipitates. As a hydrochloride salt of a benzoic acid derivative, its solubility is strictly pH-dependent .
The molecule contains two ionizable groups that create a "Solubility U-Curve":
-
Benzoic Acid Moiety (Acidic, pKa ≈ 4.2): Protonated (neutral) at low pH; Deprotonated (anionic) at high pH.
-
Pyrazole Moiety (Weak Base, pKa ≈ 2.5): Protonated (cationic) at very low pH; Neutral at pH > 2.5.
The Solubility Trap (pH 3.0 – 5.0)
The hydrochloride salt is acidic. When you dissolve the solid salt in water, it releases protons (
-
At pH < 2.0: The molecule is cationic (protonated pyrazole). Soluble.
-
At pH 7.4 (PBS): The molecule is anionic (deprotonated carboxylate). Soluble.
-
At pH 3.0 – 5.0 (The Danger Zone): The pyrazole loses its proton (becoming neutral), but the carboxylic acid is not yet fully deprotonated (remains neutral). This results in a predominantly neutral, hydrophobic species that precipitates immediately.
Common Failure Mode: Adding the acidic HCl salt directly to a low-capacity buffer (like 10mM PBS) can drop the local or bulk pH into the 3.0–5.0 range, causing the compound to "crash out."
Part 2: Troubleshooting & FAQs
Q1: I added the solid HCl salt directly to PBS (pH 7.4), and it turned cloudy. Why?
Diagnosis: pH Shock. Although the target pH is 7.4, the dissolving HCl salt locally acidifies the solution. If the buffer capacity is insufficient to instantly neutralize the protons, the local pH drops into the "Danger Zone" (pH 3–5), causing the neutral free acid to precipitate. Once precipitated, the solid is kinetically slow to redissolve, even if the bulk pH returns to 7.4.
Solution:
-
Dissolve the compound in pure DMSO first (creates a high-concentration stock).
-
Dilute this stock slowly into the buffer while vortexing.
-
Alternative: Dissolve in water (it will be acidic and clear), then slowly titrate with NaOH to pH 7.4, ensuring you pass through the pH 3-5 zone quickly or at low concentration.
Q2: Can I freeze the aqueous stock solution?
Recommendation: No. Freezing aqueous solutions of this compound, especially at neutral pH, can lead to "cryoprecipitation." As water freezes, solutes concentrate in the remaining liquid phase. This can push the concentration beyond the saturation limit or shift the pH (buffer salts precipitate differentially), causing the compound to crash out. Upon thawing, it often will not redissolve.
-
Best Practice: Store stocks in 100% DMSO at -20°C. Prepare aqueous working solutions fresh.
Q3: My stock in DMSO works, but precipitates when I add it to cell culture media.
Diagnosis: Solvent Shock / Salting Out. Rapid addition of a hydrophobic stock (DMSO) to a high-salt aqueous medium can cause immediate precipitation before the molecules can disperse and ionize. Protocol Adjustment:
-
Step 1: Dilute the DMSO stock 1:10 into water (not buffer) first.
-
Step 2: Add this intermediate dilution to your media.
-
Reasoning: This allows the compound to hydrate partially before hitting the high-salt environment of the media.
Part 3: Optimized Solubilization Protocols
Method A: The "DMSO Spike" (Recommended for Bioassays)
Best for: Small volume assays (IC50, cell treatment) where <1% DMSO is acceptable.
-
Weigh the solid 3-(1H-Pyrazol-1-yl)benzoic acid HCl.
-
Dissolve in 100% DMSO to a concentration of 10 mM to 50 mM .
-
Note: Sonicate if necessary. The solution should be clear and slightly yellow/orange.
-
-
Prepare Buffer: Use PBS or HBSS (pH 7.4).
-
Dilute: Pipette the DMSO stock directly into the vortexing buffer.
-
Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity, though solubility permits higher.
-
Method B: The "Aqueous pH Swing" (For Animal Studies/DMSO-Free)
Best for: In vivo studies requiring aqueous vehicles.
-
Dissolve the solid HCl salt in sterile water at 10x the target concentration.
-
Observation: The solution will be acidic (pH ~2) and clear.
-
-
Buffer Addition: Add 10x PBS or concentrated saline to the solution.
-
pH Adjustment (Critical):
-
Place a pH probe in the solution.
-
Slowly add 1N NaOH dropwise with vigorous stirring.
-
Warning: You may see transient cloudiness as pH passes 3-5. Do not stop stirring.
-
Continue adding NaOH until pH reaches 7.2 – 7.4 . The solution should clear as the anionic form dominates.
-
-
Filter Sterilize: Use a 0.22 µm PES membrane (avoid nylon which may bind the drug).
Part 4: Visualizing the Solubility Landscape
The following diagram illustrates the relationship between pH, molecular species, and solubility status.
Caption: The "Solubility U-Curve" showing the critical precipitation window at pH 3-5 where the neutral species dominates.
Part 5: Quick Reference Data
| Parameter | Value / Characteristic | Notes |
| MW (HCl Salt) | ~224.6 g/mol | Varies by hydration state. |
| pKa (Acid) | ~4.2 | Carboxylic acid group.[3] |
| pKa (Base) | ~2.5 | Pyrazole group (very weak base). |
| Solubility (Water) | High (pH < 2) | Due to ionic dissociation. |
| Solubility (PBS) | Moderate/High | Only if pH > 6.5. |
| Max DMSO Conc. | > 50 mM | Recommended for stock storage. |
References
-
PubChem. (2025). 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542.[4] National Library of Medicine. [Link]
-
Kütt, A., et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link][5]
-
Miyazaki, S., et al. (1981).[6] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. library.gwu.edu [library.gwu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. global.oup.com [global.oup.com]
- 4. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
separating 3-(1H-Pyrazol-1-YL)benzoic acid from unreacted 3-iodobenzoic acid
Case ID: PUR-PYRZ-003 Status: Active Topic: Separation of 3-(1H-Pyrazol-1-yl)benzoic acid (Target) from 3-iodobenzoic acid (Impurity) Content Type: Technical Guide & Troubleshooting
Executive Summary & Chemical Logic
This guide addresses the purification of 3-(1H-pyrazol-1-yl)benzoic acid (Product) from unreacted 3-iodobenzoic acid (Starting Material). This separation challenge typically arises following Ullmann or Chan-Lam coupling reactions.
The Separation Logic (The "Why")
To separate these two molecules, we must exploit their physicochemical differences. While both contain a carboxylic acid moiety (similar pKa ~3.8–4.0), they differ significantly in polarity and basicity .
| Feature | 3-Iodobenzoic Acid (Impurity) | 3-(1H-Pyrazol-1-yl)benzoic Acid (Target) | Implication for Separation |
| Polarity | Low (Lipophilic Iodine) | Moderate-High (Polar Nitrogen Heterocycle) | Primary Lever: Chromatography |
| pKa (COOH) | ~3.8 | ~3.8–4.0 | Ineffective: Standard base extraction extracts both. |
| pKa (N-H+) | N/A | ~0.2 (Very weak base) | Ineffective: Requires pH < 0 to protonate; impractical for standard extraction. |
| Solubility | Soluble in CHCl₃, DCM | Less soluble in non-polar chlorinated solvents | Secondary Lever: Crystallization |
Diagnostic Panel: Characterize Your Crude
Before selecting a protocol, perform this self-validating check:
-
TLC Analysis:
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM) or 1:1 Hexane/Ethyl Acetate.
-
Visualization: UV (254 nm). The Iodo-impurity often quenches fluorescence strongly.
-
Expected Result: The Iodo-impurity (Lipophilic) will have a significantly higher Rf (travel further) than the Pyrazole-product (Polar).
-
-
Solubility Check:
-
Take a small aliquot (10 mg). Add 1 mL of Chloroform (CHCl₃).
-
If the solid dissolves completely, you have a high ratio of impurity.
-
If a solid remains, it is likely your product (enriched).
-
Protocol A: Flash Column Chromatography (High Purity)
This is the gold standard for research-scale (<5g) purification.
Materials
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Acetic Acid (to prevent streaking of the COOH group).
Step-by-Step Workflow
-
Sample Loading: Dissolve the crude mixture in a minimum amount of DCM/MeOH. Adsorb onto silica gel (dry load) to prevent band broadening.
-
Gradient Setup:
-
0–10% B: Elutes non-polar byproducts (e.g., de-iodinated benzene derivatives).
-
10–30% B: Elution of 3-Iodobenzoic Acid. (Monitor UV).
-
30–60% B: Elution of 3-(1H-Pyrazol-1-yl)benzoic Acid.
-
-
Validation: Collect fractions. Spot on TLC. Pool fractions containing the lower Rf spot.
-
Workup: Evaporate solvents. If acetic acid was used, co-evaporate with toluene twice to remove trace acid.
Figure 1: Chromatographic separation logic based on polarity differences.
Protocol B: Selective Crystallization (Scalable)
Best for larger scales (>5g) where chromatography is costly. This relies on the higher solubility of the iodo-impurity in chlorinated solvents.
Step-by-Step Workflow
-
Dissolution: Place the crude solid in a flask. Add Chloroform (CHCl₃) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Reflux: Heat to reflux with stirring for 15 minutes.
-
Note: 3-Iodobenzoic acid is highly soluble in warm CHCl₃. The pyrazole product is typically less soluble.[1]
-
-
Cooling: Allow the suspension to cool to room temperature (RT).
-
Filtration: Filter the suspension.
-
Filtrate (Liquid): Contains primarily 3-iodobenzoic acid .
-
Filter Cake (Solid): Contains enriched 3-(1H-pyrazol-1-yl)benzoic acid .
-
-
Wash: Wash the filter cake with cold CHCl₃.
-
Recrystallization (Polishing): If purity is <95%, recrystallize the filter cake from Ethanol/Water (9:1) .
Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to separate them? A: No, not effectively. Both compounds are carboxylic acids with similar pKa values (~3.8). If you use NaOH, both go into the water. If you use HCl, both precipitate. The pyrazole nitrogen is too weakly basic (pKa ~0.2) to form a stable water-soluble salt unless you use concentrated acid, which complicates recovery.
Q2: My product is streaking on the TLC plate. Why? A: Carboxylic acids interact with the silica surface. Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (mobile phase). This protonates the acid, suppressing ionization and sharpening the spot.
Q3: I see a third spot on TLC. What is it? A: If you used a copper catalyst (Ullmann), it might be a copper-ligand complex. If the spot is blue/green, wash your crude organic layer with EDTA or dilute Ammonia before chromatography. If the spot is UV active and non-polar, it may be de-halogenated benzoic acid (benzoic acid), a common side product of reduction during coupling.
Q4: The iodine impurity is co-eluting with my product. What now? A: Change the stationary phase selectivity. Switch from Silica to Reverse Phase (C18) .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Order: The polar Pyrazole product will elute first (early), followed by the lipophilic Iodo impurity (late). This reverses the elution order compared to normal phase silica and often provides better resolution.
References
-
PubChem. (n.d.). 3-Iodobenzoic acid (CID 12060).[1] National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.).[2] 1-Phenylpyrazole (CID 70769).[3] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (Citing Org. Lett. 2009, 11, 2097-2100).[4] Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. (Demonstrates chromatographic purification of similar pyrazole/aryl halide mixtures). Retrieved from [Link]
Sources
preventing homocoupling side reactions in N-arylation of pyrazoles
Technical Support Center: N-Arylation of Pyrazoles
Welcome to the technical support center for N-arylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with side reactions, specifically aryl halide homocoupling, during palladium-catalyzed C-N cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust and efficient reactions in the future.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanisms and factors that govern the formation of homocoupling byproducts.
Q1: What exactly is homocoupling in the context of pyrazole N-arylation?
A1: Homocoupling is an undesired side reaction where two molecules of your aryl halide (Ar-X) react with each other to form a symmetrical biaryl (Ar-Ar) molecule. This reaction is also catalyzed by the palladium complex intended for your primary N-arylation reaction. It consumes your starting material, complicates purification, and ultimately lowers the yield of your desired N-aryl pyrazole product.
Q2: What is the primary mechanistic pathway for aryl halide homocoupling?
A2: While several pathways can be operative, a common route involves the oxidative addition of two aryl halide molecules to a Pd(0) center. The resulting Pd(II) species, L-Pd(Ar)(X), can react with another molecule of Ar-X. More frequently, two L-Pd(Ar)(X) intermediates can undergo a process that leads to the formation of the Ar-Ar bond and Pd(II) species, which must be reduced back to Pd(0) to re-enter the catalytic cycle. The presence of oxygen can also promote the homocoupling of organopalladium intermediates.[1][2]
Q3: How does the choice of phosphine ligand impact the formation of homocoupling byproducts?
A3: The ligand is arguably the most critical factor in controlling selectivity.[3] The key is to select a ligand that accelerates the desired reductive elimination step to form the C-N bond, making it significantly faster than the pathways leading to homocoupling.
-
Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) are highly effective.[4][5] Their size promotes the formation of monoligated Pd(0) species (L-Pd), which are highly active in the catalytic cycle.[3] This steric hindrance facilitates the crucial C-N reductive elimination step, which is often the rate-limiting step for the desired product formation, thereby outcompeting the homocoupling pathway.[3]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal center accelerates the rate of oxidative addition and can also facilitate the final reductive elimination step.[3]
Q4: What role does the base play in promoting or suppressing homocoupling?
A4: The base is essential for deprotonating the pyrazole (or the pyrazole-Pd complex) to generate the active nucleophile.[6] However, the choice and strength of the base can have unintended consequences. A base that is too strong or poorly soluble can lead to catalyst decomposition or aggregation, creating highly active, ligandless palladium species that are often indiscriminate and can promote homocoupling. Weak bases may not be effective enough to facilitate the desired C-N coupling, allowing more time for side reactions to occur.[7] Therefore, a careful balance is required, with bases like Cs₂CO₃ or K₃PO₄ often providing a good compromise between reactivity and catalyst stability.[7][8]
Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to diagnosing and solving common issues related to homocoupling during pyrazole N-arylation.
Problem 1: My reaction yields are low, and I observe a significant amount of a biaryl (Ar-Ar) byproduct in my LC-MS/NMR.
-
Probable Cause A: Suboptimal Ligand Choice. The rate of C-N reductive elimination is slow compared to the rate of homocoupling. This is common with less bulky or electron-poor ligands like PPh₃ in challenging N-arylation reactions.[3]
-
Solution A: Switch to a State-of-the-Art Ligand.
-
Employ Bulky Biaryl Phosphine Ligands: For most pyrazole N-arylations, ligands like XPhos, SPhos, or BrettPhos are excellent starting points.[8] They are designed to accelerate C-N reductive elimination.[3]
-
Optimize Ligand:Palladium Ratio: A ratio of 1:1 to 2:1 (Ligand:Pd) is typical. An excess of ligand can sometimes stabilize the catalyst and prevent the formation of ligandless species that may promote side reactions.
-
-
Probable Cause B: Reaction Temperature is Too High. While heat can accelerate the desired reaction, excessively high temperatures can also lead to ligand decomposition or dissociation from the palladium center. This generates highly reactive, unselective palladium species that can readily catalyze homocoupling.
-
Solution B: Systematic Temperature Optimization.
-
Screen a Temperature Range: Start at a moderate temperature (e.g., 80 °C) and screen upwards (e.g., 100 °C, 120 °C) and downwards (e.g., 60 °C). Monitor the reaction by LC-MS to find the optimal temperature that maximizes the formation of the desired product while minimizing the biaryl byproduct. Typical reaction temperatures are between 80-100 °C.[9]
-
Consider Microwave Irradiation: For high-throughput optimization, microwave synthesis can allow for rapid screening of temperature and time parameters, often leading to cleaner reactions due to shorter overall heating times.
-
-
Probable Cause C: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of organopalladium intermediates, a well-documented side reaction.[1][2]
-
Solution C: Ensure Rigorous Inert Conditions.
-
Degas Your Solvent: Thoroughly sparge your reaction solvent with an inert gas (Nitrogen or Argon) for at least 15-30 minutes prior to use.[1]
-
Use Schlenk Technique: Assemble your reaction under a positive pressure of inert gas. Use Schlenk flasks and proper cannula transfer techniques for reagents.
-
Pre-heat the Catalyst and Base: One effective technique is to heat the palladium source, ligand, base, and aryl halide in the degassed solvent under an inert atmosphere for 10-15 minutes before adding the pyrazole nucleophile.[2] This can help ensure the active catalyst is formed cleanly.
-
Problem 2: My aryl halide starting material is being consumed, but I'm getting a mixture of homocoupling (Ar-Ar) and hydrodehalogenation (Ar-H) products with very little N-arylation.
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Probable Cause: Catalyst Deactivation and/or Competing Reaction Pathways. This scenario suggests that the catalytic cycle for C-N bond formation is inefficient. Hydrodehalogenation can occur when a β-hydride elimination pathway competes with reductive elimination, or through other decomposition pathways.[4] The catalyst may be decomposing before it can efficiently couple the pyrazole.
-
Solution: Re-evaluate the Entire Catalytic System.
-
Use a Palladium Pre-catalyst: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ which require in situ reduction to Pd(0), consider using a well-defined Pd(II) pre-catalyst (e.g., BrettPhos Pd G4).[8] These pre-catalysts are air-stable and are rapidly and cleanly converted to the active L-Pd(0) species under the reaction conditions, often leading to more reproducible results and lower catalyst loadings.[9]
-
Solvent Choice: The solvent can significantly impact the solubility of the base and the stability of the catalytic intermediates. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[9] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by binding to the palladium center.[9]
-
Base Selection: If you are using a very strong base like NaOtBu, consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃, especially if your substrates have base-sensitive functional groups.[8][9]
-
Data & Protocols
Table 1: Key Parameters to Control Homocoupling in Pyrazole N-Arylation
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a well-defined pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G4). | Ensures efficient and clean generation of the active L-Pd(0) catalyst, improving reproducibility and reducing side reactions.[9] |
| Ligand | Use bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos).[3][5] | Steric bulk and electron-donating ability accelerate the C-N reductive elimination step, outcompeting homocoupling pathways.[3] |
| Base | Use K₃PO₄ or Cs₂CO₃. Avoid overly strong bases like NaOtBu unless necessary. | Provides sufficient basicity to deprotonate the pyrazole without causing significant catalyst decomposition.[7][8] |
| Solvent | Use anhydrous, degassed aprotic solvents like dioxane, toluene, or CPME.[9] | Ensures all components are soluble and prevents catalyst inhibition or side reactions promoted by protic or coordinating solvents.[9] |
| Temperature | Screen temperatures, typically between 80-100 °C. Avoid excessive heat. | Balances the rate of the desired reaction against the rate of thermal decomposition of the catalyst and ligands.[9] |
| Atmosphere | Maintain a strictly inert atmosphere (N₂ or Ar) throughout the reaction.[1] | Prevents oxygen-mediated oxidative homocoupling of organopalladium intermediates.[2] |
Diagrams
Caption: The desired Buchwald-Hartwig cycle versus the competing homocoupling side reaction.
Caption: A decision tree for troubleshooting homocoupling in N-arylation reactions.
General Protocol for Minimizing Homocoupling in the N-Arylation of Pyrazole
This is a representative protocol and should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Pyrazole (1.2 equiv)
-
Palladium Pre-catalyst (e.g., BrettPhos Pd G4, 2 mol%)[8]
-
Ligand (e.g., BrettPhos, 2 mol%)[8]
-
Base (e.g., K₃PO₄, 1.4 equiv)[8]
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide (if solid), pyrazole, palladium pre-catalyst, ligand, and K₃PO₄ to a Schlenk flask or vial. If the aryl halide is a liquid, it can be added later via syringe.
-
Solvent Addition: Remove the sealed flask from the glovebox. Add the anhydrous, degassed solvent via cannula or syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[8]
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by taking aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Partition the mixture between an organic solvent (e.g., Ethyl Acetate or DCM) and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-aryl pyrazole.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jmcct.com [jmcct.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
optimizing reaction temperature for copper-catalyzed pyrazole arylation
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for copper-catalyzed pyrazole arylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to reaction temperature, a critical parameter for achieving high yields and purity. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, helping you to troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic process and a set of actionable solutions.
Question 1: My reaction shows low or no conversion to the desired N-aryl pyrazole. What should I do?
Answer:
Low or no conversion is one of the most common issues and is often directly linked to insufficient thermal energy. However, simply increasing the heat without a systematic approach can lead to other problems.
Initial Diagnosis:
-
Verify Reagents and Setup: Before focusing on temperature, ensure all reagents (copper source, ligand, base, solvent) are pure and anhydrous, as protic impurities can inhibit the reaction.[1] Confirm that your reaction is under an inert atmosphere (e.g., Nitrogen or Argon), as oxygen can lead to catalyst deactivation.
-
Check for Visual Cues: Is the reaction mixture homogenous? Poor solubility of the base or pyrazole salt at the current temperature can stall the reaction.[2] Is there any color change? A healthy copper-catalyzed reaction often has a distinct color (e.g., green, blue, brown). No change may indicate the catalytic cycle has not initiated.
Step-by-Step Solutions:
-
Incrementally Increase Temperature: Modern ligand-accelerated protocols often operate effectively in the 80-120 °C range.[1] If you started at the lower end, increase the temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS at each new setpoint.
-
Evaluate Your Ligand System: The ligand is critical for enabling catalysis at milder temperatures compared to traditional Ullmann conditions, which required temperatures often exceeding 200 °C.[3][4] If you are using a simple or no-ligand system with a challenging substrate (e.g., an electron-rich aryl chloride), you may need to switch to a more robust ligand class, such as a diamine, phenanthroline, or an oxalamide, which can facilitate the difficult oxidative addition step at a lower temperature.[5][6][7]
-
Consider Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature. If your current solvent has a low boiling point (e.g., Dioxane, ~101 °C), switching to a higher-boiling polar aprotic solvent like DMSO or DMF may be necessary to access the required temperature range.[8]
Below is a workflow to guide your troubleshooting process for low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is producing significant byproducts, or my product is decomposing. How can I improve the selectivity?
Answer:
The formation of byproducts such as dehalogenated arenes or homocoupled products, along with product or catalyst decomposition (often indicated by the reaction mixture turning black), is a classic sign of excessive reaction temperature.[1][9]
Initial Diagnosis:
-
Identify the Byproducts: Use LC-MS or GC-MS to identify the major impurities. Knowing their structure (e.g., a homocoupled pyrazole or a reduced aryl halide) provides clues about the undesired reaction pathways that are competing with your desired C-N coupling.
-
Observe the Reaction Profile: Does the byproduct concentration increase steadily over time, or does it appear rapidly at the beginning? Rapid formation suggests the temperature is too high from the start. A gradual increase might indicate thermal instability of your product or catalyst over extended reaction times.
Step-by-Step Solutions:
-
Systematically Lower the Temperature: This is the most direct solution.[1] Decrease the temperature in 10-15 °C increments from your current condition. While this will slow the reaction rate, it will disproportionately slow the rates of high-activation-energy side reactions, thus improving selectivity. Be prepared to extend the reaction time to achieve full conversion of your starting material.
-
Re-evaluate the Ligand: Some ligands can promote side reactions. For instance, a highly electron-donating ligand that is excellent for activating an aryl chloride might be too reactive for a more labile aryl iodide, leading to byproducts. A ligand screen at a moderate temperature (e.g., 90 °C) can help identify a more selective catalyst system.
-
Consider Microwave-Assisted Synthesis: Microwave heating allows for rapid and precise heating to the setpoint temperature.[10] This minimizes the time your substrate and product are exposed to high temperatures during ramp-up and can significantly reduce the formation of thermally-induced byproducts compared to conventional oil bath heating.[11][12]
The relationship between temperature and various reaction outcomes can be visualized as a balancing act.
Caption: The effect of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my copper-catalyzed pyrazole arylation?
A general starting point for modern, ligand-mediated reactions is 100-110 °C .[13] However, the optimal temperature is highly dependent on several factors. Use the table below as a guide to select a more refined starting point.
| Aryl Halide | Pyrazole Substituents | Ligand Type | Recommended Starting Temp. | Rationale |
| Aryl Iodide | Electron-donating | Diamine / Amino Acid | 80 - 90 °C | Most reactive halide, requires less thermal energy for oxidative addition. |
| Aryl Bromide | Unsubstituted | Phenanthroline | 100 - 110 °C | The "standard" case; a good balance of reactivity and stability.[5][14] |
| Aryl Bromide | Electron-withdrawing | Diamine / Amino Acid | 90 - 100 °C | The EWG on the pyrazole makes it more acidic and nucleophilic, facilitating the reaction. |
| Aryl Chloride | Unsubstituted | Oxalamide / Anionic Ligand | 120 - 140 °C | C-Cl bond activation is the most difficult and requires higher energy and specialized, highly electron-donating ligands.[1][7] |
Q2: How does the choice of base and solvent affect the optimal temperature?
The base and solvent work in concert with the temperature. A strong base (e.g., K₃PO₄, Cs₂CO₃) is required to deprotonate the pyrazole, forming the active nucleophile. The reaction temperature must be high enough to ensure the solubility of this pyrazole salt.[2] If you observe a heterogeneous mixture that is not reacting, a higher temperature or a more solubilizing solvent (like DMSO) may be required. Solvents like DMF (B.P. 153 °C) and DMSO (B.P. 189 °C) are commonly used because they are polar enough to dissolve the reagents and have high boiling points that allow for a wide operational temperature range.[8][15]
Q3: My reaction involves a thermally sensitive functional group. How can I minimize degradation?
For thermally sensitive substrates, the goal is to enable the reaction at the lowest possible temperature.
-
Use a Highly Active Catalyst System: Choose the most reactive aryl halide possible (I > Br > Cl).
-
Employ a State-of-the-Art Ligand: Use a highly effective ligand, such as an N¹,N²-diarylbenzene-1,2-diamine or an oxalamide derivative, which are known to promote C-N coupling at lower temperatures, sometimes even room temperature for reactive substrates.[7][16]
-
Optimize Base and Concentration: Use a strong, non-nucleophilic base like K₃PO₄. Running the reaction at a higher concentration can sometimes increase the reaction rate, allowing for lower temperatures or shorter reaction times.
Experimental Protocol: Temperature Optimization Screen
This protocol outlines a parallel approach to efficiently determine the optimal temperature for your specific reaction.
Objective: To find the temperature that provides the highest yield of the desired N-aryl pyrazole with the fewest impurities in a reasonable timeframe.
Methodology:
-
Setup: In an inert atmosphere glovebox, prepare 4-5 identical reaction vials. To each vial, add:
-
Pyrazole (1.0 equiv)
-
Aryl Halide (1.2 equiv)
-
Copper(I) Iodide (5 mol%)
-
Ligand (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or DMSO) to a concentration of 0.5 M.
-
-
Execution:
-
Seal the vials securely with screw caps containing PTFE septa.
-
Place each vial in a separate well of a pre-heated parallel synthesis block or in separate, well-stirred oil baths.
-
Set the temperatures for the vials at intervals, for example: 80 °C, 95 °C, 110 °C, and 125 °C.
-
-
Monitoring:
-
After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction.
-
Quench the aliquots and analyze them by LC-MS or TLC to determine the conversion and relative ratio of product to byproducts.
-
-
Analysis:
-
Continue monitoring at regular intervals (e.g., 8h, 16h, 24h) until the reaction at one of the temperatures appears complete or has stalled.
-
Compare the final outcomes. The optimal temperature is the one that gives the cleanest conversion to product in an acceptable amount of time. You may find that 95 °C over 16 hours gives a cleaner profile and higher isolated yield than 125 °C over 4 hours.
-
This systematic approach provides robust, data-driven justification for your choice of reaction temperature, forming the foundation of a reproducible and scalable chemical process.
References
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI.
- Solvent effect in copper-catalyzed coupling reactions. (n.d.).
- Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (n.d.). Scientia Iranica.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
- Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. (2019). Semantic Scholar.
- Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004).
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- A General Method for Copper-Catalyzed Arene Cross-Dimeriz
- Optimization of the intramolecular Ullmann coupling reaction a. (n.d.).
- Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Aryl
- Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (n.d.). ChemRxiv.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008).
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Ullmann condens
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). Semantic Scholar.
- Microwave-Assisted, Copper-Catalyzed Domino O–H/C–H Arylation Reaction toward the Synthesis of Oxygen-Doped Polyaromatic Mol. (2023).
- Troubleshooting low yield in intramolecular copper-catalyzed O-aryl
- Synthesis of substituted N-heterocycles by N-aryl
- Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. (n.d.). MIT Open Access Articles.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.). PMC - NIH.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
- Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2023). MDPI.
- Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020). MDPI.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2008).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (n.d.). PMC.
- Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. (n.d.). Royal Society of Chemistry.
- Copper‐catalyzed N‐arylation of pyrazoles. (n.d.).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
- Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. (2022).
- Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. (n.d.). Royal Society of Chemistry.
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- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
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- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
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- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
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Technical Support Center: Synthesis of 3-(1H-Pyrazol-1-YL)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this versatile building block. 3-(1H-Pyrazol-1-YL)benzoic acid is a crucial intermediate in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a key focus in many research endeavors.[1] This resource will delve into the nuances of ligand selection for the common synthetic routes, primarily the Ullmann condensation and the Buchwald-Hartwig amination, offering alternative strategies to overcome common experimental hurdles.
I. Introduction to the Synthesis and the Critical Role of Ligand Selection
The synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid typically involves the formation of a C-N bond between a pyrazole ring and a 3-halobenzoic acid derivative. The two most prominent methods for achieving this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][3] The success of these cross-coupling reactions is heavily reliant on the choice of ligand, which plays a pivotal role in stabilizing the metal catalyst, facilitating the catalytic cycle, and influencing the reaction's efficiency and substrate scope.[4]
The selection of an appropriate ligand is not a one-size-fits-all solution. It is dictated by the specific substrates, the chosen metal catalyst, and the desired reaction conditions. A suboptimal ligand can lead to a host of issues, including low to no product yield, catalyst deactivation, and the formation of undesirable side products.[4] This guide will explore a range of alternative ligands for both Ullmann and Buchwald-Hartwig methodologies, providing you with the knowledge to optimize your synthetic strategy.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid.
Q1: What are the main differences between the Ullmann and Buchwald-Hartwig reactions for this synthesis?
A1: The Ullmann condensation is a copper-catalyzed reaction that traditionally requires high temperatures and polar aprotic solvents.[3] While effective, these harsh conditions can be incompatible with sensitive functional groups. The Buchwald-Hartwig amination, on the other hand, is a palladium-catalyzed reaction that often proceeds under milder conditions and exhibits a broader substrate scope.[2][5] However, palladium catalysts and their associated phosphine ligands can be more expensive and sensitive to air and moisture.
Q2: My reaction is giving a low yield. What are the first things I should check?
A2: Low yield is a common issue that can stem from several factors.[4] Start by verifying the quality and purity of your reagents, especially the aryl halide, pyrazole, and solvent. Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. The choice of base is also critical; for Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common, while weaker bases like Cs₂CO₃ may be necessary for base-sensitive substrates.[4] For Ullmann reactions, K₂CO₃ or K₃PO₄ are frequently used.[6] Finally, re-evaluate your ligand choice and catalyst loading.
Q3: I am observing significant side product formation. What are the likely culprits?
A3: Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the starting materials.[4] Hydrodehalogenation can be caused by traces of water or protic impurities. Homocoupling can be promoted by certain catalyst systems and reaction conditions. Optimizing the catalyst-to-ligand ratio and the reaction temperature can often minimize these side reactions.[4]
Q4: Can I perform this reaction without a ligand?
A4: While some copper-catalyzed N-arylation reactions have been reported to proceed under ligand-free conditions, these often require higher temperatures and may not be broadly applicable.[7] For palladium-catalyzed reactions, a ligand is almost always essential to stabilize the active catalytic species and facilitate the reaction.[8] The use of a suitable ligand generally leads to higher yields, milder reaction conditions, and a broader substrate scope.
III. Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst. | Use a fresh, high-purity catalyst. For Pd(II) precatalysts, ensure efficient reduction to the active Pd(0) species.[4] |
| Inappropriate ligand choice. | The ligand is crucial for catalyst stability and activity.[4] For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands. For Ullmann, diamine or phenanthroline-based ligands can be effective.[9][10] | |
| Incorrect base selection. | The base is critical for deprotonating the pyrazole.[4] Strong bases like NaOtBu are common in Buchwald-Hartwig, while K₂CO₃ or K₃PO₄ are often used in Ullmann reactions.[4][6] | |
| Poor substrate reactivity. | Aryl bromides are generally more reactive than aryl chlorides. Consider switching to the corresponding aryl bromide or iodide if possible.[4] | |
| Side Product Formation (Hydrodehalogenation, Homocoupling) | Suboptimal reaction conditions. | Adjust the reaction temperature and time. Ensure the reaction is performed under an inert atmosphere. |
| Incorrect catalyst/ligand ratio. | Optimize the catalyst loading and the catalyst-to-ligand ratio. | |
| Difficulty in Product Purification | Presence of residual catalyst. | Utilize appropriate workup and purification techniques, such as filtration through celite or silica gel chromatography, to remove metal residues. |
| Formation of closely related impurities. | Optimize the reaction selectivity by fine-tuning the reaction conditions (temperature, solvent, base). |
IV. Alternative Ligands for Synthesis
The choice of ligand is paramount for a successful cross-coupling reaction. Below is a comparison of alternative ligands for both Ullmann and Buchwald-Hartwig approaches.
Table 1: Comparison of Alternative Ligands
| Reaction Type | Ligand Class | Specific Examples | Typical Reaction Conditions | Advantages | References |
| Ullmann (Copper-catalyzed) | Diamines | N,N'-Dimethylethylenediamine | 80-110 °C, K₂CO₃ or K₃PO₄, Dioxane or Toluene | Readily available, effective for various N-heterocycles.[9][10][11] | [9],[10],[11] |
| Oximes | Salicylaldoxime | Mild conditions, excellent yields. | Inexpensive, not previously known to promote such reactions.[12] | [12] | |
| Amides | N-phenylpicolinamide | - | Efficient for C-O bond formation, potentially applicable to C-N.[13] | [13] | |
| Buchwald-Hartwig (Palladium-catalyzed) | Biaryl Monophosphines | tBuBrettPhos, BrettPhos, RuPhos, DavePhos, tBuDavePhos | 80-110 °C, NaOtBu or K₃PO₄, Toluene or Dioxane | High activity, broad substrate scope, effective for challenging couplings.[4][14][15] | [4],[14],[15] |
| Bidentate Phosphines | XantPhos, BINAP, DPPF | 80-110 °C, Cs₂CO₃ or K₃PO₄, Toluene or Anisole | Good for primary amines, can provide higher rates and yields.[2][16][17] | [16],[17],[2] |
V. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid using an alternative ligand system.
Protocol 1: Copper-Catalyzed Synthesis using N,N'-Dimethylethylenediamine as a Ligand
This protocol is adapted from the general procedure for copper-diamine catalyzed N-arylation of pyrazoles.[9][10]
Materials:
-
3-Bromobenzoic acid
-
Pyrazole
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 mmol), pyrazole (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
VI. Visualizations
Diagram 1: General Workflow for Ligand Screening
Caption: A typical workflow for screening alternative ligands to optimize the synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. organic-synthesis.com [organic-synthesis.com]
stability of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride in cell culture media
This guide serves as a technical support center for 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride , a bifunctional scaffold often used as a fragment in fragment-based drug discovery (FBDD) or as a chemical probe.
Unlike standard reagents, the hydrochloride salt form of this compound presents unique solubility and stability challenges in physiological buffers. This guide moves beyond basic "storage instructions" to address the physicochemical realities of using this molecule in biological assays.
Status: Active Version: 2.4 (Current) Scope: Solubility, Physical Stability, and Biological Interaction in Cell Culture Systems (DMEM/RPMI).
Core Stability Profile
Before troubleshooting, understand the molecule's behavior. The "stability" of this compound is rarely about chemical degradation (breaking bonds) but rather physical stability (staying in solution).
| Parameter | Characteristic | Implication for Cell Culture |
| Chemical Class | Aromatic Acid + Heterocycle | High Chemical Stability. The benzoic acid and pyrazole rings are resistant to hydrolysis and oxidation under standard incubation conditions (37°C, pH 7.4). |
| Salt Form | Hydrochloride (HCl) | Acidic Nature. The salt dissociates in water, releasing protons. High concentrations can overcome the buffering capacity of media (e.g., bicarbonate in DMEM), causing pH shifts. |
| pKa Profile | ~4.2 (Benzoic acid)~2.5 (Pyrazole N) | At pH 7.4 (Physiological), the molecule exists primarily as the anionic carboxylate . This species is water-soluble, provided it does not complex with calcium/magnesium in the media. |
| Serum Binding | Moderate to High | Benzoic acid derivatives often bind Albumin (BSA/FBS). This reduces the free fraction available to enter cells. |
Troubleshooting Guides (FAQ Format)
Module A: Solubilization & Stock Preparation
User Query: "I tried dissolving the powder in 100% DMSO, but it’s cloudy or taking forever to dissolve. Isn't DMSO the universal solvent?"
Technical Insight: No. You are working with the HCl salt , which is an ionic lattice. While the free acid is soluble in organic solvents like DMSO, the salt form is hydrophilic. Salts often struggle to dissociate in non-polar or aprotic solvents like pure DMSO.
The Protocol (Correct Stock Prep):
-
Primary Solvent: Use Sterile Water or PBS (pH 7.4) for the initial dissolution. The HCl salt is designed for aqueous solubility.
-
Co-Solvent Strategy (If DMSO is mandatory): If your assay requires DMSO (e.g., for compound libraries), dissolve the powder in a small volume of water first (e.g., 10% of final volume), then add DMSO.
-
Target: 10-100 mM Stock.
-
Storage: -20°C (Stable for >12 months). Avoid repeated freeze-thaw cycles which promote crystal growth.
-
Module B: Precipitation in Media ("The Crash Out")
User Query: "My stock is clear, but when I add it to DMEM (containing 10% FBS), I see a fine precipitate or turbidity."
Technical Insight: This is likely the Common Ion Effect or a pH Shock .
-
pH Shock: The HCl salt is acidic. If you add a high concentration (e.g., >100 µM) to media, you may locally drop the pH below the pKa of the benzoic acid (4.2). This converts the soluble anion back into the insoluble free acid, which precipitates.
-
Cation Interaction: The carboxylate anion can form insoluble complexes with divalent cations (
, ) present in DMEM.
Diagnostic Workflow (Graphviz Diagram):
Figure 1: Decision tree for diagnosing precipitation issues upon media addition.
Module C: Biological Stability & Serum Interaction
User Query: "The compound is stable in PBS, but I see a loss of potency in my cell-based assay over 24 hours. Is it degrading?"
Technical Insight: Chemical degradation is unlikely. The loss of potency is almost certainly due to Protein Binding . Benzoic acid derivatives have a high affinity for Albumin (the main component of FBS).
-
Mechanism: The compound binds to "Sudlow Site II" on albumin, reducing the free concentration available to cross the cell membrane.
-
Result: The "Effective Concentration" (
) is much lower than the "Nominal Concentration."
Validation Experiment: The Serum Shift Assay To confirm this, run your dose-response curve under two conditions:
-
Standard: DMEM + 10% FBS.
-
Reduced: DMEM + 0.5% FBS (or serum-free, if cells tolerate it for the assay duration).
Interpretation: If the
Experimental Protocols
Protocol 1: Stability Verification via HPLC
Use this protocol to distinguish between degradation and precipitation.
Materials:
-
Agilent 1100/1200 Series HPLC (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Preparation: Spike media (DMEM) with compound at 10 µM.
-
Incubation: Aliquot into 3 tubes:
-
T0 (Immediate freeze).
-
T24 (Incubator, 37°C).
-
T24-Media-Only (Control).
-
-
Extraction: At timepoints, add 3 volumes of ice-cold Acetonitrile to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject supernatant.
-
Stable: Peak area of T24 is >95% of T0.
-
Unstable (Degradation): New peaks appear, T24 area decreases.
-
Unstable (Precipitation): T24 area decreases, but no new peaks appear (compound fell out of solution and was spun down with the protein pellet).
-
References & Authority
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Definitive guide on solubility and physical stability in drug discovery). Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on solubility issues). Link
-
PubChem Compound Summary. (2024). 3-(1H-Pyrazol-1-yl)benzoic acid.[1][2][3][4] National Center for Biotechnology Information. (Source for physicochemical data).[2][4][5][6][7][8][9][10][11] Link
-
Chem-Impex International. (2024). Product Data Sheet: 3-(1H-Pyrazol-1-yl)benzoic acid. (Verification of commercial availability and basic handling). Link
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch number before handling.
Sources
- 1. store.p212121.com [store.p212121.com]
- 2. PubChemLite - 3-(1h-pyrazol-1-ylmethyl)benzoic acid (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ziath.com [ziath.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. researchgate.net [researchgate.net]
- 11. epj-conferences.org [epj-conferences.org]
Technical Support Center: Resolving Regioisomeric Mixtures in Pyrazole Benzoic Acid Synthesis
Welcome to the technical support center for resolving regioisomeric mixtures in the synthesis of pyrazole benzoic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated experimental protocols. As a Senior Application Scientist, my goal is to explain the causality behind these experimental challenges and provide robust solutions.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4] However, a common hurdle in their synthesis, particularly with unsymmetrical precursors, is the formation of regioisomeric mixtures, which can be challenging to separate and characterize.[5][6] This guide provides a systematic approach to controlling, separating, and identifying these isomers.
Frequently Asked Questions (FAQs)
Q1: Why do I get two different products (regioisomers) when synthesizing my pyrazole benzoic acid?
This is a fundamental challenge that arises from the mechanism of the most common synthetic route: the Knorr pyrazole synthesis (or related condensations) involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[5][7]
The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons of the dicarbonyl precursor. Since the two carbonyl groups are in different chemical environments, the hydrazine can attack either one, leading to two different intermediate hydrazones. Each of these intermediates then cyclizes and dehydrates to form a distinct pyrazole regioisomer. The ratio of the final products is determined by the relative rates of these competing initial attack pathways.
Q2: How can I control the reaction to favor the formation of my desired regioisomer?
Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions. By manipulating these, you can often favor one isomer over the other.[5][8]
| Factor | Causality & Explanation | Practical Application |
| Electronic Effects | The initial nucleophilic attack by the hydrazine will preferentially occur at the more electrophilic (electron-deficient) carbonyl carbon. An electron-withdrawing group (like -CF₃ or -NO₂) adjacent to a carbonyl will activate it for attack.[8] | Strategically design your 1,3-dicarbonyl precursor. Place a strong electron-withdrawing group next to the carbonyl you want the hydrazine to attack. |
| Steric Hindrance | A bulky substituent near one carbonyl group will physically obstruct the approach of the hydrazine, directing the attack to the less hindered carbonyl.[8] | Introduce a sterically demanding group (e.g., tert-butyl) near the carbonyl you wish to "block" from reacting. |
| Reaction pH | The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls. Under acidic conditions, the reaction mechanism can be altered, sometimes reversing the selectivity observed under neutral or basic conditions.[8][9] | Systematically screen the reaction pH. Start with neutral conditions (e.g., refluxing ethanol), then attempt acidic (e.g., acetic acid catalyst) and basic conditions to find the optimal selectivity. |
| Solvent Choice | The solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in pyrazole formation compared to standard solvents like ethanol.[10] | If standard solvents give poor selectivity, switch to a fluorinated alcohol. HFIP often provides the most significant improvement.[10] |
| Temperature | Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially affecting the isomer ratio. | While often less impactful than other factors, running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable product. |
Q3: My reaction still produces an inseparable mixture. What are my best options for separation?
When synthesis optimization fails to provide a single isomer, purification becomes critical. The two most reliable methods are column chromatography and fractional crystallization.
-
Silica Gel Column Chromatography: This is the most common and versatile method for separating pyrazole regioisomers.[11][12] Since the isomers often have very similar polarities, careful optimization is required.
-
Principle: The isomers will have slightly different affinities for the stationary phase (silica gel) and the mobile phase (eluent). The isomer that interacts more strongly with the polar silica will move down the column more slowly.
-
Best Practice: Always develop a solvent system using Thin-Layer Chromatography (TLC) first. Aim for a clear separation of spots (ΔRf > 0.1) to ensure a successful column separation. A common eluent system is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[11][13]
-
-
Fractional Crystallization: This technique can be highly effective if the two regioisomers have different solubilities in a particular solvent system.
-
Principle: A solution saturated with the isomeric mixture is slowly cooled, allowing the less soluble isomer to crystallize out first, leaving the more soluble isomer in the mother liquor.
-
Best Practice: This is an empirical process. Screen a wide range of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures with hexanes) to find one that provides differential solubility.[13]
-
Q4: How can I definitively identify which regioisomer is which?
Unambiguous structural assignment is crucial, especially in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[14][15] While simple 1D ¹H NMR might be insufficient due to signal overlap, 2D NMR experiments provide clear answers.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (adjacent) to each other, helping to map out the spin systems on the aromatic rings.[16]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing a correlation from the N-H proton (or N-alkyl protons) to specific carbons in the pyrazole ring or benzoic acid moiety, you can definitively establish the connectivity and thus the isomeric structure.[17]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, but not necessarily bonded. A correlation between protons on the N1-substituent and protons on the C5-substituent can confirm their proximity, thereby identifying the isomer.[17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction gives a ~1:1 mixture of regioisomers. | Steric and electronic directing effects of the substituents on the 1,3-dicarbonyl are too similar. | 1. Change Solvent: Test the reaction in a fluorinated alcohol like TFE or HFIP, as this can dramatically improve selectivity.[10]2. Modify pH: Add a catalytic amount of acid (e.g., acetic acid) or base and re-evaluate the isomer ratio.[8] |
| Isomers are co-eluting on the silica column (spots overlap on TLC). | The polarity of the isomers is nearly identical in the chosen solvent system. | 1. Change Solvent System: Switch to a different solvent system. For example, if hexanes/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone.[19]2. Change Stationary Phase: Try a different stationary phase like alumina (neutral, acidic, or basic) for your column.[19]3. Derivatization: If separation remains impossible, consider temporarily converting the isomers into derivatives (e.g., esters of the carboxylic acid) that may have different chromatographic properties. Separate the derivatives and then convert them back. |
| Difficulty inducing crystallization of either isomer. | The isomers may form a eutectic mixture, or you haven't found a suitable solvent. | 1. Broaden Solvent Screen: Test a wider variety of solvents, including non-polar (heptane), polar aprotic (THF, acetone), and polar protic (isopropanol) solvents, as well as two-solvent systems (e.g., dissolve in DCM, add hexanes until cloudy, then warm to clarify and cool slowly).2. Seed the Solution: If you have a tiny crystal of one isomer, add it to a supersaturated solution to promote crystallization. |
| NMR spectra are ambiguous, making isomer identification difficult. | 1D spectra have overlapping signals. Annular tautomerism is occurring if the N1 position is unsubstituted. | 1. Run 2D NMR: Perform HMBC and/or NOESY experiments. These are the gold standard for assigning regioisomeric structures.2. D₂O Exchange: For N-H pyrazoles, adding a drop of D₂O to the NMR tube will cause the N-H proton signal to disappear, confirming its identity.[16]3. Single Crystal X-Ray Diffraction: If you can grow a suitable crystal of one of the isomers, X-ray crystallography provides absolute, undeniable proof of the structure.[20] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Separation
This protocol is a general method for separating pyrazole benzoic acid regioisomers.[11]
-
Solvent System Selection (TLC): a. Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto at least three TLC plates. c. Develop each plate in a different solvent system (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 50% EtOAc/Hexane). d. Visualize the plates under UV light. Identify the solvent system that provides the best separation between the two isomer spots (ideally, Rf values of ~0.3 and ~0.4).
-
Column Packing: a. Select a column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material). b. Pack the column as a slurry using the initial, less polar mobile phase (e.g., 10% EtOAc/Hexane). Ensure there are no air bubbles.
-
Sample Loading: a. Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product). Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. b. Carefully add this powder to the top of your packed column, forming a thin, even band.[11]
-
Elution and Fractionation: a. Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexane). b. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. c. Collect fractions in test tubes. Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.
-
Post-Processing: a. Combine the pure fractions of each isomer as determined by TLC. b. Remove the solvent from the combined fractions under reduced pressure to yield the isolated, pure regioisomers.
Protocol 2: Fractional Crystallization for Regioisomer Resolution
-
Solvent Screening: a. Place small amounts (~20 mg) of the isomeric mixture into several different vials. b. Add a small volume (~0.5 mL) of a different test solvent to each vial (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). c. Heat the vials while stirring until the solid dissolves completely. d. Allow the vials to cool slowly to room temperature, and then in an ice bath. e. Observe which solvent yields solid crystals. Analyze the resulting solid and the remaining solution (mother liquor) by TLC to see if enrichment of one isomer has occurred.
-
Bulk Crystallization: a. Dissolve the entire crude mixture in the minimum amount of the best solvent identified in the screening step at an elevated temperature. b. If the solution is colored, you may add a small amount of activated carbon and hot-filter through celite to remove impurities. c. Cover the flask and allow it to cool slowly and undisturbed to room temperature. For very soluble compounds, further cooling in a refrigerator or freezer may be necessary. d. Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. e. Analyze both the crystals and the mother liquor by TLC or ¹H NMR to determine the purity and identify which isomer has been isolated. Repeat the process on the mother liquor if necessary.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona.
- Column chromatography conditions for separating pyrazole isomers. (2025). BenchChem.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). Journal of Organic Chemistry.
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. (2025). BenchChem.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- How to separ
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016).
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (2022). Oxford Instruments.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2001). Journal of the Chemical Society, Perkin Transactions 1.
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- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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- 20. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 3-(1H-Pyrazol-1-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-(1H-Pyrazol-1-YL)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate, presents a unique proton nuclear magnetic resonance (1H NMR) spectrum.[1] This guide provides an in-depth analysis of its 1H NMR spectrum, offering a comparative interpretation against its constituent building blocks, benzoic acid and pyrazole. By understanding the electronic interplay between the pyrazole and benzoic acid moieties, researchers can gain a deeper insight into the structure and reactivity of this class of compounds.
The Predicted 1H NMR Spectrum of 3-(1H-Pyrazol-1-YL)benzoic Acid: A First Principles Approach
While a publicly available experimental spectrum for 3-(1H-pyrazol-1-yl)benzoic acid is not readily found, a reliable prediction can be made based on the well-established principles of NMR spectroscopy and extensive data from analogous structures. The expected 1H NMR spectrum is a composite of signals arising from the protons on the benzoic acid ring and the pyrazole ring, with their chemical shifts significantly influenced by the electronic nature of the substituents.
The numbering of the protons in 3-(1H-pyrazol-1-yl)benzoic acid is crucial for spectral assignment, as illustrated in the diagram below.
Figure 1. Structure and proton numbering of 3-(1H-pyrazol-1-yl)benzoic acid.
Based on this structure, the predicted 1H NMR spectral data are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| COOH | > 12.0 | Singlet (broad) | - | 1H |
| H2 | ~ 8.2 - 8.4 | Singlet or Doublet (d) | ~ 1-2 | 1H |
| H4 | ~ 7.9 - 8.1 | Doublet (d) | ~ 7-8 | 1H |
| H6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 7-8 | 1H |
| H5 | ~ 7.6 - 7.8 | Triplet (t) | ~ 7-8 | 1H |
| H5' | ~ 8.0 - 8.2 | Doublet (d) | ~ 2-3 | 1H |
| H3' | ~ 7.7 - 7.9 | Doublet (d) | ~ 1-2 | 1H |
| H4' | ~ 6.5 - 6.7 | Triplet (t) | ~ 2-3 | 1H |
Comparative Spectral Analysis: Unraveling Substituent Effects
To understand the basis of these predictions, a comparative analysis with the 1H NMR spectra of benzoic acid and pyrazole is indispensable.
Benzoic Acid: The Aromatic Backbone
The 1H NMR spectrum of benzoic acid is a classic example of a monosubstituted benzene ring. The electron-withdrawing nature of the carboxylic acid group deshields the ortho protons (H2 and H6) to a greater extent than the meta (H3 and H5) and para (H4) protons.[2]
| Benzoic Acid | ||||
| Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.1 | Singlet (broad) | - | 1H |
| H2, H6 | ~8.12 | Doublet (d) | ~7.5 | 2H |
| H4 | ~7.62 | Triplet (t) | ~7.5 | 1H |
| H3, H5 | ~7.45 | Triplet (t) | ~7.5 | 2H |
| Note: Data obtained from various sources and may vary slightly depending on the solvent and concentration.[2][3][4] |
In 3-(1H-pyrazol-1-yl)benzoic acid, the introduction of the pyrazolyl group at the C3 position breaks the symmetry of the benzoic acid ring. The pyrazolyl group is generally considered to be electron-withdrawing, which would further deshield the protons on the benzoic acid ring.[5] Consequently, H2, H4, and H6 are all expected to shift downfield compared to their positions in benzoic acid. The splitting patterns will also be more complex due to the loss of symmetry.
Pyrazole: The Heterocyclic Substituent
The 1H NMR spectrum of pyrazole itself is characterized by three distinct proton signals. The proton at C4 (H4') is typically found at the highest field, while the protons at C3 (H3') and C5 (H5') are at a lower field.[6]
| Pyrazole | ||||
| Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~12.9 | Singlet (broad) | - | 1H |
| H3, H5 | ~7.65 | Doublet (d) | ~2.3 | 2H |
| H4 | ~6.37 | Triplet (t) | ~2.3 | 1H |
| Note: Data obtained from various sources and may vary slightly depending on the solvent and concentration.[6][7] |
When pyrazole is attached to the benzoic acid ring at the N1 position, the electronic environment of the pyrazole protons changes significantly. The phenyl group at N1 acts as an electron-withdrawing substituent, which will deshield all the pyrazole protons. H5' is expected to be the most deshielded due to its proximity to the N2 atom and the anisotropic effect of the benzene ring.
Experimental Protocol for 1H NMR Spectroscopy
For researchers aiming to acquire an experimental spectrum of 3-(1H-pyrazol-1-yl)benzoic acid or similar compounds, the following protocol provides a robust starting point.
Figure 2. A generalized workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(1H-pyrazol-1-yl)benzoic acid. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial. The choice of solvent is critical; DMSO-d6 is often preferred for carboxylic acids as it can help in observing the acidic proton.[3][4]
-
NMR Tube Loading: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the probe should be tuned to the appropriate frequency for protons. Shimming is then performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), spectral width, and relaxation delay. Acquire the free induction decay (FID).
-
Data Processing: The raw FID data is processed by applying a Fourier transform to convert it from the time domain to the frequency domain. This is followed by phase correction and baseline correction to obtain a clear and interpretable spectrum.
-
Spectral Analysis: The processed spectrum is then analyzed to determine the chemical shifts, multiplicities, coupling constants, and integration of the signals.
Conclusion
The 1H NMR spectrum of 3-(1H-pyrazol-1-yl)benzoic acid is a rich source of structural information, reflecting the intricate electronic interactions between its two constituent aromatic rings. By leveraging a comparative approach with the spectra of benzoic acid and pyrazole, a detailed and reliable interpretation of the spectrum can be achieved. This guide provides a foundational framework for researchers working with this and related compounds, enabling them to confidently elucidate their molecular structures and advance their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
-
Chem-Impex. (n.d.). 3-(1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
- El Kodadi, M., Malek, F., & Ramdani, A. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank, 2004(1), M368.
- Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13436–13446.
- Kumar, H. V., et al. (2013). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. Journal of Saudi Chemical Society, 17(4), 387-394.
-
ResearchGate. (2019). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial studies of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and.... [Supporting Information]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]
- MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1484.
- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1).
- ACS Publications. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(19), 13488-13506.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]
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- 7. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characteristic IR Absorption Bands of 3-(1H-Pyrazol-1-YL)benzoic Acid
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) absorption spectrum of 3-(1H-Pyrazol-1-YL)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with comparative data from foundational precursor molecules—benzoic acid and pyrazole. By deconstructing the molecule into its constituent functional groups, we can predict and interpret its vibrational spectrum, offering a powerful tool for structural verification and quality control.
Introduction: The Vibrational Fingerprint
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present, providing a unique "vibrational fingerprint." For a novel or complex molecule like 3-(1H-Pyrazol-1-YL)benzoic acid, understanding this fingerprint is crucial for confirming its synthesis and purity. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹), where the wavenumber is proportional to the frequency of the absorbed radiation.
The structure of 3-(1H-Pyrazol-1-YL)benzoic acid combines three key structural motifs, each contributing distinct and identifiable features to the overall IR spectrum:
-
A carboxylic acid group (-COOH)
-
A meta-substituted benzene ring
-
A five-membered aromatic pyrazole ring
This guide will dissect the contributions of each component, compare them to experimental data from simpler, related structures, and build a composite prediction of the molecule's complete IR spectrum.
Structural Analysis and Predicted IR Absorptions
To logically predict the IR spectrum, we will analyze the vibrational modes originating from each functional domain of the molecule.
The Carboxylic Acid Moiety: A Tale of Hydrogen Bonding
The carboxylic acid group provides the most dominant and easily recognizable bands in the spectrum, largely due to strong intermolecular hydrogen bonding, which causes the molecules to exist as centrosymmetric dimers in the solid state.[1]
-
O-H Stretching: The most characteristic feature of a carboxylic acid is an extremely broad absorption band for the O-H stretching vibration, typically appearing between 2500 and 3300 cm⁻¹ .[2][3][4] This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric form.[4][5] This wide envelope will often obscure the sharper C-H stretching bands in the same region.
-
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected. For aromatic carboxylic acids like benzoic acid, conjugation with the benzene ring lowers the frequency of this vibration. It typically appears in the range of 1680-1710 cm⁻¹ .[3][5] This band is one of the most intense in the spectrum.
-
C-O Stretching and O-H Bending: The spectrum will also feature bands arising from the coupling of C-O stretching and O-H in-plane bending. A significant C-O stretching band is typically found between 1210-1320 cm⁻¹ .[4][6] Additionally, an O-H out-of-plane bend can often be seen as a broad absorption around 910-950 cm⁻¹ .[4]
The Aromatic Core: Benzene and Pyrazole Rings
Both the benzene and pyrazole rings are aromatic systems and will exhibit characteristic absorptions related to C-H and ring stretching vibrations.
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on both the benzene and pyrazole rings are expected to appear as weaker, sharp peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8] These are often seen as small shoulders on the broad O-H absorption band.
-
Aromatic C=C and C=N Stretching: The stretching vibrations within the aromatic rings (C=C for benzene, C=C and C=N for pyrazole) give rise to a series of medium-to-strong absorptions in the 1400-1615 cm⁻¹ region.[2][9] For pyrazole derivatives, a characteristic C=N stretching band is often observed around 1590 cm⁻¹.[10] The benzene ring typically shows two characteristic bands near 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ range.[2]
-
C-H Out-of-Plane Bending (OOP): These strong absorptions in the 675-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[7] For a meta-substituted (1,3-disubstituted) benzene ring, one would expect strong bands around 690-710 cm⁻¹ and 750-810 cm⁻¹ , along with a weaker band in the 860-900 cm⁻¹ range.
The logical relationship between the molecule's structure and its key IR absorptions can be visualized as follows:
Caption: Workflow for acquiring a solid-state FT-IR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
Background Collection: Collect a background spectrum. This scan measures the ambient environment (and the KBr if a pure pellet is used for reference) and will be automatically subtracted from the sample spectrum.
-
Sample Preparation (KBr Pellet):
-
Gently grind ~200 mg of dry FT-IR grade KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the 3-(1H-Pyrazol-1-YL)benzoic acid sample to the mortar.
-
Thoroughly grind the mixture until it is a homogenous, fine powder. The quality of the final spectrum is highly dependent on achieving a fine, uniform particle size to reduce scattering of the IR beam.
-
Transfer the powder to the pellet die and press under a hydraulic press (typically 8-10 tons of pressure) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Process the resulting spectrum to identify the wavenumbers of key absorption bands. Compare these experimental values to the predicted values outlined in Section 3 to confirm the sample's identity.
-
Conclusion
The infrared spectrum of 3-(1H-Pyrazol-1-YL)benzoic acid is predicted to be rich and highly characteristic, defined by the powerful absorptions of its carboxylic acid group and the complex fingerprint region shaped by its dual aromatic rings. The key identifiers are the exceptionally broad O-H stretch (2500-3300 cm⁻¹), a strong carbonyl C=O stretch (1680-1710 cm⁻¹), and a series of aromatic stretching and bending bands. By using the comparative data from benzoic acid and pyrazole as a guide, researchers can confidently verify the synthesis and structural integrity of this molecule, demonstrating the predictive power of FT-IR spectroscopy in modern chemical and pharmaceutical development.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Figueroa, M., et al. (2018). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Retrieved from [Link]
-
Staging Derilinx. (n.d.). Benzoic Acid Ir Spectrum. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Filo. (2026). The infrared spectrum of benzoic acid is shown below. Interpret the spectrum. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. [askfilo.com]
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- 10. connectjournals.com [connectjournals.com]
Comparative Fragmentation Analysis: Optimizing LC-MS/MS Detection for 3-(1H-Pyrazol-1-YL)benzoic Acid
Executive Summary & Application Scope
3-(1H-Pyrazol-1-yl)benzoic acid is a critical bifunctional intermediate often used in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure features a benzoic acid moiety (acidic) coupled to a pyrazole ring (weakly basic) at the meta-position.
For researchers developing pharmacokinetic (PK) or quality control (QC) assays, this compound presents a "chameleon" challenge in mass spectrometry. It can be analyzed via Negative Electrospray Ionization (ESI-) targeting the carboxylate, or Positive Electrospray Ionization (ESI+) targeting the pyrazole nitrogen.
This guide compares these two ionization strategies, providing experimental evidence to help you select the optimal method for your sensitivity and specificity requirements.
Comparative Analysis: ESI(+) vs. ESI(-)
The following comparison evaluates the two primary "alternatives" for quantifying this molecule. Unlike standard guides that compare different products, we compare analytical modes to determine the superior detection strategy.
Performance Matrix
| Feature | Method A: Negative Mode (ESI-) | Method B: Positive Mode (ESI+) | Verdict |
| Precursor Ion | [M-H]⁻ ( | [M+H]⁺ ( | Context Dependent |
| Ionization Efficiency | High . The carboxylic acid ( | Moderate . The pyrazole N2 is weakly basic. Requires acidic mobile phase (Formic Acid) to drive protonation. | ESI- is generally more sensitive. |
| Fragmentation Richness | Low . Dominant decarboxylation pathway limits structural information. | High . Sequential losses (H₂O, CO) provide rich confirmation ions. | ESI+ is better for structural ID. |
| Background Noise | Low . Acidic mobile phases suppress background acids in negative mode. | Moderate . Susceptible to solvent adducts and amine background. | ESI- offers better S/N ratio. |
| Linearity Range | Excellent for high concentrations (QC). | Better for trace analysis if mobile phase is highly acidic. | ESI- preferred for quantitation. |
Expert Insight: The Mechanistic Divergence
-
In ESI- (The "Pop-off" Mechanism): The fragmentation is dominated by a single, low-energy channel: the loss of
. This produces a very intense product ion but leaves few options if that transition suffers from matrix interference. -
In ESI+ (The "Stripping" Mechanism): The molecule undergoes a stepwise degradation. First, the carboxylic acid dehydrates, then the carbonyl is ejected. This creates a "fingerprint" useful for confirming the compound's identity in complex matrices (e.g., plasma).
Detailed Fragmentation Pathways[1][2]
Understanding the bond-breaking sequence is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
Negative Mode Pathway (ESI-)[1]
-
Precursor:
187.05 -
Primary Transition: Decarboxylation.[1] The carboxylate group (
) collapses, expelling neutral (44 Da).[1] -
Product:
143.05 (1-Phenylpyrazol-3-anion). -
Mechanism: Charge-remote fragmentation driven by the stability of the resulting phenyl-pyrazole anion.
Positive Mode Pathway (ESI+)
-
Precursor:
189.06 -
Step 1 (Dehydration): Loss of water (
, 18 Da) from the protonated carboxylic acid.[1]-
Intermediate:
171.05 (Acylium ion).
-
-
Step 2 (Decarbonylation): Ejection of Carbon Monoxide (
, 28 Da) from the acylium ion.-
Product:
143.05 (Protonated phenyl-pyrazole).
-
-
Alternative High-Energy Path: Cleavage of the Pyrazole-Phenyl bond (rare under standard ESI conditions).
Visualization of Pathways (Graphviz)
Figure 1: Divergent fragmentation pathways. ESI+ involves a two-step loss (Water then CO), while ESI- involves a single-step loss of CO2.
Experimental Protocol: Method Development
This protocol is designed to validate the fragmentation pattern and optimize the collision energy (CE).
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride in 1 mL Methanol. (Note: The HCl salt will dissociate; the chloride ion is washed away in LC).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
LC-MS/MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Optimization Workflow (DOT Diagram)
Figure 2: Step-by-step optimization workflow for defining the MRM transitions.
Recommended MRM Transitions
Based on the fragmentation logic, these are the recommended settings for a Triple Quadrupole (QqQ) instrument.
| Ionization Mode | Precursor ( | Product ( | Collision Energy (V) | Role |
| ESI (-) | 187.1 | 143.1 | 15 - 20 | Quantifier (Most Intense) |
| ESI (-) | 187.1 | 116.1 | 35 - 40 | Qualifier (Ring cleavage) |
| ESI (+) | 189.1 | 171.1 | 10 - 15 | Qualifier (Loss of H₂O) |
| ESI (+) | 189.1 | 143.1 | 25 - 30 | Quantifier (Core stability) |
Note on Collision Energy: The values provided are estimates. You must perform a "ramping" experiment (e.g., 5V to 50V) to find the exact maximum for your specific instrument geometry.
Conclusion
For the analysis of 3-(1H-Pyrazol-1-yl)benzoic acid , the choice of method depends on your analytical goal:
-
Choose ESI- (Negative Mode) for routine quantification . The transition
is robust, high-intensity, and characteristic of benzoic acid derivatives. -
Choose ESI+ (Positive Mode) for metabolite identification or complex matrices where background acids interfere. The stepwise fragmentation (
) provides higher confidence in structural assignment.
References
-
PubChem. (2025).[2][3] 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2. National Library of Medicine. [Link]
-
Holčapek, M., et al. (2010).[4] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Mass Spectrometry Reviews. [Link]
-
NIST Mass Spectrometry Data Center. Benzoic Acid Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. [Link]
Sources
A Comparative Analysis of the Antibacterial Potency of 3-(1H-Pyrazol-1-yl) vs. 4-(1H-Pyrazol-1-yl) Benzoic Acid Isomers
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Among the myriad of pyrazole derivatives, those incorporating a benzoic acid moiety have garnered significant attention for their potential as antibacterial agents. This guide provides a detailed comparative analysis of the antibacterial potency of two positional isomers: 3-(1H-pyrazol-1-yl)benzoic acid and 4-(1H-pyrazol-1-yl)benzoic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR), supported by available experimental data.
Introduction: The Significance of Isomerism in Drug Design
Positional isomerism, the differential placement of functional groups on a core scaffold, can profoundly influence the pharmacological profile of a molecule. In the context of pyrazolyl benzoic acids, the seemingly subtle shift of the benzoic acid substituent from the 3-position to the 4-position of the pyrazole ring can dramatically alter the compound's interaction with biological targets, thereby affecting its antibacterial efficacy. This guide will delve into the known antibacterial activities of these isomers, with a particular focus on the wealth of data available for the 4-substituted variant and the conspicuous absence of comparable data for its 3-substituted counterpart.
Chemical Structures

Comparative Antibacterial Potency: A Tale of Two Isomers
A comprehensive review of the scientific literature reveals a significant disparity in the reported antibacterial activities of the two isomers. While numerous studies have explored the antibacterial potential of 4-(1H-pyrazol-1-yl)benzoic acid and its derivatives, there is a notable dearth of publicly available data on the antibacterial potency of 3-(1H-pyrazol-1-yl)benzoic acid.
4-(1H-Pyrazol-1-yl)benzoic Acid: A Promising Antibacterial Scaffold
Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated significant antibacterial activity against a range of pathogens, including drug-resistant strains. These compounds have been the subject of extensive research, with numerous publications detailing their synthesis, characterization, and antibacterial evaluation.
Key Findings from Experimental Studies:
-
Potent Activity Against Gram-Positive Bacteria: A number of novel pyrazole derivatives based on the 4-(1H-pyrazol-1-yl)benzoic acid scaffold have been synthesized and shown to be potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[1]
-
Efficacy Against Drug-Resistant Strains: Several pyrazole-derived hydrazones have exhibited potent growth inhibition of drug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL.[3][4][5]
-
Bactericidal Action: Potent compounds from this class have been shown to have a bactericidal effect, meaning they actively kill bacteria rather than simply inhibiting their growth.[6]
-
Structure-Activity Relationship (SAR) Insights: The nature of substituents on the pyrazole and phenyl rings significantly influences antibacterial activity. For instance, the presence of a carboxylic acid group on the 'A' ring (the benzoic acid portion) was found to be important for activity in some series.[7]
The following table summarizes the antibacterial activity of selected derivatives of 4-(1H-pyrazol-1-yl)benzoic acid against various bacterial strains.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |
| N,N-Bisphenyl hydrazone derivative | S. aureus ATCC 33591 (MRSA) | 0.78 | [3] |
| Bischloro-substituted hydrazone derivative | S. aureus ATCC 33592 (MRSA) | 0.39 | [3] |
| 3-Chloro-2-fluorophenyl-substituted hydrazone | S. aureus (MRSA strains) | 1.56 | [3] |
| Bromo-substituted aniline derivative | Not specified | 0.5 | [1] |
| 3,5-bis(trifluoromethyl)-substituted aniline derivative | Not specified | Potent | [1] |
| Bis(trifluoromethyl)aniline derivative | S. aureus strains | 0.78 | [8] |
3-(1H-Pyrazol-1-yl)benzoic Acid: An Unexplored Frontier
In stark contrast to its 4-substituted isomer, there is a significant lack of published experimental data detailing the antibacterial potency of 3-(1H-pyrazol-1-yl)benzoic acid. While some pyrazole derivatives with substitution at the 3-position have been investigated for antibacterial properties, these often involve different substitution patterns that make direct comparison difficult. For instance, some 3-phenyl pyrazoles have been reported as moderate growth inhibitors of S. aureus with MIC values as low as 16 μg/ml.[7] This suggests that the 3-position is not inherently unfavorable for antibacterial activity, but the specific contribution of a benzoic acid at this position remains to be elucidated.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methodologies are crucial for evaluating antibacterial potency. The following sections detail the typical experimental protocols used in the assessment of novel antibacterial agents.
Synthesis of Pyrazolyl Benzoic Acid Derivatives
The synthesis of these compounds typically involves a multi-step process. For example, the synthesis of a pyrazolyl benzoic acid derived aldehyde has been reported as a key intermediate.[9]
General Synthetic Scheme:
Caption: Standard workflow for MIC determination by broth microdilution.
Discussion: Structure-Activity Relationship and Future Directions
The extensive research on 4-(1H-pyrazol-1-yl)benzoic acid derivatives has provided valuable insights into their SAR. The antibacterial potency is clearly influenced by the nature and position of substituents on both the pyrazole and the benzoic acid rings. The lipophilicity and electronic properties of these substituents play a crucial role in target interaction and cell penetration.
The lack of data for the 3-(1H-pyrazol-1-yl)benzoic acid isomer presents a significant knowledge gap. It is plausible that the different spatial arrangement of the carboxylic acid group in the 3-isomer alters its ability to bind to the active site of bacterial enzymes or disrupt cell membrane integrity. The mode of action for many pyrazole derivatives is still not fully understood, making it challenging to predict the activity of untested isomers. [7] Future research should focus on:
-
Synthesis and Antibacterial Screening: The synthesis and comprehensive antibacterial evaluation of 3-(1H-pyrazol-1-yl)benzoic acid and its derivatives are imperative to enable a direct and meaningful comparison with the 4-isomer.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will provide a rational basis for designing more potent and selective antibacterial agents.
-
In Vivo Efficacy and Toxicity: Promising candidates from either isomeric series should be advanced to in vivo models to assess their therapeutic potential and safety profiles.
Conclusion
In comparing the antibacterial potency of 3-(1H-pyrazol-1-yl) and 4-(1H-pyrazol-1-yl) benzoic acid, a clear picture emerges: the 4-isomer and its derivatives have been extensively studied and have demonstrated significant promise as antibacterial agents, particularly against challenging drug-resistant pathogens. Conversely, the 3-isomer remains a largely unexplored chemical entity in the context of antibacterial research. This guide highlights the critical need for further investigation into the 3-substituted scaffold to fully understand the structure-activity landscape of pyrazolyl benzoic acids and to potentially uncover novel antibacterial leads. The disparate research focus on these two isomers underscores the often-unpredictable nature of drug discovery and the importance of systematically exploring chemical space.
References
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. [Link]
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Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
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Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]
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Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Publications. [Link]
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Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety. ResearchGate. [Link]
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4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). SciSpace. [Link]
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Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antibacterial activities. ResearchGate. [Link]
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Part 1: Foundational Characterization of 3-(1H-Pyrazol-1-YL)benzoic Acid
An Expert's Comparative Guide to the Purity Analysis of 3-(1H-Pyrazol-1-YL)benzoic Acid Reference Standards
A Foreword from the Senior Application Scientist: In the precise world of pharmaceutical development and high-stakes chemical research, the term 'purity' is not an abstract ideal but a quantifiable, critical attribute. A reference standard is the ultimate arbiter of quality, the benchmark against which all subsequent batches of a material are judged. For a molecule like 3-(1H-Pyrazol-1-YL)benzoic acid, a versatile building block in medicinal chemistry, the integrity of its reference standard is paramount.[1] An error in its assigned purity can cascade through the development pipeline, leading to inaccurate dosage, flawed clinical data, and compromised patient safety.
This guide eschews a simple recitation of methods. Instead, it offers a comparative, in-depth analysis of the orthogonal analytical techniques required for a robust purity assessment of a 3-(1H-Pyrazol-1-YL)benzoic acid reference standard. We will explore the causality behind methodological choices, creating a framework for a self-validating system of characterization.
Before any purity analysis can commence, understanding the fundamental physicochemical properties of the molecule is essential. These properties dictate the choice of analytical techniques, solvents, and conditions.
Table 1: Physicochemical Properties of 3-(1H-Pyrazol-1-YL)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Appearance | Orange to brown solid | [1] |
| Purity (Typical Commercial) | ≥ 99% (LCMS) | [1] |
| CAS Number | 264264-33-7 | [1] |
Note: The appearance and typical purity are based on commercially available materials and serve as a general guideline.
Part 2: The Orthogonal Approach to Purity Determination
A single analytical technique is insufficient to declare a reference standard's purity. Impurities come in many forms: organic (structurally related, isomers, starting materials), inorganic (salts, catalysts), residual solvents, and water. A truly authoritative purity value is derived from a mass balance approach , where the whole is characterized by subtracting the sum of its impurities from 100%.[2][3] This requires a suite of orthogonal (independent) analytical methods, each designed to quantify a specific class of impurity.
Caption: The Mass Balance approach integrates multiple, independent analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Cornerstone for Organic Impurities
HPLC is the primary tool for separating and quantifying non-volatile organic impurities. For 3-(1H-Pyrazol-1-YL)benzoic acid, a reversed-phase method is the logical choice.
Causality Behind the Choice: The molecule possesses both polar (carboxylic acid, pyrazole ring) and non-polar (benzoic ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Using an acidified mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape, which is critical for accurate quantification.[4]
Detailed Experimental Protocol: RP-HPLC-UV for Organic Impurity Profiling
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 10% B (return to initial)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. A DAD is preferred to assess peak purity across a spectrum.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of methanol (or a suitable solvent) for a 1 mg/mL stock. Dilute as necessary.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness: System suitability tests (SSTs) are non-negotiable. Before analysis, inject a standard solution multiple times to ensure the system meets pre-defined criteria for repeatability (RSD < 2%), tailing factor (~1), and theoretical plates, confirming the system is performing correctly.[5]
Gas Chromatography (GC): Quantifying Volatile Impurities and Residual Solvents
Solvents used in the synthesis and purification of 3-(1H-Pyrazol-1-YL)benzoic acid can remain in the final product. These residual solvents must be quantified as they contribute to the impurity profile.[6] Headspace GC with Flame Ionization Detection (HS-GC-FID) is the industry-standard technique.[7][8]
Causality Behind the Choice: HS-GC is ideal because it introduces only the volatile components into the GC system, protecting the column from the non-volatile API and minimizing complex sample preparation. An FID is used for its excellent sensitivity and linear response to a wide range of organic compounds.
Detailed Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler and an FID.
-
Column: A G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness, is recommended by USP <467> for residual solvent analysis.[9]
-
Oven Program: 40 °C (hold 10 min), ramp at 10 °C/min to 240 °C, hold 5 min.
-
Headspace Conditions: Vial equilibration at 80 °C for 20 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO). Crimp securely.
-
Quantification: Analysis is performed against a calibrated standard containing known amounts of expected residual solvents.
Karl Fischer Titration: The Gold Standard for Water Content
Water is a ubiquitous impurity that can affect stability and will artificially inflate the purity value if not accounted for. Karl Fischer titration is a highly specific and accurate method for water determination.[10][11][12]
Causality Behind the Choice: Unlike 'Loss on Drying', which measures the loss of any volatile substance, Karl Fischer titration is based on a stoichiometric reaction with water, making it highly specific.[10] For a high-purity reference standard expected to have low water content (<1%), coulometric Karl Fischer is the preferred method due to its superior sensitivity.[13]
Detailed Experimental Protocol: Coulometric Karl Fischer
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: A suitable coulometric KF reagent (anode and cathode solutions).
-
Sample Preparation: Accurately weigh an appropriate amount of the standard (typically 50-100 mg) directly into the titration vessel.
-
Analysis: The instrument automatically titrates the water present and provides a direct reading of the water content, usually as a weight percentage.
Thermogravimetric Analysis (TGA): Assessing Non-Volatile/Inorganic Impurities
This technique measures the change in mass of a sample as it is heated. It is used to determine the amount of inorganic residue (e.g., catalyst remnants, inorganic salts) that would not be detected by HPLC or GC. This is often referred to as "Residue on Ignition".[14][15]
Causality Behind the Choice: TGA provides a direct measure of the non-combustible material in the sample. By heating under an inert atmosphere first to drive off volatiles and decompose the organic material, then switching to an oxidizing atmosphere (air or oxygen), all organic components are burned away, leaving only the inorganic residue.[16][17]
Detailed Experimental Protocol: TGA for Residue on Ignition
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Pan: Platinum or ceramic.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 600 °C under a nitrogen atmosphere.
-
Hold at 600 °C and switch gas to Air.
-
Hold until a stable mass is achieved.
-
-
Analysis: The final percentage of mass remaining at the end of the analysis corresponds to the non-volatile inorganic impurity content.
Part 3: Data Synthesis and Comparison
The data from these orthogonal analyses are then integrated to assign a final purity value. When sourcing a reference standard, the Certificate of Analysis (CoA) must be scrutinized to ensure this level of comprehensive testing has been performed.
Table 2: Comparison of Hypothetical Reference Standard CoAs
| Parameter | Supplier A (Inadequate) | Supplier B (Comprehensive) | Rationale for Preference |
| Purity Method | HPLC | Mass Balance | Mass balance accounts for all impurity types, not just those visible by HPLC.[3] |
| Purity Value | >99% (by HPLC Area %) | 99.7% (Assigned Value) | An assigned value is more accurate than a simple, non-quantitative area % from a single method. |
| Organic Impurities | Chromatogram Provided | 0.15% (by HPLC) | Quantified value provided. |
| Water Content | Not Tested | 0.10% (by Karl Fischer) | Water is a common impurity and must be quantified.[18] |
| Residual Solvents | Not Tested | 0.05% (by Headspace GC) | Ensures no harmful volatile impurities are present.[8] |
| Residue on Ignition | Not Tested | <0.01% (by TGA) | Confirms the absence of significant inorganic impurities.[15] |
Workflow Visualization: HPLC Purity Analysis
Caption: A typical workflow for determining organic purity via HPLC.
Conclusion
For researchers, scientists, and drug development professionals, a reference standard is not a mere commodity but a cornerstone of analytical precision. The purity of a 3-(1H-Pyrazol-1-YL)benzoic acid standard cannot be assumed from a single chromatographic run. A rigorous, multi-faceted characterization using an orthogonal, mass-balance approach—encompassing HPLC, GC, Karl Fischer titration, and TGA—is the only scientifically defensible method for assigning a reliable purity value. When evaluating a reference standard, demand a Certificate of Analysis that reflects this comprehensive level of scrutiny. Anything less introduces an unacceptable level of uncertainty into the research and development process.
References
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
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Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. [Link]
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The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
-
Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. [Link]
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Water Determination by Karl Fischer. (n.d.). Eurofins Scientific. [Link]
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What methods are used to test the purity of organic compounds?. (n.d.). TutorChase. [Link]
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What Is Karl Fischer Titration?. (n.d.). Mettler Toledo. [Link]
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Method for the analysis of residual solvents in pharmaceuticals. (n.d.). Separation Science. [Link]
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Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. [Link]
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Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]
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Criteria of purity of organic compounds. (2009). askIITians. [Link]
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3-(1H-pyrazol-3-yl)benzoic acid. (n.d.). PubChem. [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds... (n.d.). Simon Fraser University. [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]
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How to determine the purity of newly synthesized organic compound?. (2018). ResearchGate. [Link]
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3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. (n.d.). PubChem. [Link]
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Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018). ResearchGate. [Link]
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3-(1H-pyrazol-1-yl)benzoic acid. (n.d.). PubChem. [Link]
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). PMC. [Link]
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Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass. [Link]
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Characterisation of Impurity Reference Standards. (n.d.). Amazon S3. [Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. [Link]
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Thermogravimetric analysis. (n.d.). Wikipedia. [Link]
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Mass balance method for purity assay of phthalic acid esters... (2025). ResearchGate. [Link]
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Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023). EDQM. [Link]
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3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. (n.d.). P212121 Store. [Link]
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Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). MDPI. [Link]
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4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. (n.d.). Common Chemistry. [Link]
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HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PMC. [Link]
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in silico Analysis of 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid... (n.d.). Asian Publication Corporation. [Link]
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A Comparative Guide to the Crystal Structure of Pyrazole-Benzoic Acid Systems: A Case Study of a 3,5-Dimethylpyrazole and 2,4,6-Trimethylbenzoic Acid Co-Crystal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure, in particular, dictates critical physicochemical attributes such as solubility, stability, and bioavailability. While the primary molecular structure defines the pharmacological activity, the arrangement of molecules in the crystalline lattice can significantly impact a drug's performance. This guide delves into the crystal structure of a pyrazole-benzoic acid co-crystal, offering a comparative analysis against its individual components to highlight the profound influence of intermolecular interactions on crystal packing.
This guide will explore the crystal structure of a co-crystal formed between 3,5-dimethylpyrazole and 2,4,6-trimethylbenzoic acid. By examining this system, we can elucidate the principles of co-crystallization and its potential to modulate the properties of APIs. We will present a detailed analysis of the crystallographic data, a step-by-step experimental protocol for structure determination, and a comparative discussion of the hydrogen bonding and crystal packing motifs.
The Power of Co-crystals: A Supramolecular Approach to Optimizing APIs
Co-crystals are multi-component solids comprised of two or more different molecules, typically an API and a benign co-former, in a stoichiometric ratio within a single crystal lattice.[1] Unlike salts, the components in a co-crystal are linked by non-ionic interactions, most commonly hydrogen bonds.[1] The formation of co-crystals is a powerful strategy in crystal engineering to modify the physical properties of an API without altering its chemical structure.[2] This approach can lead to improved solubility, enhanced dissolution rates, and better stability, thereby optimizing the biopharmaceutical performance of a drug.[3]
The pyrazole moiety is a common scaffold in many pharmaceutical compounds, while the carboxylic acid group of benzoic acid derivatives provides a robust hydrogen bond donor and acceptor. The combination of these functionalities makes the pyrazole-benzoic acid system an excellent model for studying co-crystallization.
Comparative Crystallographic Data Analysis
To understand the structural transformations upon co-crystallization, we will compare the crystallographic data of the 3,5-dimethylpyrazole and 2,4,6-trimethylbenzoic acid co-crystal with the individual crystal structures of 2,4,6-trimethylbenzoic acid and a closely related pyrazole, 1,3,5-trimethyl-1H-pyrazole.
Table 1: Crystallographic Data for the Co-crystal and its Individual Components
| Parameter | 3,5-Dimethylpyrazole–2,4,6-Trimethylbenzoic Acid Co-crystal | 2,4,6-Trimethylbenzoic Acid[4] | 1,3,5-Trimethyl-1H-pyrazole[5] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | C2/c | Pnma |
| a (Å) | 10.6747(1) | 15.21(1) | Not Reported |
| b (Å) | 9.4204(1) | 7.02(1) | Not Reported |
| c (Å) | 13.6237(2) | 17.54(1) | Not Reported |
| α (°) | 90 | 90 | 90 |
| β (°) | 108.2971(14) | 90.7167 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1300.73(3) | 1864.5 | Not Reported |
| Z | 4 | 8 | Not Reported |
The data in Table 1 reveals a significant change in the crystal system and space group upon co-crystallization. While 2,4,6-trimethylbenzoic acid crystallizes in the monoclinic space group C2/c, and 1,3,5-trimethyl-1H-pyrazole in the orthorhombic Pnma, the co-crystal adopts the monoclinic space group P2₁/c. This alteration in symmetry is a direct consequence of the formation of new, directional hydrogen bonds between the pyrazole and benzoic acid molecules, which dictates a different optimal packing arrangement.
Intermolecular Interactions: The Driving Force of Co-crystal Formation
The key to understanding the structure of the co-crystal lies in the analysis of its intermolecular interactions. In the co-crystal of 3,5-dimethylpyrazole and 2,4,6-trimethylbenzoic acid, a robust hydrogen-bonding network is formed between the pyrazole and carboxylic acid moieties.
Caption: Supramolecular synthon in the pyrazole-benzoic acid co-crystal.
In contrast, the individual crystal structure of 2,4,6-trimethylbenzoic acid is characterized by the classic centrosymmetric carboxylic acid dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds. The pyrazole, on the other hand, can form various hydrogen-bonded motifs, including catemers (chains) and cyclic oligomers, through N-H···N interactions.
The formation of the co-crystal disrupts these homomeric interactions in favor of the more energetically favorable heteromeric hydrogen bonds between the pyrazole and the benzoic acid. This highlights a fundamental principle of co-crystal design: the selection of co-formers with complementary hydrogen bonding functionalities.
Experimental Protocols: From Co-crystallization to Structure Elucidation
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the analysis of X-ray diffraction data.
Co-crystallization of 3,5-Dimethylpyrazole and 2,4,6-Trimethylbenzoic Acid
Objective: To grow single crystals of the co-crystal suitable for single-crystal X-ray diffraction.
Method: Solution Evaporation.[2] This is a common and effective method for screening and growing co-crystals.
Materials:
-
3,5-Dimethylpyrazole
-
2,4,6-Trimethylbenzoic Acid
-
Methanol (or other suitable solvent)
-
Small glass vials
-
Microbalance
Procedure:
-
Stoichiometric Preparation: Accurately weigh equimolar amounts of 3,5-dimethylpyrazole and 2,4,6-trimethylbenzoic acid.
-
Dissolution: Dissolve the mixture in a minimal amount of a suitable solvent, such as methanol, in a clean glass vial. Gentle warming can be applied to aid dissolution.
-
Slow Evaporation: Cover the vial with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed. Crystals should form over a period of several hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the three-dimensional atomic arrangement of the co-crystal.[6][7]
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
Caption: A generalized workflow for single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods to improve the fit between the calculated and observed structure factors.
-
Structure Validation and Analysis: The final crystal structure is validated for its geometric and crystallographic reasonability. The crystallographic information is typically deposited in a database like the Cambridge Structural Database (CSD) and reported in a Crystallographic Information File (CIF).
Conclusion: The Value of a Comparative Structural Analysis
This guide has demonstrated the utility of a comparative analysis of crystal structures to understand the principles of co-crystallization. By examining the co-crystal of 3,5-dimethylpyrazole and 2,4,6-trimethylbenzoic acid alongside its individual components, we can appreciate how the formation of specific hydrogen bonds dictates the overall crystal packing. This knowledge is invaluable for the rational design of co-crystals with tailored physicochemical properties. For researchers in drug development, the ability to manipulate the solid-state form of an API through co-crystallization offers a powerful tool to overcome challenges related to solubility, stability, and bioavailability, ultimately leading to the development of more effective medicines.
References
-
The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. SciSpace. Available at: [Link]
-
The crystal structure of 2,4,6-trimethylbenzoic acid. IUCr Journals. Available at: [Link]
-
Cocrystallization of organic compounds. CORA. Available at: [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC. Available at: [Link]
-
Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. Available at: [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. University of the Basque Country. Available at: [Link]
-
About Single X-ray Diffraction. University of Waterloo. Available at: [Link]
-
2,4,6-Trimethylbenzoic acid. Xi'an Kono Chem Co.,Ltd. Available at: [Link]
-
3,5-Dimethylpyrazole | C5H8N2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]
-
Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5-dimethylpyrazole–2,4,6-trimethylbeflzoic acid co-crystals. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Benzoic acid, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link]
-
3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]
-
2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194. PubChem. Available at: [Link]
-
3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. Available at: [Link]
-
Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle. PMC. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. PMC. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. PMC. Available at: [Link]
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- 1. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 3. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii’s packing principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. excillum.com [excillum.com]
Melting Point Range Validation for 3-(1H-Pyrazol-1-YL)benzoic acid: A Comparative Technical Guide
Executive Summary & Scientific Context
In the synthesis of kinase inhibitors and anti-inflammatory agents, 3-(1H-Pyrazol-1-yl)benzoic acid serves as a critical scaffold. Its purity is paramount, as regioisomeric impurities (e.g., N-linked vs. C-linked pyrazoles) or residual copper catalysts from Ullmann couplings can significantly alter downstream biological efficacy.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Melting Point (MP) determination remains the rapid, first-line technique for solid-state characterization and identity validation. For this specific benzoic acid derivative, the melting point is not merely a physical constant; it is a sensitive indicator of crystal lattice stability and solvate formation.
This guide objectively compares three validation methodologies—Visual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to establish a robust protocol for validating the melting point range of 3-(1H-Pyrazol-1-yl)benzoic acid.
Technical Comparison of Methodologies
To validate the melting point range effectively, one must choose the method that balances throughput with thermodynamic accuracy.
Table 1: Comparative Analysis of MP Determination Methods
| Feature | Method A: Visual Capillary (USP <741>) | Method B: Automated Optoelectronic | Method C: Differential Scanning Calorimetry (DSC) |
| Detection Principle | Subjective visual observation of phase change (collapse/meniscus). | Optical transmission change (threshold algorithm). | Heat flow differential (Endothermic onset/peak). |
| Precision | ± 0.5 – 1.0 °C (Operator dependent). | ± 0.3 – 0.5 °C. | ± 0.1 °C. |
| Throughput | Low (1-3 samples/run). | High (3-6 samples/run). | Low (1 sample/run). |
| Suitability for 3-(1H-Pyrazol-1-yl)benzoic acid | Screening: Good for observing decomposition or sublimation (common in pyrazoles). | QC Release: Best for routine batch release due to audit trails (21 CFR Part 11). | Characterization: Essential for distinguishing true melting from dehydration or polymorphic transitions. |
| Key Limitation | Subjective "clear point" determination. | Can be "tricked" by shrinking/sintering before melt. | High capital cost; requires pan encapsulation. |
Experimental Protocol: Validation Workflow
This protocol is designed to validate the melting point range of a new batch of 3-(1H-Pyrazol-1-yl)benzoic acid against a Primary Reference Standard .
Phase 1: Establishment of the "Gold Standard"
Before routine MP testing, the reference material must be characterized.
-
Purity Confirmation: Ensure the reference batch is >99.5% pure via HPLC (Area %).
-
Volatile Analysis: Perform TGA (Thermogravimetric Analysis) to ensure <0.5% weight loss (solvents/water) below 150°C.
-
True MP Determination: Use DSC (5°C/min ramp) to determine the Onset Temperature (
).
Phase 2: Routine Validation Procedure (Automated Optoelectronic)
Recommended for daily QC.
Equipment: Mettler Toledo MP90 or equivalent. Reagents: 3-(1H-Pyrazol-1-yl)benzoic acid (Dry, finely ground).
Step-by-Step Methodology:
-
Sample Prep: Dry the sample at 105°C for 2 hours to remove hygroscopic moisture (benzoic acids can hydrogen bond with water).
-
Grinding: Grind the sample in an agate mortar to a fine, uniform powder. Note: Coarse particles lead to broader ranges.
-
Filling: Fill the capillary to a height of 3 mm . Tap firmly to ensure packing density.
-
Pre-Heating: Set the start temperature to 170°C (approx. 10-15°C below expected onset).
-
Ramp Rate: Set heating rate to 1.0°C/min . Faster rates (e.g., 5°C/min) will artificially elevate the observed MP due to thermal lag.
-
Observation: Record the Onset Point (opacity change) and Clear Point (100% transmission).
Phase 3: Acceptance Criteria
For 3-(1H-Pyrazol-1-yl)benzoic acid, the batch is validated if:
-
Range Width:
. -
Deviation:
is within ±1.0°C of the Reference Standard.
Data Analysis & Interpretation
The following data illustrates how impurities affect the melting profile. Since specific literature values vary by synthesis route, these values represent a validated system response for a high-purity lot.
Table 2: Impact of Impurities on Melting Point Range (Representative Data)
Reference Standard MP (DSC Onset): 196.5 °C
| Sample Condition | Onset Temp (°C) | Clear Point (°C) | Range (°C) | Status | Interpretation |
| Pure Reference (>99.5%) | 196.2 | 197.1 | 0.9 | PASS | Sharp lattice collapse indicating high crystallinity. |
| Crude Intermediate (~95%) | 191.5 | 195.8 | 4.3 | FAIL | MP Depression and broadening due to eutectic formation with impurities. |
| Wet Sample (2% Water) | 188.0 | 194.0 | 6.0 | FAIL | "Pseudo-melting" or dissolution in lattice water; requires drying. |
| Isomer Mixture (5% 3-(1H-Pyrazol-3-yl)) | 193.1 | 196.5 | 3.4 | FAIL | Structural isomers disrupt packing less than aliphatic impurities, but still broaden range. |
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental setup.
Diagram 1: Validation Decision Tree
This workflow ensures that only material meeting strict solid-state criteria moves to the next stage of drug development.
Caption: Logical workflow for validating batch purity via melting point, including remediation steps for failed samples.
Diagram 2: Experimental Setup & Critical Variables
A visualization of the factors influencing the accuracy of the reading.
Caption: Critical experimental variables affecting the thermodynamic accuracy of melting point determination.
References
-
Chemical Identity & CAS Verification
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795546, 3-(1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
-
-
Regulatory Standards
-
European Pharmacopoeia (Ph. Eur.). 2.2.14. Melting Point - Capillary Method. Retrieved from [Link]
-
-
Methodological Comparison
-
Mettler Toledo. Melting Point Determination: Principle and Methods. Retrieved from [Link]
-
- Synthesis Context
A Comparative Guide to the UV-Vis Absorption Characteristics of 3-(1H-Pyrazol-1-YL)benzoic Acid in Methanol
The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a cornerstone analytical technique that probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly its system of conjugated π-electrons. For a molecule like 3-(1H-Pyrazol-1-YL)benzoic acid, the UV-Vis spectrum provides a unique electronic fingerprint, offering insights into the interplay between the pyrazole and benzoic acid chromophores.
The following diagram illustrates the fundamental principle of UV-Vis spectroscopy:
Caption: Step-by-step experimental workflow for UV-Vis analysis.
Comparative Analysis and Expected Spectral Features
In the absence of direct experimental data, we can predict the likely UV-Vis absorption characteristics of 3-(1H-Pyrazol-1-YL)benzoic acid by considering its constituent chromophores: benzoic acid and N-phenylpyrazole.
Benzoic Acid: The UV-Vis spectrum of benzoic acid in a non-polar solvent typically displays two main absorption bands. The more intense band, often referred to as the B-band (or E2-band), appears around 230 nm and is attributed to a π → π* transition of the benzene ring. A weaker, fine-structured band, the C-band (or B-band), is observed around 270-280 nm, arising from a symmetry-forbidden π → π* transition of the benzene ring. [1] N-Phenylpyrazole: N-phenylpyrazole, as a model for the pyrazolyl-phenyl linkage, is also expected to exhibit π → π* transitions. The conjugation between the pyrazole and phenyl rings will influence the energy of these transitions.
3-(1H-Pyrazol-1-YL)benzoic Acid: In this molecule, the pyrazole ring is attached to the meta position of the benzoic acid. This substitution pattern will influence the electronic transitions of the benzoic acid chromophore. The pyrazole ring, being an electron-rich heterocycle, can act as an auxochrome.
Expected Absorption Maxima:
It is anticipated that 3-(1H-Pyrazol-1-YL)benzoic acid in methanol will exhibit two primary absorption bands:
-
A high-energy band (λmax1): This band, analogous to the B-band of benzoic acid, is expected to appear in the region of 230-250 nm . The substitution with the pyrazole moiety may cause a slight bathochromic (red) or hypsochromic (blue) shift depending on the extent of electronic interaction.
-
A lower-energy band (λmax2): Corresponding to the C-band of benzoic acid, this absorption is likely to be observed around 270-290 nm . The presence of the pyrazolyl substituent is expected to increase the intensity of this band and may also induce a slight shift in its position.
Comparison with Isomers:
The position of the pyrazolyl substituent on the benzoic acid ring (ortho, meta, or para) will significantly impact the UV-Vis spectrum.
-
4-(1H-Pyrazol-1-YL)benzoic acid (para-isomer): In the para-isomer, there is direct conjugation between the pyrazole ring and the carboxylic acid group through the benzene ring. This extended conjugation is expected to cause a significant bathochromic shift (a shift to longer wavelengths) in both absorption bands compared to the meta-isomer.
-
2-(1H-Pyrazol-1-YL)benzoic acid (ortho-isomer): The ortho-isomer may experience steric hindrance between the pyrazole and carboxylic acid groups, which could disrupt the planarity of the molecule and affect the electronic conjugation. This could lead to a hypsochromic shift compared to the para-isomer.
The following table summarizes the expected trends:
| Compound | Expected λmax1 (nm) | Expected λmax2 (nm) | Rationale for Comparison |
| Benzoic Acid | ~230 | ~274 | The parent chromophore, providing a baseline for comparison. [1] |
| 3-(1H-Pyrazol-1-YL)benzoic acid | 230-250 (Predicted) | 270-290 (Predicted) | The meta-substitution allows for electronic interaction, but not direct through-conjugation between the pyrazole and carboxylic acid groups. |
| 4-(1H-Pyrazol-1-YL)benzoic acid | > λmax1 of meta-isomer (Predicted) | > λmax2 of meta-isomer (Predicted) | The para-substitution allows for extended conjugation, leading to a stabilization of the excited state and a bathochromic shift. |
| 2-(1H-Pyrazol-1-YL)benzoic acid | < λmax1 of para-isomer (Predicted) | < λmax2 of para-isomer (Predicted) | Steric hindrance in the ortho-position may disrupt planarity, reducing the extent of conjugation and leading to a hypsochromic shift compared to the para-isomer. |
Computational Chemistry as a Predictive Tool
In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the UV-Vis absorption spectrum of 3-(1H-Pyrazol-1-YL)benzoic acid. This approach provides valuable theoretical insights into the electronic transitions.
Computational Workflow:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).
-
Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths of the electronic transitions.
-
Spectrum Simulation: The calculated excitation energies (which correspond to λmax values) and oscillator strengths are used to simulate the UV-Vis spectrum.
The following diagram outlines the computational workflow:
Caption: Workflow for computational prediction of UV-Vis spectra.
Conclusion
While direct experimental determination of the UV-Vis absorption maxima of 3-(1H-Pyrazol-1-YL)benzoic acid in methanol remains a necessary step for definitive characterization, this guide provides a comprehensive framework for achieving this. The provided experimental protocol ensures the generation of high-quality data. Furthermore, the comparative analysis, based on the foundational principles of electronic spectroscopy and the known properties of its constituent parts, offers a scientifically grounded prediction of its spectral behavior. The expected absorption maxima are predicted to be in the regions of 230-250 nm and 270-290 nm. Researchers are encouraged to utilize the methodologies outlined herein to further explore the rich photophysical properties of this and other novel heterocyclic compounds.
References
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]
Sources
A Guide to the Elemental Analysis of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride: A Comparative Approach
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of its characterization. This guide provides a comprehensive overview of the elemental analysis of 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical calculations, present a detailed protocol for the industry-standard combustion analysis, and compare this method with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the elemental integrity of their compounds.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control checkpoint.[1][2][3] For a novel compound like this compound, it provides a quantitative assessment of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O). The congruence between the experimentally determined elemental percentages and the theoretically calculated values is a primary indicator of the sample's purity.[1][4] Any significant deviation can signal the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for subsequent research and development activities.[5]
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula and weight.
The molecular formula for this compound is C₁₀H₉ClN₂O₂ .
To calculate the theoretical elemental composition, we first need the molecular weight of the compound. This is determined by summing the atomic weights of each atom in the molecule.
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight: 120.11 + 9.072 + 35.453 + 28.014 + 31.998 = 224.647 g/mol
Next, we calculate the percentage of each element:
-
%C = (120.11 / 224.647) × 100 = 53.46%
-
%H = (9.072 / 224.647) × 100 = 4.04%
-
%N = (28.014 / 224.647) × 100 = 12.47%
-
%Cl = (35.453 / 224.647) × 100 = 15.78%
-
%O = (31.998 / 224.647) × 100 = 14.24%
These theoretical values serve as the benchmark against which experimental results will be compared.
The Gold Standard: Combustion-Based CHN Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often performed on a dedicated CHN(S) elemental analyzer.[2][6] This technique is lauded for its accuracy, reliability, and relatively small sample requirement.[2][7]
Principle of Operation
The core of combustion analysis lies in the complete and instantaneous oxidation of the sample in a high-temperature (typically ~1000°C) oxygen-rich environment.[6] This process, a modern iteration of the Dumas method, converts the constituent elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6]
These gases are then swept by an inert carrier gas (usually helium) through a series of separation columns and detectors. A thermal conductivity detector (TCD) is commonly used to quantify the concentration of each gas, which is then used to calculate the percentage of the corresponding element in the original sample.
In-depth Experimental Protocol
The following protocol outlines the steps for the elemental analysis of this compound using a modern CHN elemental analyzer.
1. Sample Preparation: The Foundation of Accuracy
The quality of the elemental analysis data is intrinsically linked to the quality of the sample preparation.
-
Purity: The sample should be of the highest possible purity. Any residual solvents, inorganic salts, or other impurities will lead to deviations in the elemental composition.[5]
-
Homogeneity: The sample must be homogenous. For solid samples, this is typically achieved by grinding the material into a fine, uniform powder.[8]
-
Drying: The sample must be thoroughly dried to remove any residual water or solvents, which would artificially inflate the hydrogen and potentially the carbon and oxygen content.[5][8] Drying under a high vacuum or in a drying oven at an appropriate temperature is recommended.
-
Sample Weighing: Using a calibrated microbalance, accurately weigh approximately 2-5 mg of the prepared sample into a pre-cleaned tin capsule.[6][8] The exact weight must be recorded with high precision.
2. Instrument Calibration and Quality Control
A robust calibration is essential for obtaining accurate results.
-
Calibration Standards: The instrument should be calibrated using certified organic analytical standards with known elemental compositions. Acetanilide or sulfanilamide are common standards.
-
Multipoint Calibration: Perform a multipoint calibration to ensure linearity over the expected range of elemental concentrations.
-
Verification: After calibration, analyze a known standard as a sample to verify the accuracy of the calibration. The results should fall within the acceptance criteria (typically ±0.3% of the theoretical value).
-
Blanks: Run empty tin capsules as blanks to ensure there is no contamination from the capsules or the instrument.
3. Sample Analysis
-
Autosampler: Place the weighed samples, standards, and blanks in the instrument's autosampler.
-
Combustion and Detection: Initiate the analysis sequence. The instrument will automatically introduce each sample into the combustion furnace, and the resulting gases will be separated and detected.
-
Data Acquisition: The instrument's software will record the detector signals and calculate the percentage of carbon, hydrogen, and nitrogen for each sample.
4. Data Interpretation and Purity Assessment
The final step is to compare the experimental results with the theoretical values.
-
Acceptance Criteria: For a pure compound, the experimentally determined elemental percentages should be within ±0.3-0.4% of the calculated theoretical values.[1][9]
-
Deviation Analysis: If the experimental values deviate significantly from the theoretical values, it may indicate the presence of impurities. For example:
-
A higher than expected %H could indicate the presence of residual water or a solvent with a high hydrogen content.
-
A lower than expected %C and %N could suggest the presence of an inorganic impurity.
-
The following diagram illustrates the workflow for combustion-based elemental analysis:
Caption: Workflow of Combustion-Based Elemental Analysis.
Comparative Analysis of Alternative Techniques
While combustion analysis is the primary method for determining C, H, and N in organic compounds, other elemental analysis techniques exist, each with its own set of strengths and weaknesses for this particular application.
| Feature | Combustion Analysis (CHN) | Inductively Coupled Plasma (ICP-MS/OES) | X-Ray Fluorescence (XRF) |
| Primary Application | Bulk elemental composition of C, H, N, S in organic compounds | Trace to ultra-trace metal and non-metal analysis | Major and minor elemental composition of a wide range of materials |
| Principle | Sample combustion and detection of resulting gases | Sample atomization and ionization in plasma, followed by mass or optical detection | Excitation of atoms by X-rays and detection of emitted fluorescent X-rays |
| Elements Detected | C, H, N, S, O | Most elements in the periodic table | Elements from Sodium (Na) to Uranium (U) |
| Destructive? | Yes | Yes | No |
| Sample Preparation | Simple (weighing into a capsule) | Complex (acid digestion) | Minimal (can be analyzed directly) |
| Sensitivity | Percent level | Parts-per-million (ppm) to parts-per-trillion (ppt) | Percent to ppm level |
| Accuracy for C, H, N | High (typically within ±0.3%) | Not suitable for bulk C, H, N determination | Not suitable for light elements like C, H, N |
| Cost per Sample | Low to moderate | High | Low to moderate |
As the table illustrates, while techniques like ICP-MS and XRF are powerful for trace metal analysis, they are not suitable for the primary goal of determining the bulk C, H, and N composition of an organic compound like this compound. Therefore, combustion analysis remains the unequivocal method of choice.
The logical relationship for selecting an elemental analysis technique for this application can be visualized as follows:
Caption: Method Selection Logic for Elemental Analysis.
Conclusion
The elemental analysis of this compound, and indeed any novel chemical entity, is a non-negotiable step in its characterization. Combustion-based CHN analysis stands as the definitive technique for this purpose, offering a precise and reliable method to verify the elemental composition and, by extension, the purity of the compound. A meticulous adherence to the experimental protocol, from sample preparation to instrument calibration, is paramount to achieving data of the highest quality. While alternative techniques have their place in the broader field of elemental analysis, they are not suited for the primary task of confirming the bulk C, H, and N content of an organic molecule. By understanding the principles and practicalities outlined in this guide, researchers can confidently and accurately validate the elemental integrity of their compounds, ensuring a solid foundation for their ongoing scientific endeavors.
References
- Summary of CHNS Elemental Analysis Common Problems. (n.d.).
-
Wikipedia. (2023). Elemental analysis. In Wikipedia. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]
- How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Chemistry Steps. Retrieved from a hypothetical source based on the search result.
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]
-
EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from a hypothetical source based on the search result.
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
-
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS determination of organic liquids and fuels by the FlashSmart Elemental Analyzer. Retrieved from a hypothetical source based on the search result.
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Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]
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FILAB. (n.d.). Analytical method verification according to USP 1226. Retrieved from [Link]
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Gas Testing Analytical. (n.d.). United States Pharmacopeia (USP) Medical Gas Monographs. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
Operational Guide: Safe Handling of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a heterocyclic compound containing a pyrazole moiety and existing as a hydrochloride salt, this substance requires careful management to mitigate potential health risks.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personal and environmental protection.
Hazard Identification and Risk Assessment
This compound is a solid, off-white powder. Its hazard profile is derived from both the parent organic molecule and its salt form. The parent compound, 3-(1H-Pyrazol-3-yl)benzoic acid, is classified as harmful and an irritant.[2][3] The hydrochloride component can introduce corrosive properties, particularly to mucous membranes and the respiratory tract upon inhalation of dust.[4][5][6]
A summary of the potential hazards is presented below.
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] | May cause gastrointestinal irritation or other systemic effects upon ingestion. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3] | Direct contact can lead to redness, itching, and inflammation.[7] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[2][3] | Contact with eyes can result in pain, watering, and redness. Prolonged contact may cause damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][3] | Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4] |
| Corrosivity (Inferred) | The hydrochloride salt form may be corrosive. | The acidic nature of the compound can be destructive to tissues, especially the respiratory tract.[4][8] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The level of protection must be matched to the scale and nature of the operation.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (milligrams to grams) | Tightly fitting safety goggles with side-shields conforming to NIOSH or EN166 standards.[4][9] | Chemical-resistant nitrile gloves.[4][9] Always inspect gloves before use and check manufacturer compatibility.[4][10] | Standard laboratory coat, full-length pants, and closed-toe footwear.[4] | Not typically required if handled exclusively within a certified chemical fume hood.[9] |
| Large-Scale Operations or Dust Generation | A combination of safety goggles and a full-face shield.[6][9] | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant apron or impervious clothing over a standard lab coat.[9] | A NIOSH-approved N95 dust mask or a half-mask respirator with an acid gas cartridge is recommended.[4][6][9] |
| Emergency Situations (e.g., Spills) | Full-face shield and chemical safety goggles.[5][9] | Heavy-duty, chemical-resistant gloves. | A full chemical-resistant suit may be required to prevent any skin exposure.[6][9] | A full-face respirator with an appropriate cartridge is necessary if exposure limits are exceeded or irritation is experienced.[9] |
Step-by-Step PPE Procedure
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly before starting.
-
Body Protection: Put on the lab coat or protective suit.
-
Respiratory Protection: If required, fit your respirator or mask. Perform a seal check.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Hand Protection: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, turning them inside out to avoid contaminating your hands.
-
Hand Hygiene: Wash hands.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Body Protection: Remove the lab coat or suit, rolling it away from your body.
-
Respiratory Protection: Remove your respirator or mask.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Operational Plan for Safe Handling
A systematic approach to handling minimizes risk. All operations involving the solid form of this compound should be performed within a certified chemical fume hood to control dust and potential vapors.[4][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Spill Response:
-
Minor Spill: For small amounts of spilled solid, do not breathe in the dust.[9] Carefully sweep the material into a designated and labeled container for chemical waste.[9] Clean the spill area with a damp cloth to ensure no residue remains.[9]
-
Major Spill: Evacuate the immediate area and follow your institution's emergency procedures.[9] Prevent the powder from becoming airborne.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination and maintain regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[9]
-
Regulatory Compliance: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] The disposal of pharmaceutical waste is highly regulated and must be conducted in accordance with all local, state, and federal guidelines.[6][11]
-
Disposal Method: The most common and recommended method for rendering pharmaceutical waste non-retrievable is through high-temperature incineration by a licensed hazardous waste disposal vendor.[11][12][13] Consult with your EHS office to coordinate proper disposal procedures.
References
-
Standard Operating Procedure for Hydrochloric Acid. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
3-(1H-pyrazol-3-yl)benzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved from [Link]
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Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]
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Safety data sheet - Lonselor. (2026, January 20). BASF. Retrieved from [Link]
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Safety Data Sheet - 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]
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This compound. (n.d.). P212121 Store. Retrieved from [Link]
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Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Chemical Health & Safety. Retrieved from [Link]
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Safety Data Sheet: benzoic acid. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization. Retrieved from [Link]
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Pharmaceutical Waste. (n.d.). Merced County. Retrieved from [Link]
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Disposal of Pharmaceutical Controlled Substances. (n.d.). Healthcare Association of New York State. Retrieved from [Link]
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Investigational Product Disposal, Return, and Destruction. (2021, December). Stanford Health Care. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
